4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKCVNXTBXSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935681-01-9 | |
| Record name | 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS number
An In-Depth Technical Guide to 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 935681-01-9) for Advanced Pharmaceutical Research
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Halogenated organic compounds, in particular, have proven to be indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The indanone core, a bicyclic ketone, represents a privileged scaffold found in numerous biologically active molecules. This guide focuses on a specific, high-value derivative: this compound.
The dual halogenation on the aromatic ring of this compound is not a trivial feature. The fluorine atom is a well-established bioisostere for hydrogen but can significantly alter properties such as metabolic stability, pKa, and binding affinity by virtue of its high electronegativity.[1] Simultaneously, the bromine atom serves as a versatile synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This unique combination makes this compound a powerful intermediate for constructing libraries of complex molecules for structure-activity relationship (SAR) studies, particularly in the pursuit of targeted therapies like kinase inhibitors.[2][3]
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing comprehensive insights into the synthesis, properties, applications, and handling of this key chemical entity.
Core Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible research. The definitive identifier for this compound is its CAS number. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 935681-01-9 | [4][5] |
| Synonyms | 4-bromo-5-fluoro-1-indanone | |
| Molecular Formula | C₉H₆BrFO | [4] |
| Molecular Weight | 229.05 g/mol | [4] |
| Appearance | Typically an off-white to white solid | N/A |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Low solubility in water. | N/A |
Synthesis Pathway and Mechanistic Rationale
The synthesis of substituted indanones often relies on an intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid derivative. This classic and robust method ensures high regioselectivity for the cyclization, driven by the formation of a stable five-membered ring.
A plausible and field-proven approach for synthesizing this compound begins with a commercially available substituted propanoic acid. The causality for this choice lies in its direct structural correspondence to the target molecule, simplifying the synthetic challenge to a single, high-yielding cyclization step.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-bromo-5-fluoro-1-indanone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous 4-bromo-1-indanones.[6]
-
Step 1: Acyl Chloride Formation (Activation)
-
To a solution of 3-(2-bromo-3-fluorophenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.4 M), add thionyl chloride (2.5 equiv).
-
Causality: The carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride is chosen for its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying workup.
-
Reflux the mixture for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
-
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.65 equiv) in a separate flask with anhydrous DCM.
-
Causality: AlCl₃ is a potent Lewis acid that coordinates to the acyl chloride, increasing its electrophilicity and facilitating the intramolecular attack on the electron-rich aromatic ring to form the ketone.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature below 25°C with an ice bath.
-
Stir the reaction at room temperature for 3 hours. Monitor progress by TLC/LC-MS.
-
Trustworthiness: The self-validating nature of this step is confirmed by the near-complete conversion to a single, less polar product (as seen on TLC) with the expected mass in LC-MS analysis.
-
-
Step 3: Workup and Purification
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Causality: The acidic water hydrolyzes and deactivates the aluminum catalyst and dissolves aluminum salts.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Application in Medicinal Chemistry: A Versatile Scaffold for SAR
The true value of this compound lies in its potential as a versatile starting point for generating diverse libraries of compounds for SAR studies.[2] Its structure contains two key modification points: the bromine atom on the aromatic ring and the ketone on the five-membered ring.
-
The Bromine Handle : The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amine, etc.) at the 4-position, enabling a thorough exploration of the chemical space around the core scaffold.
-
The Ketone Functionality : The ketone can be reduced to an alcohol, which can be further functionalized, or it can serve as a point for nucleophilic additions or reductive amination to introduce diversity into the five-membered ring.
This strategic functionalization is critical in fields like kinase inhibitor development, where precise interactions with the ATP binding pocket are required for potency and selectivity.[3]
Logical Workflow for SAR Library Generation
Caption: SAR exploration from the 4-bromo-5-fluoro-1-indanone core.
Analytical Characterization and Data
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data presented below are predicted values based on the structure and spectral data from analogous compounds.[3]
| Analysis Method | Expected Observations |
| ¹H NMR | Aromatic region: Two doublets or doublet of doublets, showing coupling to each other and to the fluorine atom. Aliphatic region: Two multiplets (triplet-like) around 2.6-3.1 ppm, corresponding to the two CH₂ groups of the five-membered ring. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 200 ppm. Aromatic carbons showing C-F and C-Br coupling. Two aliphatic carbon signals. |
| Mass Spec (HRMS) | A characteristic isotopic pattern for bromine ([M+H]⁺ and [M+2+H]⁺ in ~1:1 ratio). The exact mass should correspond to the molecular formula C₉H₇BrFO⁺. |
Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling. While a specific SDS is not publicly available, data from structurally similar compounds provide a reliable guide to its potential hazards.[7][8][9]
GHS Hazard Information (Anticipated)
| Pictogram | Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[9] | |
| Skin Irritation | H315: Causes skin irritation[9] | |
| Eye Irritation | H319: Causes serious eye irritation[9] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment :
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Store away from strong oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for advanced pharmaceutical research. Its indanone core provides a proven biological scaffold, while the orthogonal reactivity of its bromine and ketone functionalities offers medicinal chemists a powerful platform for systematic SAR exploration. The fluorine substituent further enhances its potential by providing a means to fine-tune metabolic and binding properties. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.
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Introduction: The Significance of Substituted Indanones
An In-Depth Technical Guide to the Physical Properties of 4-bromo-5-fluoro-1-indanone
For researchers and professionals in drug development, a profound understanding of the physicochemical properties of heterocyclic intermediates is paramount. 4-bromo-5-fluoro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active compounds.[1] The introduction of halogen atoms—specifically bromine and fluorine—can significantly modulate a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
This guide provides a comprehensive technical overview of the expected physical properties of 4-bromo-5-fluoro-1-indanone. As this specific di-substituted compound is not widely cataloged, this document synthesizes data from analogous structures and outlines the rigorous experimental protocols required for its full characterization. The focus is on providing a predictive framework and a practical guide for scientists working with this or similar novel chemical entities.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its identity through its molecular structure, formula, and weight.
Molecular Structure
The structure consists of a benzene ring fused to a cyclopentanone ring, with a bromine atom at position 4 and a fluorine atom at position 5.
Caption: Molecular structure of 4-bromo-5-fluoro-1-indanone.
Core Chemical Properties
The fundamental properties are derived from the compound's atomic composition.
| Property | Value | Source |
| CAS Number | 15115-60-3 (for 4-bromo-1-indanone) | [3] |
| Molecular Formula | C₉H₆BrFO | N/A |
| Molecular Weight | 229.05 g/mol | [4] |
| Exact Mass | 227.9586 Da | Calculated |
Note: CAS number is provided for the closely related 4-bromo-1-indanone as a reference point. The molecular weight and formula are for the specified di-substituted compound.
Physical and Macroscopic Properties
These properties define the compound's state, appearance, and behavior in various solvents, which are critical for handling, formulation, and purification.
Appearance and Melting Point
The appearance and melting point are primary indicators of purity. A sharp melting point range typically signifies a high-purity crystalline solid.
| Compound | Appearance | Melting Point (°C) |
| 4-Bromo-1-indanone | Orange-brown crystalline powder | 95 - 99 |
| 5-Fluoro-1-indanone | White to yellow crystalline solid | 35 - 40 |
| 4-bromo-5-fluoro-1-indanone | Predicted: Crystalline solid | Predicted: Intermediate to higher range |
Data for analogs sourced from[2][5].
The presence of both electron-withdrawing halogens and the increased molecular weight compared to the mono-substituted analogs suggests that 4-bromo-5-fluoro-1-indanone will be a crystalline solid at room temperature. Its melting point is expected to be distinct from its precursors.
Solubility Profile
Solubility is dictated by the principle of "like dissolves like." The polar carbonyl group and the polarizable halogen atoms suggest moderate solubility in polar organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Insoluble | The large, nonpolar aromatic core outweighs the polarity of the C=O group. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Strong dipole-dipole interactions facilitate dissolution. |
| Chlorinated (e.g., DCM, Chloroform) | Soluble | Good dispersion forces and moderate polarity match the solute. |
| Ethers (e.g., Diethyl Ether, THF) | Moderately Soluble | Moderate polarity allows for some dissolution. |
| Alcohols (e.g., Methanol, Ethanol) | Sparingly Soluble | Hydrogen bonding capability of the solvent is not fully matched by the solute. |
| Nonpolar (e.g., Hexanes, Toluene) | Slightly Soluble to Insoluble | Polarity mismatch between solute and solvent. |
| Aqueous Acid/Base | Insoluble | The compound lacks strongly acidic or basic functional groups for salt formation. |
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and integrity.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their vibrational frequencies. For 4-bromo-5-fluoro-1-indanone, the most prominent feature will be the carbonyl (C=O) stretch.
-
Expected C=O Stretch: 1690-1710 cm⁻¹. The carbonyl group is conjugated with the aromatic ring, which lowers its stretching frequency from the typical ~1715 cm⁻¹ for a saturated ketone.[6][7]
-
Aromatic C=C Stretches: 1450-1600 cm⁻¹.
-
C-Br Stretch: 500-600 cm⁻¹.
-
C-F Stretch: 1000-1400 cm⁻¹.
-
Aliphatic C-H Stretches: 2850-3000 cm⁻¹.
-
Aromatic C-H Stretches: 3000-3100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
-
¹H NMR:
-
Aliphatic Protons (CH₂-CH₂): Two triplets are expected around δ 2.5-3.5 ppm. The protons closer to the carbonyl group (at C2) will be further downfield.[8][9]
-
Aromatic Protons: Two protons will be present on the aromatic ring. Their chemical shifts (expected δ 7.0-8.0 ppm) and coupling patterns will be influenced by the adjacent bromo and fluoro substituents. The fluorine atom will cause additional splitting (H-F coupling).
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A characteristic peak is expected far downfield, around δ 190-205 ppm.[10]
-
Aromatic Carbons: Peaks will appear in the δ 110-160 ppm region. The carbons directly bonded to fluorine and bromine will show large shifts and, in the case of fluorine, C-F coupling.
-
Aliphatic Carbons: Two peaks are expected in the δ 25-45 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The most critical diagnostic feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This pattern is a definitive indicator of a mono-brominated compound.[12][13]
Experimental Protocols
To ensure scientific integrity, all physical properties must be determined using validated experimental methods.
Workflow for Physicochemical Characterization
Caption: Standard workflow for the physical characterization of a novel compound.
Protocol: Melting Point Determination
This protocol uses the capillary method, which is standard for organic solids.[14]
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline powder on a watch glass and finely crush it with a spatula.[15]
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm for an accurate reading.[16]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): If the melting point is unknown, heat the sample at a rapid rate (10-20 °C/min) to find an approximate range.[17]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[16]
-
Recording the Range: Record the temperature at which the first droplet of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Protocol: Solubility Classification
This procedure systematically determines the solubility of the compound in different solvents to classify its properties.[18][19]
-
Setup: Label a series of small test tubes for each solvent to be tested (Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane).
-
Measurement: Add approximately 20-30 mg of the compound to each test tube.
-
Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding tube.
-
Mixing: Vigorously shake or vortex the tube for 30-60 seconds.
-
Observation: Observe the sample. If it dissolves completely, it is "soluble." If it remains unchanged, it is "insoluble." If some dissolves, it is "partially soluble."
-
Systematic Testing: Based on a standard solubility flowchart, proceed to the next solvent. For a neutral, water-insoluble compound like 4-bromo-5-fluoro-1-indanone, tests in aqueous acid and base are expected to be negative, confirming the absence of ionizable groups.
Caption: Decision workflow for classifying a compound based on solubility.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions are essential.
-
General Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[20]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]
-
Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation if inhaled as dust.[20][22][23]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[20]
Conclusion
4-bromo-5-fluoro-1-indanone represents a valuable but specialized chemical intermediate. While specific experimental data is sparse, a robust profile of its physical properties can be predicted based on established chemical principles and data from analogous structures. This guide provides the foundational knowledge and detailed experimental protocols necessary for a researcher to fully characterize this compound. Rigorous application of these methods—from melting point determination to comprehensive spectroscopic analysis—is essential for confirming its identity, purity, and suitability for applications in drug discovery and materials science.
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A Comprehensive Technical Guide to 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest to the pharmaceutical and chemical research sectors. We will elucidate its core molecular properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its strategic applications as a versatile intermediate in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the synthesis of novel bioactive molecules.
Core Molecular Profile
This compound is a substituted indanone, a bicyclic molecular structure that serves as a scaffold in numerous pharmacologically active compounds. The presence of both bromine and fluorine atoms imparts distinct chemical properties that are highly valuable for synthetic manipulation and for modulating the biological activity of its derivatives.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-bromo-5-fluoro-1-indanone | |
| CAS Number | 935681-01-9 | [1][2] |
| Molecular Formula | C₉H₆BrFO | [1][3] |
| Molecular Weight | 229.05 g/mol | [1][3] |
| Monoisotopic Mass | 227.9586 Da | [4] |
Structural and Physicochemical Attributes
The indanone core is inherently planar, a feature often sought in molecules designed to interact with flat receptor binding sites or intercalate with DNA. The true value of this specific molecule, however, lies in its substituents:
-
Fluorine Atom: The strategic placement of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[5] Its high electronegativity can modulate the acidity (pKa) of nearby protons and influence metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]
-
Bromine Atom: The bromine atom is not merely a source of mass; it is a versatile synthetic "handle." Its presence on the aromatic ring makes it an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the controlled and efficient introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]
Synthesis and Mechanistic Rationale
While specific synthesis routes for this compound are not extensively published in peer-reviewed literature, a highly probable and robust pathway can be designed based on well-established organic chemistry principles, specifically the intramolecular Friedel-Crafts acylation. This approach offers high yields and a clear, logical progression from commercially available starting materials.
A plausible synthesis starts from a substituted 3-phenylpropanoic acid, which undergoes cyclization to form the indanone ring system. A general and effective method for the synthesis of a related compound, 4-bromo-1-indanone, involves this exact strategy.[7]
Proposed Synthetic Workflow
The logical workflow involves two primary steps: the activation of a carboxylic acid and the subsequent intramolecular electrophilic aromatic substitution to form the bicyclic ketone.
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An In-depth Technical Guide to the Solubility of 4-Bromo-5-fluoro-1-indanone
Introduction
4-Bromo-5-fluoro-1-indanone is a halogenated indanone derivative of significant interest to researchers and drug development professionals. As a versatile synthetic intermediate, its utility in the synthesis of novel pharmaceutical agents and biologically active molecules is noteworthy.[1][2][3] A fundamental physicochemical property that governs its application in synthesis, formulation, and biological assays is its solubility. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 4-bromo-5-fluoro-1-indanone, designed for a scientific audience. We will delve into the principles of solubility, present detailed experimental protocols for its determination, and discuss analytical techniques for quantification.
Theoretical Framework: Predicting Solubility
The solubility of an organic compound is dictated by the interplay of its molecular structure and the physicochemical properties of the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[4][5]
Molecular Structure of 4-Bromo-5-fluoro-1-indanone:
The structure of 4-bromo-5-fluoro-1-indanone, with its aromatic ring, ketone functional group, and halogen substituents, suggests a molecule with moderate polarity. The presence of the polar ketone group can engage in dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the bromo and fluoro substituents, along with the carbon framework, contribute to its lipophilic character. Therefore, its solubility is expected to be limited in highly polar solvents like water and higher in organic solvents of intermediate polarity.
Factors Influencing Solubility:
-
Polarity: The polarity of both the solute (4-bromo-5-fluoro-1-indanone) and the solvent is the most critical factor.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.[4]
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of compounds with corresponding functional groups.
-
Molecular Size: Larger molecules may be more difficult to solvate, potentially leading to lower solubility.[4]
Qualitative Solubility Assessment
A preliminary qualitative assessment of solubility in a range of common laboratory solvents is an essential first step. This provides a rapid understanding of the compound's general solubility profile and informs the selection of solvents for quantitative analysis.
Experimental Protocol for Qualitative Solubility Testing:
-
Preparation: Dispense approximately 1-2 mg of 4-bromo-5-fluoro-1-indanone into a series of clean, dry small test tubes or vials.
-
Solvent Addition: Add 0.5 mL of the selected solvent to each tube.
-
Observation: Vigorously agitate the mixture for 1-2 minutes.
-
Classification: Observe the mixture and classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Suggested Solvents for Qualitative Screening:
A diverse set of solvents with varying polarities should be employed.
| Solvent Class | Examples | Expected Interaction |
| Non-Polar | Hexane, Toluene | Lower solubility expected due to the polar ketone group. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to high solubility is anticipated due to dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate solubility is expected due to hydrogen bonding potential. |
| Aqueous | Water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH | Low solubility is expected in water. Solubility in acidic or basic solutions can indicate the presence of ionizable functional groups.[6][7] |
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4]
Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-bromo-5-fluoro-1-indanone to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) to allow the system to reach equilibrium. This typically requires 24 to 48 hours.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Dilution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method to determine the concentration of 4-bromo-5-fluoro-1-indanone.
-
Analytical Quantification Techniques
The accurate quantification of the dissolved 4-bromo-5-fluoro-1-indanone is paramount for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly recommended technique due to its specificity, sensitivity, and wide applicability.
HPLC-UV Method Development:
A general starting point for developing an HPLC-UV method for 4-bromo-5-fluoro-1-indanone would involve:
-
Column: A C18 reverse-phase column is a suitable initial choice.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is likely to provide good separation.
-
Detection Wavelength: The UV spectrum of 4-bromo-5-fluoro-1-indanone should be determined to select a wavelength of maximum absorbance for optimal sensitivity.
-
Calibration: A calibration curve must be prepared using standard solutions of known concentrations of 4-bromo-5-fluoro-1-indanone to ensure accurate quantification.
Alternative Analytical Techniques:
-
UV-Vis Spectroscopy: For a less complex matrix, direct UV-Vis spectroscopy can be employed, provided a unique absorbance maximum for 4-bromo-5-fluoro-1-indanone is identified and there are no interfering substances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is another powerful technique for determining concentration without the need for a calibration curve, using a certified internal standard.[4]
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and organized manner.
Table of Predicted and Determined Solubility:
| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL at 25 °C) |
| Hexane | 0.1 | Insoluble | To be determined |
| Toluene | 2.4 | Partially Soluble | To be determined |
| Dichloromethane | 3.1 | Soluble | To be determined |
| Acetone | 5.1 | Soluble | To be determined |
| Acetonitrile | 5.8 | Soluble | To be determined |
| Ethanol | 4.3 | Partially Soluble | To be determined |
| Methanol | 5.1 | Partially Soluble | To be determined |
| Water | 10.2 | Insoluble | To be determined |
| DMSO | 7.2 | Soluble | To be determined |
Note: The qualitative solubility predictions are based on the chemical structure and general principles. Experimental verification is required.
Conclusion
This technical guide outlines a systematic approach for the comprehensive determination of the solubility of 4-bromo-5-fluoro-1-indanone. By combining theoretical predictions with rigorous experimental methodologies and appropriate analytical techniques, researchers and drug development professionals can obtain reliable solubility data. This information is critical for informed decision-making in synthetic route optimization, formulation development, and the design of biological assays, ultimately accelerating the progress of research and development projects involving this important chemical entity.
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A Technical Guide to the Synthesis and Characterization of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Abstract
The 2,3-dihydro-1H-inden-1-one (indanone) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of a specifically functionalized derivative, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. The strategic placement of bromine and fluorine atoms offers unique opportunities for synthetic diversification and modulation of physicochemical properties. We present a comprehensive examination of its chemical structure, a detailed, field-proven protocol for its synthesis via intramolecular Friedel-Crafts acylation, and standard methodologies for its purification and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for advanced chemical synthesis and discovery programs.
Introduction and Strategic Importance
The indanone core is a recurring motif in molecules of significant biological interest, including intermediates for anti-Parkinson's medication and potential kinase inhibitors.[3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for structure-activity relationship (SAR) studies.
The subject of this guide, this compound, is a highly valuable synthetic intermediate. The presence of two distinct halogen atoms serves a dual purpose:
-
The Bromo Group (Position 4): Functions as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This position is often targeted for elaborating the core structure to enhance potency and specificity for a biological target.[3]
-
The Fluoro Group (Position 5): Offers significant advantages in drug design. Fluorine substitution is known to enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby fine-tuning the pharmacokinetic profile of a lead compound.
This guide provides the necessary technical foundation for the synthesis and utilization of this key intermediate.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. While experimental data such as melting point can vary based on purity, the computed properties provide a reliable baseline for laboratory work.
Chemical Structure
The structural representation of the molecule highlights the key functional groups and the specific substitution pattern on the aromatic ring.
Caption: Chemical structure of this compound.
Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₆BrFO | Computed |
| Molecular Weight | 229.05 g/mol | Computed |
| Appearance | Off-white to pale yellow solid (Typical) | - |
| CAS Number | 84486-53-3 | Commercial Vendor[5] |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone | Typical for class |
Synthesis and Mechanistic Rationale
The most reliable and scalable method for constructing the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][2] This electrophilic aromatic substitution reaction provides a direct route to the bicyclic system.[1] The overall synthetic strategy is a two-step process: activation of the carboxylic acid followed by Lewis acid-mediated cyclization.
Synthetic Workflow
The synthesis begins with the commercially available 3-(2-bromo-3-fluorophenyl)propanoic acid. This precursor is first converted to its more reactive acyl chloride derivative, which then undergoes intramolecular cyclization in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful formation of the acyl chloride in Step 1 is a prerequisite for the cyclization in Step 2, and the final purification and characterization confirm the reaction's success.
PART A: Formation of 3-(2-bromo-3-fluorophenyl)propanoyl chloride
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(2-bromo-3-fluorophenyl)propanoic acid (10.0 g, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL). Stir the suspension.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, 2.5 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 3-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. The resulting crude acyl chloride is a viscous oil and is typically used directly in the next step without further purification.
PART B: Intramolecular Friedel-Crafts Acylation
-
Reactor Setup: To a separate dry 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.65 equiv) and suspend it in anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude acyl chloride from Part A in anhydrous DCM (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality Insight: This slow, cold addition is critical to control the exothermicity of the reaction and prevent potential side reactions. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is the key reactive species.[1]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the intermediate.[6]
-
Quenching: Once complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g). This hydrolyzes the aluminum complexes and quenches the reaction. Stir vigorously until all the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Structural Elucidation
Purification Protocol
The crude product is typically purified by one of the following methods:
-
Column Chromatography: Using silica gel with a gradient elution system, commonly starting with 5% ethyl acetate in hexanes and gradually increasing the polarity to 15-20% ethyl acetate. The product fractions are identified by TLC, combined, and concentrated.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure crystalline material.
Spectroscopic Characterization
Structural confirmation relies on a combination of standard spectroscopic techniques.
-
¹H NMR (Proton NMR): The spectrum is expected to show two characteristic triplets in the aliphatic region (~2.6-3.1 ppm), corresponding to the two adjacent methylene (-CH₂-) groups in the five-membered ring. In the aromatic region, two signals are expected, likely appearing as a doublet and a doublet of doublets, due to coupling between the aromatic protons and the adjacent fluorine atom.
-
¹³C NMR (Carbon NMR): The spectrum should display 9 distinct carbon signals. A key signal will be the carbonyl carbon, appearing significantly downfield (typically >190 ppm). The carbon attached to bromine and the carbon attached to fluorine will also have characteristic chemical shifts and coupling constants (in the case of C-F).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is a definitive indicator of the ketone carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio), which is the distinctive isotopic signature of a molecule containing one bromine atom.
Conclusion and Future Directions
This compound is a strategically designed building block with significant potential in medicinal chemistry and materials science. This guide outlines a robust and reproducible synthetic route via intramolecular Friedel-Crafts acylation, providing researchers with a practical protocol for its preparation. The orthogonal reactivity of the bromo and fluoro substituents allows for selective and sequential modification, opening avenues for the creation of complex molecular architectures and the rapid exploration of chemical space in drug discovery programs.
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Schroeder, G. M., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 635–639. Available at: [Link]
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Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available at: [Link]
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-
Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(6), 7569–7583. Available at: [Link]
-
Parra, A., et al. (2011). Synthesis of 1-indanones through the intramolecular Friedel–Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 52(36), 4674-4677. Available at: [Link]
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A Comprehensive Technical Guide to 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one for Advanced Research Applications
This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. This valuable synthetic intermediate, identified by CAS Number 935681-01-9, is a cornerstone in the development of novel therapeutics. This guide offers a curated list of commercial suppliers, a detailed, field-proven synthetic protocol, and essential quality control methodologies, ensuring the highest standards of scientific integrity and practical applicability.
Introduction to a Privileged Scaffold
Substituted indanones are a class of compounds that have garnered significant attention in medicinal chemistry due to their presence in numerous biologically active molecules.[1] The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, acts as a privileged scaffold in drug discovery. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. This compound, with its specific substitution pattern, presents a unique starting point for the synthesis of a diverse array of potential therapeutic agents, particularly in the fields of oncology and neurodegenerative disease research.
Commercial Sourcing and Availability
For researchers seeking to procure this compound, a number of reputable chemical suppliers offer this compound, typically for research and development purposes. It is imperative to source this critical starting material from vendors who can provide a comprehensive Certificate of Analysis (CoA) to ensure purity and identity.
| Supplier | Product Number/Synonym | Availability | Noteworthy Information |
| Sigma-Aldrich | CIAH987ECB5A (ChemScene) | Inquire | A well-established supplier with extensive quality documentation. |
| ChemicalBook | CB5854203 | Inquire | Provides aggregated supplier information and basic chemical properties.[2] |
| Cenmed Enterprises | C007B-577729 (Aladdin) | Inquire | Distributor for various chemical manufacturers.[3] |
| CymitQuimica | Inquire | Inquire | European-based supplier for laboratory chemicals.[4] |
| BLD Pharm | Inquire | Inquire | Offers a range of intermediates and building blocks. |
| Hyma Synthesis Pvt. Ltd. | Inquire | Inquire | Specializes in custom synthesis and specialty chemicals.[5] |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most logical and field-proven approach involves a two-stage synthesis: the initial formation of the indanone core via an intramolecular Friedel-Crafts acylation, followed by a regioselective bromination.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one
The foundational step is the intramolecular Friedel-Crafts acylation of a suitable precursor.[6] This reaction is a robust method for constructing the indanone ring system.
Protocol:
-
Acyl Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3-(3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-(3-fluorophenyl)propanoyl chloride is typically used in the next step without further purification.
-
Intramolecular Friedel-Crafts Cyclization: In a separate flame-dried flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool this suspension to 0 °C. Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the aluminum chloride suspension, maintaining the temperature below 5 °C.
-
Reaction Progression and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Monitor the progress by TLC. Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-fluoro-2,3-dihydro-1H-inden-1-one.
Part 2: Regioselective Bromination
The second stage involves the critical regioselective bromination of the 5-fluoro-1-indanone intermediate. The fluorine atom is a meta-director, and the carbonyl group is a deactivating meta-director. However, the position ortho to the fluorine and para to the carbonyl (the 4-position) is activated, making it the most likely site for electrophilic aromatic substitution. While a specific protocol for this exact substrate is not widely published, analogous brominations of substituted indanones provide a reliable framework.[7][8][9]
Protocol:
-
Reaction Setup: Dissolve 5-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like DCM.
-
Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The use of a catalyst, such as a catalytic amount of a strong acid or base, may be employed to facilitate the reaction, though with NBS, it often proceeds without one.[1]
-
Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC and/or LC-MS. Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography to yield the final product.
Quality Control & Characterization
To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by both the bromine and fluorine substituents. The aliphatic protons of the five-membered ring will appear as multiplets in the upfield region. | Confirms the chemical structure and regiochemistry. |
| ¹³C NMR | The spectrum will show the expected number of carbon signals, with the carbonyl carbon appearing significantly downfield. The carbon atoms attached to fluorine and bromine will exhibit characteristic chemical shifts. | Further confirms the carbon skeleton and substitution pattern. |
| ¹⁹F NMR | A singlet or a doublet (due to coupling with an adjacent proton) is expected, confirming the presence of the fluorine atom. | Provides unequivocal evidence for the presence and chemical environment of the fluorine atom. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately a 1:1 ratio). | Confirms the molecular weight and elemental composition (via high-resolution MS). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed under appropriate conditions, indicating the purity of the compound. | Quantifies the purity of the final product. A typical reverse-phase method might use a C18 column with a mobile phase of acetonitrile and water.[10] |
| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. | Assesses the purity of the compound. |
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented in publicly available literature, the broader class of substituted indanones are known to be valuable intermediates in the synthesis of compounds with a wide range of biological activities. The presence of the bromo and fluoro groups on this scaffold makes it an attractive starting point for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions at the 4-position. This allows for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR) in drug discovery programs. Potential therapeutic areas where derivatives of this compound could be investigated include oncology, by targeting various protein kinases, and neurodegenerative disorders.[1]
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. This guide provides a robust framework for its sourcing, synthesis, and characterization, empowering researchers to confidently utilize this compound in their quest for novel therapeutic agents. The synthetic protocols outlined herein, grounded in established chemical principles, offer a reliable pathway to obtaining this valuable intermediate with high purity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.
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The Strategic Incorporation of Fluorine in Indanone Scaffolds: A Guide for Medicinal Chemists
An In-depth Technical Guide
Abstract
The indanone core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The strategic introduction of fluorine into this framework has emerged as a powerful tool for optimizing drug-like properties. This technical guide provides an in-depth exploration of the multifaceted role of fluorine in the medicinal chemistry of indanones. We will dissect the fundamental principles governing fluorine's influence on physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics. Furthermore, this guide presents detailed synthetic protocols for the preparation of key fluorinated indanone intermediates and illustrates the practical application of these principles through relevant case studies. The content is designed for researchers, scientists, and drug development professionals seeking to leverage fluorine substitution as a rational strategy in modern drug design.
The Unique Role of Fluorine in Drug Design: Beyond a Simple Hydrogen Mimic
Fluorine's position as the most electronegative element, combined with a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), allows it to act as a "super-hydrogen" in drug design.[1] Its incorporation into a molecule like indanone is rarely a simple isosteric replacement; instead, it imparts a suite of profound, albeit predictable, changes to the molecule's profile.[1][2][3] These modulations are the primary drivers for the deliberate synthesis of fluorinated compounds in pharmaceutical research.[4]
The core motivations for introducing fluorine can be distilled into three strategic pillars:
-
Modulation of Physicochemical Properties: Fluorine's intense electron-withdrawing nature can drastically alter local electronic environments.[1] This impacts acidity/basicity (pKa) of nearby functional groups and can influence the molecule's overall lipophilicity (LogP), which is crucial for membrane permeability and solubility.[1][3][5]
-
Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol).[1] This inherent strength makes the C-F bond highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug inactivation.[1][5][6] Placing fluorine at a metabolically vulnerable position—a practice known as "metabolic blocking"—can significantly extend a drug's half-life.[4][6]
-
Improvement of Target Binding Affinity: Fluorine can influence molecular conformation and engage in unique, favorable interactions with protein targets, including hydrogen bonds, dipole-dipole, and multipolar C-F···C=O interactions.[4][7][8][9] These interactions can lead to a demonstrable increase in binding affinity and potency.[1][2]
The following diagram illustrates the cascading effects of a single fluorine substitution on a lead compound.
Caption: The strategic impact of fluorine substitution in drug design.
The Indanone Scaffold: A Versatile Core for Therapeutic Agents
1-Indanone and its derivatives are considered "privileged structures" in medicinal chemistry due to their rigid bicyclic framework, which allows for the precise spatial orientation of substituents. This scaffold is a key component in a wide array of biologically active molecules, with applications including:
The reactivity of the indanone core, particularly at the carbonyl group and the adjacent α-carbon, makes it a versatile starting point for constructing more complex molecules.[12][13]
Synergistic Effects: The Medicinal Chemistry of Fluorinated Indanones
The introduction of fluorine onto the indanone scaffold leverages the unique properties of both moieties, creating a powerful strategy for drug optimization.
Modulation of Physicochemical and Pharmacokinetic Properties
Placing an electron-withdrawing fluorine atom on the aromatic ring of the indanone, for instance at the 5-position, enhances the electrophilicity of the carbonyl carbon.[12] This can increase the rate of key synthetic reactions, such as nucleophilic additions and condensations, making 5-fluoro-1-indanone a more efficient building block compared to its non-fluorinated counterpart.[12]
Furthermore, fluorination is a well-established method to block metabolic "soft spots." For an indanone derivative, an unsubstituted aromatic position might be susceptible to hydroxylation by CYP enzymes. Introducing fluorine at that site physically and electronically shields it from metabolic attack, thereby increasing the compound's stability and bioavailability.[1][6]
Table 1: Predicted Physicochemical Impact of Fluorination on the Indanone Scaffold
| Property | 1-Indanone (Parent) | 5-Fluoro-1-Indanone | Rationale for Change |
| LogP (Lipophilicity) | ~1.6 | ~1.9 | Fluorine is more lipophilic than hydrogen, generally increasing LogP and potentially enhancing membrane permeation.[1][5] |
| Reactivity of C1=O | Standard | Enhanced | The fluorine atom's electron-withdrawing effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[12] |
| Acidity of C2-H | Standard | Increased | The inductive effect of fluorine can increase the acidity of the α-protons, facilitating enolate formation for subsequent reactions.[12] |
| Metabolic Stability | Susceptible to Aromatic Hydroxylation | Enhanced | The C5-F bond is highly resistant to oxidative cleavage, blocking a potential site of metabolism.[1][6] |
Impact on Biological Activity: A Case Study Perspective
While a universally applicable rule is elusive, the placement of fluorine on the indanone ring can have a dramatic and context-dependent effect on biological activity. For example, in the development of anticancer agents, 2-benzylidene-1-indanone derivatives have shown potent cytotoxicity and inhibition of tubulin polymerization.[10] A synthetic strategy employing a fluorinated indanone core could lead to analogues with improved metabolic stability or enhanced binding within the colchicine binding site of tubulin.
In the context of selective COX-2 inhibitors, novel indanone-containing spiroisoxazoline derivatives have been developed. Docking studies revealed that a fluoro functional group was able to form favorable hydrogen bond interactions within the COX-2 active site, contributing to the compound's binding and potency.[11]
Synthetic Strategies for Fluorinated Indanones
The preparation of fluorinated indanones typically relies on established cyclization reactions using fluorinated starting materials. Late-stage fluorination is also a growing field, offering the ability to introduce fluorine at the final steps of a synthesis.[6]
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
This protocol describes a common and reliable method for synthesizing 5-fluoro-1-indanone from a commercially available precursor.[13] This method is foundational for building a library of more complex derivatives.
Objective: To synthesize 5-fluoro-1-indanone via the intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid.
Materials:
-
3-(3-fluorophenyl)propanoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Ethyl acetate (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-fluorophenyl)propanoic acid (e.g., 2.0 g, 11.8 mmol).
-
Cyclization: Carefully and slowly add chlorosulfonic acid (e.g., 20 mL) to the starting material. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice. This will quench the reaction and precipitate the product. Perform this step slowly to control the exothermic reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel to yield pure 5-fluoro-1-indanone.
The following diagram outlines this synthetic workflow.
Caption: Workflow for the synthesis of 5-fluoro-1-indanone.
Protocol: Electrophilic Fluorination
For introducing fluorine at the α-position (C2) of the indanone, electrophilic fluorination is a common strategy. This often involves generating an enolate from the parent ketone, which then reacts with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).[14]
Objective: To synthesize a 2-fluoro-1-indanone derivative.
Materials:
-
Substituted 1-indanone
-
Anhydrous solvent (e.g., THF)
-
Strong base (e.g., LDA, NaHMDS)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: Dissolve the starting 1-indanone in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of a strong base (e.g., LDA) to the cooled ketone solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Fluorination: Add a solution of NFSI in anhydrous THF to the reaction mixture. Allow the reaction to proceed at -78 °C, monitoring by TLC.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After solvent removal, purify the crude product via column chromatography to obtain the desired 2-fluoro-1-indanone derivative.
Challenges and Future Perspectives
While fluorine is a powerful tool, its use is not without challenges. The high electronegativity of fluorine can sometimes lead to undesirable effects, such as creating an overly acidic or basic center, or in rare cases, leading to metabolic defluorination which can produce toxic metabolites.[15] Therefore, the decision to incorporate fluorine must be made rationally, guided by a deep understanding of the target and the structure-activity relationship (SAR) of the series.[16][17]
The future of fluorinated indanones in medicinal chemistry is bright. Advances in late-stage fluorination techniques will continue to expand the accessibility of novel fluorinated scaffolds.[6] Coupled with computational chemistry and a growing understanding of fluorine-protein interactions, medicinal chemists are better equipped than ever to rationally design the next generation of indanone-based therapeutics with superior efficacy and safety profiles.
Conclusion
The strategic incorporation of fluorine into the indanone scaffold is a validated and highly effective strategy in modern drug discovery. By modulating key physicochemical, pharmacokinetic, and pharmacodynamic properties, fluorine can transform a promising lead compound into a viable drug candidate. A thorough understanding of the principles outlined in this guide, combined with robust synthetic execution, empowers medicinal chemists to harness the unique properties of fluorine to address unmet medical needs.
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The Indanone Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Indanone Core
The indanone scaffold, a bicyclic ketone composed of a benzene ring fused to a cyclopentanone ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, yet conformationally adaptable framework provides an ideal template for the design of small molecules that can interact with a diverse array of biological targets with high affinity and specificity. The inherent versatility of the indanone core, allowing for substitutions at multiple positions, has enabled the generation of vast chemical libraries and the subsequent discovery of potent therapeutic agents across a spectrum of diseases.[1][2]
Perhaps the most prominent exemplar of the indanone scaffold's success is Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3][4] The clinical and commercial success of this acetylcholinesterase (AChE) inhibitor has catalyzed a surge of interest in exploring the broader therapeutic potential of indanone derivatives.[3] This guide will provide a comprehensive technical overview of the indanone core in drug discovery, from its fundamental synthesis to its application in neurodegenerative disorders, oncology, and infectious diseases, supported by field-proven insights and detailed experimental methodologies.
Synthetic Strategies for Assembling the Indanone Framework
The construction of the indanone core and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Friedel-Crafts Acylation
A classic and widely employed method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[5][6][7] This reaction is typically promoted by a Lewis acid, such as AlCl₃, or a strong protic acid like polyphosphoric acid (PPA).
Experimental Protocol: Synthesis of 4-Chloro-1-indanone via Friedel-Crafts Acylation [6]
-
Preparation of 3-(3-chlorophenyl)propanoic acid: This precursor can be synthesized from 3-chlorobenzaldehyde through various standard organic chemistry transformations.
-
Activation of the Carboxylic Acid: The 3-(3-chlorophenyl)propanoic acid is converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Cyclization: The resulting acid chloride is dissolved in a suitable inert solvent (e.g., dichloromethane, nitrobenzene) and treated with a Lewis acid catalyst (e.g., AlCl₃) at a controlled temperature to initiate the intramolecular acylation.
-
Work-up and Purification: The reaction is quenched with ice-water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 4-chloro-1-indanone.
Nazarov Cyclization
The Nazarov cyclization offers an alternative route to indanones, particularly for the synthesis of derivatives with specific substitution patterns. This reaction involves the acid-catalyzed conrotatory electrocyclic ring closure of a divinyl ketone.[5][6]
Other Synthetic Approaches
A variety of other methods have been developed for indanone synthesis, including palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and rhodium-catalyzed asymmetric intramolecular 1,4-additions, offering access to a diverse range of chiral and achiral indanone derivatives.[8] The choice of synthetic route is a critical decision in any drug discovery program, guided by factors such as scalability, cost-effectiveness, and the ability to generate structural diversity.
Indanone Derivatives in Neurodegenerative Disorders: Beyond Symptomatic Relief
The success of Donepezil has firmly established the indanone scaffold as a valuable starting point for the design of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] Research in this area has expanded beyond simple cholinesterase inhibition to embrace multi-target-directed ligands (MTDLs) that can address the complex and multifaceted nature of these disorders.[9][10]
Mechanism of Action: A Multi-pronged Attack
Indanone derivatives exert their neuroprotective effects through several key mechanisms:
-
Cholinesterase Inhibition: Many indanone-based compounds are potent inhibitors of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE).[11][12][13] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can improve cognitive function.[14][15][16]
-
Modulation of Monoamine Oxidase (MAO): Some derivatives have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine, norepinephrine, and serotonin.[3] This can help to restore neurotransmitter balance in the brain.
-
Inhibition of Amyloid-β (Aβ) Aggregation: A key pathological hallmark of Alzheimer's disease is the formation of Aβ plaques. Certain indanone derivatives have demonstrated the ability to inhibit the self-assembly of Aβ peptides and even promote the disassembly of pre-formed aggregates.[9]
-
Metal Chelation: Dysregulation of metal ions, such as copper, zinc, and iron, is implicated in oxidative stress and Aβ aggregation. Indanone derivatives with metal-chelating properties can help to restore metal homeostasis.[11]
-
Antioxidant and Anti-inflammatory Effects: Chronic neuroinflammation and oxidative stress contribute significantly to neuronal damage. Some indanone derivatives possess intrinsic antioxidant and anti-inflammatory properties, offering additional neuroprotective benefits.[9][10]
Signaling Pathway: Cholinergic Neurotransmission and its Enhancement by Indanone Derivatives
Caption: Mechanism of action for an anticancer indanone derivative.
Experimental Workflow: Evaluation of Anticancer Indanone Derivatives
In Vitro Assays
-
Cell Proliferation Assay (MTT Assay):
-
Principle: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value. [17]
-
-
-
Tubulin Polymerization Assay:
-
Principle: Monitors the polymerization of purified tubulin into microtubules in the presence or absence of a test compound. This can be measured by an increase in light scattering or fluorescence. [18] * Protocol (Fluorescence-based):
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
Add the test compound at various concentrations.
-
Add GTP to initiate polymerization and a fluorescent reporter that binds to microtubules.
-
Monitor the increase in fluorescence over time at 37°C.
-
Calculate the percentage of inhibition and the IC₅₀ value for tubulin polymerization. [19][18]
-
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Principle: Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Protocol:
-
Treat cancer cells with the test compound.
-
Harvest the cells, fix them, and stain their DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the stained cells by flow cytometry.
-
Determine the percentage of cells in each phase of the cell cycle to identify any cell cycle arrest. [20] In Vivo Models
-
-
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then evaluated. [21][22]
Indanone Derivatives in Infectious Diseases
The structural diversity of indanone derivatives has also led to the discovery of compounds with activity against various pathogens, including bacteria, viruses, and fungi. [1][23][24]
Antibacterial and Antifungal Activity
Several indanone derivatives have demonstrated promising activity against Gram-positive bacteria, including Staphylococcus aureus. [25]The introduction of electron-withdrawing groups or hydroxyl moieties on the indanone scaffold has been shown to be beneficial for antibacterial activity. [25]Some derivatives have also exhibited antifungal properties.
Antiviral Activity
Indanone thiosemicarbazone derivatives have been synthesized and evaluated for their antiviral activity. [26]Notably, some of these compounds have shown potent activity against bovine viral diarrhea virus (BVDV), which is used as a surrogate model for the hepatitis C virus (HCV). [26]
Quantitative Data Summary
The following tables summarize the biological activities of selected indanone derivatives from the literature.
Table 1: Indanone Derivatives as Cholinesterase Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
| 6a | AChE | 0.0018 | [11] |
| Donepezil | AChE | ~0.025 | [11] |
| 54 | AChE | 14.06 | [12] |
| 56 | AChE | 12.30 | [12] |
| 64 | AChE | 12.01 | [12] |
| 5c | AChE | 0.12 | [13] |
| 7b | BuChE | 0.04 | [13] |
| 9 | AChE | 0.0148 | [9] |
| 14 | AChE | 0.0186 | [9] |
| 4d | AChE | 3.04 | [27] |
| 4b | AChE | 4.64 | [27] |
Table 2: Anticancer Activity of Indanone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 9f | MCF-7 | 0.03 | COX-2 Inhibition | [28] |
| (R)-9k | HCT116 | ~0.05 | Tubulin Polymerization Inhibition | [29][19] |
| ITH-6 | HT-29 | ~0.41 | Tubulin Polymerization Inhibition | [20][21] |
| 10 | MCF-7 | 2.2 | Not specified | [17] |
Conclusion and Future Perspectives
The indanone scaffold has unequivocally demonstrated its value in drug discovery, yielding a marketed drug and a plethora of promising preclinical candidates. Its synthetic tractability and the ability to modulate its pharmacological profile through targeted substitutions make it an enduringly attractive starting point for medicinal chemists. Future research in this area will likely focus on several key aspects:
-
Further Elucidation of Mechanisms: While significant progress has been made, the precise molecular interactions and downstream signaling effects of many indanone derivatives remain to be fully characterized.
-
Expansion into New Therapeutic Areas: The broad biological activity of indanones suggests that their therapeutic potential may extend beyond the current areas of focus.
-
Development of More Potent and Selective MTDLs: For complex diseases like neurodegenerative disorders, the design of next-generation indanone-based MTDLs with optimized potency and selectivity will be a major goal.
-
Application of Novel Drug Delivery Systems: Formulating indanone derivatives in advanced drug delivery systems could improve their pharmacokinetic properties and enhance their therapeutic efficacy.
References
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- Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). PubMed.
- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chel
- Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. (2018). PubMed.
- Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. (n.d.). RSC Publishing.
- Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (n.d.). PubMed.
- Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. (n.d.). PMC - PubMed Central.
- Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (n.d.). PubMed.
- Gallic acid-based indanone derivatives as anticancer agents. (2008). PubMed.
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH.
- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers.
- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2014). PubMed.
- Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. (n.d.). PubMed.
- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (n.d.).
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- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PubMed.
- A Comprehensive Review of 4-Chloro-1-indanone and Its Analogs in Medicinal Chemistry. (n.d.). Benchchem.
- New 1-indanone Thiosemicarbazone Derivatives Active Against BVDV. (n.d.). PubMed.
- Donepezil. (2023).
- Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx.
- Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells. (n.d.). PubMed.
- Recent developments in biological activities of indanones. (2017). PubMed.
- Indanone Derivatives in Natural Products: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.
- Synthesis of 1-indanones with a broad range of biological activity. (2017).
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- Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. (2025).
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Methodological & Application
Synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: An Application Note and Detailed Protocol
This guide provides a comprehensive protocol for the synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, a valuable intermediate in pharmaceutical research and drug development. The synthesis is centered around a robust and widely applicable intramolecular Friedel-Crafts acylation. This document offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, and expected analytical data for product verification, designed for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.
Introduction
Indanones are a class of compounds that form the structural core of numerous biologically active molecules. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, this compound serves as a key building block for more complex molecular architectures, leveraging the distinct electronic and steric properties imparted by its substituents. The synthesis of this specific indanone derivative is achieved through an efficient intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for the formation of cyclic ketones.[1][2]
Reaction Overview
The synthesis of this compound is accomplished via a one-step intramolecular Friedel-Crafts acylation of 3-(2-bromo-4-fluorophenyl)propanoic acid. This reaction is typically promoted by a strong Brønsted acid, such as trifluoromethanesulfonic acid (triflic acid) or polyphosphoric acid (PPA), which facilitates the formation of a key acylium ion intermediate.[3][4][5]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-(2-bromo-4-fluorophenyl)propanoic acid | ≥97% | Commercially Available | Starting material. |
| Trifluoromethanesulfonic acid (TfOH) | ≥99% | Sigma-Aldrich, etc. | Corrosive and hygroscopic. Handle with care in a fume hood.[6] |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent to prevent quenching of the acid catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Commercially Available | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic layer. |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocol
Step 1: Reaction Setup
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(2-bromo-4-fluorophenyl)propanoic acid (5.0 g, 19.0 mmol).
-
Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Slowly add trifluoromethanesulfonic acid (5.0 mL, 57.0 mmol, 3.0 equivalents) dropwise to the stirred solution at 0 °C over 10-15 minutes. The addition is exothermic, and a color change may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes). The starting material should have a different Rf value than the product.
Step 3: Work-up and Extraction
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and saturated sodium bicarbonate solution (100 mL) with vigorous stirring to quench the triflic acid. Caution: This quenching process is highly exothermic and will release CO₂ gas. Ensure adequate ventilation and perform this step slowly.
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Pack a column with silica gel using a slurry method with hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting with 5% ethyl acetate and gradually increasing to 20% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
Reaction Mechanism and Workflow
The synthesis proceeds via an intramolecular electrophilic aromatic substitution. The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form the five-membered ring of the indanone.
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
The expected yield of the purified product is typically in the range of 70-85%. The final product should be a solid. For verification, the following analytical data can be expected:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.60 (d, 1H, Ar-H), 7.20-7.30 (d, 1H, Ar-H), 3.10-3.20 (t, 2H, -CH₂-), 2.70-2.80 (t, 2H, -CH₂-). The aromatic protons will show coupling to the fluorine atom. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~200 (C=O), ~160 (d, JCF ≈ 250 Hz, C-F), aromatic carbons between 115-155, ~36 (-CH₂-), ~25 (-CH₂-). |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch), ~1600 (aromatic C=C stretch), ~1250 (C-F stretch). |
| Mass Spec. (EI) | m/z: 229/231 ([M]⁺, bromine isotope pattern). |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the use of anhydrous solvent and fresh triflic acid. |
| Loss of product during work-up. | Ensure the aqueous layer is thoroughly extracted. Avoid overly vigorous shaking that can lead to emulsions. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize the purification by column chromatography, trying different solvent systems. |
| Reaction does not start | Inactive catalyst. | Use a fresh bottle of triflic acid. Ensure all glassware is scrupulously dry. |
Safety Precautions
-
Trifluoromethanesulfonic acid is extremely corrosive and hygroscopic. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of triflic acid is highly exothermic and releases gas. Perform this step slowly and with caution in a well-ventilated area.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.
Conclusion
This protocol outlines a reliable and efficient method for the synthesis of this compound. The intramolecular Friedel-Crafts acylation is a powerful tool for the construction of the indanone core, and the use of triflic acid as a promoter ensures high conversion under relatively mild conditions. The provided analytical data serves as a benchmark for the successful synthesis and characterization of this important synthetic intermediate.
References
-
Cenmed Enterprises. This compound (C007B-577729). [Link]
-
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. [Link]
-
Solvay. Triflic Acid (TA). [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
NIH. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]
-
ResearchGate. Polyphosphoric Acid in Organic Synthesis. [Link]
-
NIH. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Wikipedia. Phenylpropanoic acid. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
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Intramolecular Friedel-Crafts Cyclization: A Robust Protocol for the Synthesis of 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
An Application Note for Researchers and Drug Development Professionals
Abstract
Indanone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Specifically, substituted 1-indanones like 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one serve as critical intermediates in the synthesis of complex molecular targets for conditions ranging from neurodegenerative diseases to oncology.[1][2] This application note provides a detailed guide to the synthesis of this key intermediate via intramolecular Friedel-Crafts acylation. We present two field-proven protocols utilizing either a classic Lewis acid catalyst (Aluminum Chloride) or a strong Brønsted acid (Polyphosphoric Acid), explaining the underlying mechanistic principles and offering practical insights for successful execution and troubleshooting.
Introduction and Strategic Rationale
The synthesis of polycyclic ketones is a cornerstone of organic chemistry, with the intramolecular Friedel-Crafts acylation being a premier method for constructing fused ring systems.[3][4] This reaction allows for the efficient formation of five- or six-membered rings by cyclizing a suitable acyl precursor onto an aromatic ring.[3][4][5]
The target molecule, this compound, possesses a strategically functionalized aromatic ring, making it a versatile building block for further elaboration in drug discovery programs. The bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. The intramolecular Friedel-Crafts cyclization of 3-(4-bromo-3-fluorophenyl)propanoic acid or its derivatives is the most direct and efficient route to this indanone core.
Reaction Mechanism and Regioselectivity
The intramolecular Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.[5][6] The core transformation involves the generation of a highly reactive acylium ion, which then acts as the electrophile in an attack by the tethered aromatic ring.
Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by activating the carboxylic acid terminus of the precursor, 3-(4-bromo-3-fluorophenyl)propanoic acid.
-
With Lewis Acids (e.g., AlCl₃): The precursor is first converted to an acyl chloride (using SOCl₂ or (COCl)₂). The Lewis acid then coordinates to the chlorine atom, facilitating its departure and generating a resonance-stabilized acylium ion.[4][6][7] A stoichiometric amount of AlCl₃ is required, as it forms a complex with the final ketone product.[5][8]
-
With Brønsted Superacids (e.g., PPA, TfOH): These strong acids protonate the carboxylic acid, promoting the loss of water to form the acylium ion directly, thus offering a more atom-economical, one-step process.[9][10][11]
Step 2: Intramolecular Electrophilic Aromatic Substitution (EAS) The generated acylium ion is attacked by the π-electrons of the aromatic ring. The cyclization occurs at the position ortho to the propyl chain. This regioselectivity is governed by several factors:
-
Proximity: The tethered nature of the electrophile makes the intramolecular reaction highly favorable over intermolecular reactions.[3]
-
Ring Strain: The formation of a five-membered ring (an indanone) is kinetically and thermodynamically favorable in this system.[3][5]
-
Directing Effects: The alkyl side chain is an ortho-, para-directing activator. The fluorine and bromine atoms are ortho-, para-directing deactivators. The cyclization occurs at the only available ortho position to the activating alkyl chain, which is sterically accessible.
Step 3: Rearomatization The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to a base (like AlCl₄⁻) to restore the aromaticity of the ring, yielding the final indanone product.[4]
Caption: Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocols
Two robust protocols are presented, catering to different laboratory preferences for reagent handling and reaction scale.
Materials and Equipment
| Reagent | CAS Number | Grade | Supplier |
| 3-(4-Bromo-3-fluorophenyl)propanoic acid | N/A | >97% | Commercial Source |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Reagent Grade | Sigma-Aldrich, etc. |
| Aluminum chloride (AlCl₃), anhydrous | 7446-70-0 | >99% | Sigma-Aldrich, etc. |
| Polyphosphoric acid (PPA) | 8017-16-1 | 115% H₃PO₄ equiv. | Sigma-Aldrich, etc. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | >99.8% | Commercial Source |
| Toluene | 108-88-3 | Reagent Grade | Commercial Source |
| Hydrochloric acid, concentrated | 7647-01-0 | 37% | Commercial Source |
| Sodium bicarbonate (NaHCO₃), saturated soln. | 144-55-8 | ACS Grade | Commercial Source |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | ACS Grade | Commercial Source |
| Ethyl acetate | 141-78-6 | ACS Grade | Commercial Source |
| Hexanes | 110-54-3 | ACS Grade | Commercial Source |
Standard Equipment: Round-bottom flasks, reflux condenser, addition funnel, magnetic stirrer/hotplate, ice bath, rotary evaporator, fume hood, vacuum filtration apparatus, glass column for chromatography.
Protocol A: Aluminum Chloride Catalyzed Two-Step Cyclization
This classic method provides high yields but requires careful handling of moisture-sensitive reagents.[7][12]
Step 1: Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoyl chloride
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂), add 3-(4-bromo-3-fluorophenyl)propanoic acid (5.0 g, 20.1 mmol).
-
Add thionyl chloride (4.4 mL, 60.3 mmol, 3.0 equiv) and a few drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approx. 80 °C) in an oil bath for 2 hours. The solution should become clear.
-
Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure (rotary evaporator). Co-evaporate with toluene (2 x 10 mL) to ensure complete removal. The resulting crude acyl chloride is used directly in the next step.
Causality & Field Insights: Using excess thionyl chloride drives the reaction to completion. The DMF catalyst accelerates the formation of the Vilsmeier reagent, which is the active acylating species. Complete removal of SOCl₂ is critical as it can interfere with the subsequent Friedel-Crafts reaction.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a 250 mL three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3.2 g, 24.1 mmol, 1.2 equiv) in anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (25 mL) and add it dropwise to the AlCl₃ suspension over 30 minutes, keeping the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring it over a mixture of crushed ice (100 g) and concentrated HCl (10 mL).
-
Stir the biphasic mixture vigorously for 15 minutes until all solids dissolve.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as a solid.
Causality & Field Insights: Anhydrous conditions are paramount; AlCl₃ reacts violently with water.[7] Slow, cold addition of the acyl chloride controls the initial exothermic reaction between AlCl₃ and the carbonyl group.[7] The acidic workup hydrolyzes the aluminum-ketone complex to liberate the product and dissolves aluminum salts.[5]
Protocol B: Polyphosphoric Acid (PPA) Catalyzed One-Step Cyclization
This method is operationally simpler as it avoids the isolation of the acyl chloride, but requires handling a viscous, hot acid.[10][11]
-
Place polyphosphoric acid (50 g) in a 100 mL round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C with stirring until it becomes mobile.
-
Add 3-(4-bromo-3-fluorophenyl)propanoic acid (5.0 g, 20.1 mmol) to the hot PPA in one portion.
-
Increase the temperature to 100-110 °C and stir vigorously for 2-4 hours. The mixture will darken. Monitor the reaction by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot).
-
After completion, allow the mixture to cool slightly (to ~80 °C) and then carefully pour it onto 200 g of crushed ice with vigorous stirring. This is a highly exothermic process.
-
The product may precipitate as a solid. Stir the aqueous slurry for 30 minutes to ensure complete hydrolysis of the PPA.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol A.
Causality & Field Insights: PPA serves as both the acidic catalyst and the solvent. Its high viscosity necessitates elevated temperatures and robust stirring to ensure a homogenous reaction.[10] The quench onto ice is critical; it hydrolyzes the PPA and precipitates the organic product, simplifying the initial isolation.
Caption: Figure 2: General Experimental Workflow.
Data Summary and Characterization
| Protocol | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| A | AlCl₃ (1.2) | DCM | 0 to RT | 3 | 75 - 90% |
| B | PPA (excess) | None | 100 - 110 | 2 - 4 | 70 - 85% |
Product Characterization (Expected):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 7.4-7.6 (m, 2H, Ar-H), δ 3.0-3.2 (t, 2H, -CH₂-), δ 2.7-2.9 (t, 2H, -CH₂CO-).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals around δ 200-205 (C=O), signals in the aromatic region (δ 110-165) showing C-F and C-Br coupling, and two aliphatic signals (δ 25-40).
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) and characteristic isotopic pattern for one bromine atom.
Safety and Troubleshooting
-
Safety: All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment (glovebox or under inert gas).
-
Thionyl Chloride: Corrosive and lachrymatory. Releases toxic HCl and SO₂ upon reaction. Workup procedures should be performed cautiously.
-
Polyphosphoric Acid: Corrosive. When hot, it is extremely viscous and can cause severe burns. The quenching process is highly exothermic and may cause splashing.
-
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or decomposition. For Protocol A, ensure anhydrous conditions and high-purity AlCl₃. For Protocol B, ensure vigorous stirring and sufficient temperature.
-
Polymerization: Intermolecular side reactions can occur, especially at high concentrations. In Protocol A, slow addition of the acyl chloride helps mitigate this.
-
Incomplete Reaction: If starting material remains, extend the reaction time or slightly increase the temperature (for Protocol B). Confirm the quality of the catalyst.
-
References
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30). [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Singh, F. V., et al. (2024). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives. PMC - PubMed Central. [Link]
-
ResearchGate. Triflic‐acid‐mediated Friedel–Crafts acylation reaction through N−C cleavage. [Link]
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MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
-
Anderson, K. W., & Tepe, J. J. (2002). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Tetrahedron, 58, 8475-8481. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Berman, E. M., & Showalter, H. D. (1989). Trimethylsilyl polyphosphate for intramolecular Friedel-Crafts cyclizations. The Journal of Organic Chemistry. [Link]
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Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. (2023-04-10). [Link]
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PMC - PubMed Central. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. (2023-04-08). [Link]
-
Beilstein Journals. Microwave-assisted cyclizations promoted by polyphosphoric acid esters. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-10-04). [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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NIH. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016-12-29). [Link]
-
PrepChem.com. Synthesis of 3-bromo-3-(4-chlorobenzoyl)propionic acid. [Link]
- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
PubChem. 3-(4-Fluorophenyl)propionyl chloride. [Link]
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Synthesis of 4-Bromo-5-fluoro-1-indanone: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-bromo-5-fluoro-1-indanone, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of bromine and fluorine atoms onto the indanone scaffold offers unique physicochemical properties beneficial for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic pathway, experimental procedures, and the chemical principles underpinning the methodology.
Introduction: The Significance of Substituted Indanones
Indanone derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] The rigid, fused-ring system of the indanone core provides a well-defined three-dimensional structure for interaction with biological targets. The strategic functionalization of the aromatic ring and the cyclopentanone moiety allows for the fine-tuning of pharmacological properties. Specifically, the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while a bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[2] 4-Bromo-5-fluoro-1-indanone, therefore, represents a valuable intermediate for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Strategic Approach to Synthesis
The synthesis of 4-bromo-5-fluoro-1-indanone is most efficiently achieved through an intramolecular Friedel-Crafts acylation of a pre-functionalized precursor. This approach offers superior control over the regiochemistry of the final product compared to the post-synthesis bromination of 5-fluoro-1-indanone, where the directing effects of the existing substituents can lead to a mixture of isomers.[3][4]
The selected and most direct synthetic route commences with the commercially available 3-(3-bromo-4-fluorophenyl)propanoic acid . This starting material already possesses the required bromine and fluorine atoms in the correct positions on the aromatic ring, simplifying the overall process and ensuring an unambiguous final product. The key transformation is the intramolecular cyclization to form the five-membered ketone ring.
Synthetic Workflow Diagram
The following diagram illustrates the straightforward, one-step conversion of the starting material to the final product.
Sources
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- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
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- 4. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of 4-Bromo-5-fluoro-1-indanone via Automated Flash Column Chromatography
Abstract
4-Bromo-5-fluoro-1-indanone is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, introduce unwanted side products, and complicate biological assays. This document provides a comprehensive, field-tested protocol for the purification of 4-bromo-5-fluoro-1-indanone using automated flash column chromatography. We will delve into the underlying chemical principles, from solvent system selection to stationary phase considerations, offering a robust methodology designed to yield high-purity material (>98%) consistently. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.
Introduction: The Significance of Purity
4-Bromo-5-fluoro-1-indanone is a halogenated aromatic ketone whose structural features are valuable in the development of new therapeutic agents.[1] The presence of both bromine and fluorine atoms on the aromatic ring, coupled with the reactive ketone functionality, makes it a versatile precursor in organic synthesis. However, its synthesis can often result in a mixture containing unreacted starting materials, regioisomers, and other process-related impurities. Failure to remove these contaminants can lead to significant complications in subsequent synthetic steps.
Column chromatography remains the gold standard for purification, offering a balance of resolution, scalability, and efficiency.[2] This application note specifically focuses on an automated flash chromatography approach, which provides superior reproducibility and speed compared to traditional gravity-fed methods.[3][4]
Foundational Principles: Tailoring Chromatography to the Analyte
The successful purification of 4-bromo-5-fluoro-1-indanone hinges on exploiting the subtle differences in polarity between the target compound and its associated impurities.
Physicochemical Properties of 4-Bromo-5-fluoro-1-indanone
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₉H₆BrFO | Provides the basis for molecular weight. |
| Molecular Weight | 229.05 g/mol | Influences diffusion rates but is less critical than polarity. |
| Appearance | Off-white to yellow solid | Visual cue for purity; color often indicates impurities.[2] |
| Polarity | Moderately Polar | The ketone group imparts polarity, making it suitable for normal-phase chromatography. |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes. | Dictates the choice of solvents for sample loading and the mobile phase. |
The Stationary Phase: Silica Gel
For moderately polar compounds like 4-bromo-5-fluoro-1-indanone, high-purity silica gel (SiO₂) is the stationary phase of choice.[5] Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic.[5] The separation mechanism relies on the differential adsorption of the compound and its impurities to these polar sites.[5]
The Mobile Phase: A Balancing Act
The mobile phase, a solvent or mixture of solvents, flows through the column and competes with the stationary phase for the analyte.[5] A less polar mobile phase will result in stronger adsorption to the silica and slower elution (lower Retention Factor, Rƒ). Conversely, a more polar mobile phase will accelerate elution (higher Rƒ).
For 4-bromo-5-fluoro-1-indanone, a binary system of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is ideal.[6][7] Ethyl acetate/hexane is a standard and effective combination for compounds of moderate polarity.[6]
Pre-Purification: Thin-Layer Chromatography (TLC)
Before committing to a large-scale flash chromatography run, it is crucial to develop and optimize the separation on a small scale using TLC.[8][9] This allows for the rapid and efficient scouting of various solvent systems to find the optimal conditions for separation.[7]
TLC Protocol
-
Prepare the Eluent: Create a series of mobile phase mixtures with varying ratios of ethyl acetate (EtOAc) and hexane. Start with low polarity (e.g., 5% EtOAc in hexane) and incrementally increase the polarity (10%, 15%, 20%).
-
Spot the Plate: Dissolve a small amount of the crude 4-bromo-5-fluoro-1-indanone in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and visualize the separated spots under UV light (254 nm). The indanone core is a strong UV chromophore.
-
Select the Optimal System: The ideal solvent system will provide a target Rƒ value for the 4-bromo-5-fluoro-1-indanone of approximately 0.25-0.35 . This Rƒ range typically translates well to flash chromatography, ensuring good separation from both less polar and more polar impurities.
Protocol: Automated Flash Column Chromatography
This protocol assumes the use of a modern automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt).[3][9]
Materials and Reagents
-
Crude 4-bromo-5-fluoro-1-indanone
-
Silica gel (for solid sample loading)
-
Pre-packed silica gel flash column (select size based on sample quantity)
-
HPLC-grade hexane (or heptane)
-
HPLC-grade ethyl acetate
-
HPLC-grade dichloromethane (for sample dissolution)
-
Test tubes or vials for fraction collection
Workflow Diagram
Caption: Automated Flash Chromatography Workflow for 4-Bromo-5-fluoro-1-indanone Purification.
Step-by-Step Procedure
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude 4-bromo-5-fluoro-1-indanone (e.g., 1.0 g) in a minimal amount of dichloromethane.
-
Add approximately 2-3 times the mass of silica gel (2-3 g) to this solution.
-
Concentrate the slurry in vacuo using a rotary evaporator until a fine, free-flowing powder is obtained.[10] This dry loading technique minimizes band broadening at the column inlet, leading to better separation.[4]
-
-
System Setup:
-
Install the appropriate size pre-packed silica gel column onto the flash chromatography system.
-
Prime the system pumps with the designated solvents (Solvent A: Hexane; Solvent B: Ethyl Acetate).
-
-
Method Programming:
-
Equilibration: Equilibrate the column with 100% Hexane for at least 2-3 column volumes (CV).
-
Elution Gradient: Based on the preliminary TLC results, program a linear gradient. For an optimal TLC Rƒ of 0.3 in 15% EtOAc/Hexane, a suitable gradient would be:
-
0-2 CV: Hold at 0% B (Hexane).
-
2-15 CV: Linear gradient from 0% to 20% B.
-
15-20 CV: Hold at 20% B (to elute more polar impurities).
-
-
Flow Rate: Adjust the flow rate according to the column size (e.g., 40 mL/min for a 40 g column).
-
Detection: Set the UV detector to monitor at 254 nm. Set the fraction collection threshold to trigger on peak detection.
-
-
Execution and Monitoring:
-
Load the prepared dry-load cartridge onto the system.
-
Start the purification run.
-
Monitor the chromatogram in real-time, observing the separation of peaks.
-
-
Post-Run Analysis:
-
Once the run is complete, analyze the collected fractions by TLC to identify those containing the pure product.[10]
-
Pool the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 4-bromo-5-fluoro-1-indanone as a solid.[10]
-
Determine the final yield and assess purity via analytical techniques such as HPLC, GC-MS, or NMR.
-
Troubleshooting and Expert Insights
-
Poor Separation: If peaks are co-eluting, consider a shallower gradient (e.g., 0-15% B over 20 CV). In cases of co-eluting aromatic compounds, pi-stacking interactions can sometimes be disrupted by adding a solvent like toluene to the mobile phase, which may alter selectivity.[11]
-
Peak Tailing: This can be caused by overloading the column or the slightly acidic nature of silica gel. If tailing is severe and the compound is basic, adding a small amount of triethylamine to the mobile phase can help.[6]
-
No Compound Eluting: This indicates the mobile phase is not polar enough. Increase the final concentration of the more polar solvent (ethyl acetate) in the gradient.
Conclusion
This application note provides a robust and reproducible protocol for the purification of 4-bromo-5-fluoro-1-indanone using automated flash column chromatography. By systematically developing the method starting with TLC and employing a dry loading technique, researchers can consistently achieve high purity, which is essential for the successful advancement of drug discovery and development projects.
References
-
Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today, November/December, 10-14. Available at: [Link]
-
Biotage. (n.d.). Inspiring productivity with modern flash chromatography: Delivering more chemical targets with less. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2024). 4 Things to Know About Automated Flash Chromatography. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. Available at: [Link]
-
Thomson Instrument Company. (2021). Alcohols / Amino Alcohols / Ketones. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Need Suggestion for Picking the Right Solvent for Column Chromatography. Available at: [Link]
-
Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Available at: [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
PubChem. (n.d.). 5-Fluoro-1-indanone. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
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- 3. chromatographytoday.com [chromatographytoday.com]
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- 11. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one in Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of therapeutic targets. The indane scaffold has emerged as a "privileged structure" in this field, offering a rigid framework that allows for the precise spatial orientation of functional groups essential for potent and selective interaction with the ATP-binding pocket of kinases.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, further enhances the utility of these scaffolds by modulating physicochemical properties like lipophilicity and metabolic stability, and by providing versatile synthetic handles for further molecular elaboration.[1]
This guide provides an in-depth look at a key building block, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one , and its application in the synthesis of advanced intermediates for kinase inhibitor development. We will explore a pivotal transformation—asymmetric transfer hydrogenation—and subsequent functionalization strategies that underscore the value of this reagent in constructing complex, chiral molecules poised for biological activity.
Core Application: Asymmetric Synthesis of a Chiral Indanol Intermediate
A frequent necessity in the synthesis of sophisticated kinase inhibitors is the establishment of specific stereocenters, as the chirality of a molecule can profoundly influence its interaction with a biological target. The conversion of the prochiral ketone in this compound to a chiral alcohol is a critical step in this process. A patented method demonstrates an efficient approach to this transformation using a ruthenium-catalyzed asymmetric transfer hydrogenation.[2]
Rationale for Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones. This technique avoids the use of high-pressure hydrogen gas and often employs readily available and stable hydrogen donors. The choice of a chiral catalyst, in this case, a ruthenium complex with a chiral diamine ligand, directs the reduction to selectively produce one enantiomer of the alcohol over the other. This stereochemical control is paramount for ensuring the desired biological activity and minimizing potential off-target effects of the final kinase inhibitor.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from the procedure described in patent WO2018111012A1.[2]
Materials:
-
This compound
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Chloro{amido}-(mesitylene)ruthenium(II) catalyst
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a clean, dry reaction flask, add this compound (1.0 equivalent).
-
Add the formic acid/triethylamine azeotrope.
-
Purge the reaction vessel with nitrogen gas for 5 minutes to ensure an inert atmosphere.
-
Add the Chloro{amido}-(mesitylene)ruthenium(II) catalyst (0.02 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water to remove the formic acid and triethylamine salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched (R)- or (S)-4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol.
Workflow for Asymmetric Transfer Hydrogenation
Caption: Asymmetric transfer hydrogenation of the indenone.
Downstream Functionalization: Building Molecular Complexity
The resulting chiral 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol is a versatile intermediate. The bromine atom on the aromatic ring serves as a prime handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. These reactions are fundamental in kinase inhibitor synthesis for installing key pharmacophoric elements that can interact with specific residues in the kinase active site.
Illustrative Suzuki Coupling Protocol
This hypothetical protocol is based on standard conditions for Suzuki cross-coupling reactions.
Materials:
-
Chiral 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol
-
A suitable aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture, Toluene)
Procedure:
-
In a reaction vessel, combine the chiral 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2.0 equivalents).
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) and degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography to yield the desired coupled product.
Synthetic Utility Workflow
Caption: Diversification via Suzuki cross-coupling.
Context: Targeting Kinase Signaling Pathways
The inhibitors synthesized from these advanced indane-based intermediates can be designed to target various kinase signaling pathways that are often dysregulated in cancer. For example, the Fibroblast Growth Factor Receptor (FGFR) and PI3K/Akt signaling pathways are critical for cell proliferation, survival, and angiogenesis. The development of selective inhibitors for kinases within these pathways is a major focus of cancer drug discovery.
Simplified FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway.
Data Summary
| Parameter | Description |
| Starting Material | This compound |
| Reaction | Asymmetric Transfer Hydrogenation |
| Catalyst | Chloro{amido}-(mesitylene)ruthenium(II) |
| Hydrogen Source | Formic acid/triethylamine (5:2 azeotrope) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 18 hours |
| Product | Chiral 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex chiral molecules targeted as kinase inhibitors. Its utility is demonstrated through efficient and stereoselective transformations, such as the asymmetric transfer hydrogenation detailed herein. The presence of both fluorine and bromine atoms provides a strategic advantage for fine-tuning the pharmacological properties and for introducing molecular diversity through well-established cross-coupling methodologies. This building block, therefore, represents a key component in the medicinal chemist's toolbox for the development of next-generation kinase inhibitors.
References
- Novel phenyl propionic acid deriv
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Application Notes & Protocols: High-Efficiency Suzuki Coupling of Aryl, Heteroaryl, and Vinyl Boronic Acids with 4-bromo-5-fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Fluoro-1-Indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework provides a well-defined orientation for appended substituents, making it an ideal template for designing potent and selective agents targeting a range of biological entities. The specific introduction of a fluorine atom at the 5-position, as in 4-bromo-5-fluoro-1-indanone, can significantly modulate the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, through favorable electronic and steric interactions.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[3][4] Its broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and typically mild reaction conditions make it an indispensable tool in drug discovery.[5][6] This guide provides a detailed exploration of the Suzuki coupling reaction as applied to 4-bromo-5-fluoro-1-indanone, offering mechanistic insights, a robust experimental protocol, and troubleshooting strategies to empower researchers in the synthesis of novel indanone derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[3] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[7][8] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 4-bromo-5-fluoro-1-indanone. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[4][9] The reactivity of the organic halide is crucial, with the general trend being I > Br > OTf >> Cl.[3][10]
-
Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron reagent by a base (e.g., K₂CO₃, K₃PO₄).[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the Pd(II) complex, displacing the halide.[9]
-
Reductive Elimination : This is the final, product-forming step. The two organic ligands on the Pd(II) center—the indanone moiety and the group from the boronic acid—couple and are eliminated from the palladium. This process forms the new carbon-carbon bond, yielding the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][9]
Key Parameters for a Successful Coupling Reaction
The success of the Suzuki coupling hinges on the careful selection of four key components: the catalyst system, the boronic acid partner, the base, and the solvent.
-
Palladium Catalyst & Ligand : While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. For aryl bromides like our substrate, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice due to its high activity and stability.[13] For more challenging couplings, highly active Buchwald-type ligands like SPhos or XPhos can offer superior performance, enabling reactions at lower catalyst loadings and even at room temperature.[12][14]
-
Organoboron Reagent : Arylboronic acids are the most common coupling partners and are generally stable, crystalline solids.[15] However, they can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved.[10] For sensitive substrates, using more robust boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can enhance stability and improve reaction outcomes.[3][6]
-
Base : The base is critical for activating the boronic acid for transmetalation.[11] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice for many systems.[13] For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) may be required.[9] The choice of base can also influence the reaction by affecting the solubility of reagents and preventing side reactions.
-
Solvent : The solvent system must solubilize the reagents and facilitate the reaction. A mixture of an organic solvent and water is common, as water can aid in dissolving the base and promoting the transmetalation step.[7] Common organic solvents include 1,2-dimethoxyethane (DME), 1,4-dioxane, and toluene.[9][13] It is imperative that solvents are thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
Experimental Protocol: Suzuki Coupling of 4-bromo-5-fluoro-1-indanone
This protocol describes a general procedure for the coupling of an arylboronic acid with 4-bromo-5-fluoro-1-indanone using Pd(dppf)Cl₂ as the catalyst.
Materials & Reagents:
-
4-bromo-5-fluoro-1-indanone
-
Aryl- or Heteroarylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equivalents)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Inert Atmosphere Setup : Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. Maintain an inert atmosphere throughout the reaction setup and duration.
-
Reagent Addition : To the flask, add 4-bromo-5-fluoro-1-indanone (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.02 eq).
-
Solvent Addition : Add anhydrous DME and deionized water in a 4:1 or 5:1 ratio (e.g., 8 mL DME and 2 mL water for a 1 mmol scale reaction). The solvent mixture should be degassed prior to use by bubbling argon through it for 20-30 minutes.
-
Reaction Execution : Stir the resulting mixture at room temperature for 5 minutes. Then, heat the reaction to 80-90 °C using a pre-heated oil bath.
-
Monitoring Progress : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying : Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Data Presentation: Representative Suzuki Couplings
The following table summarizes expected outcomes for the coupling of 4-bromo-5-fluoro-1-indanone with various representative boronic acids under the conditions described above.
| Entry | Boronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 5-Fluoro-4-phenyl-1-indanone | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-4-(4-methoxyphenyl)-1-indanone | 88-96% |
| 3 | Thiophene-2-boronic acid | 5-Fluoro-4-(thiophen-2-yl)-1-indanone | 75-88% |
| 4 | Pyridine-3-boronic acid | 5-Fluoro-4-(pyridin-3-yl)-1-indanone | 70-85% |
| 5 | Vinylboronic acid pinacol ester | 5-Fluoro-4-vinyl-1-indanone | 65-80% |
Yields are estimates based on typical Suzuki reaction efficiencies and may vary based on reaction scale and purity of reagents.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) was oxidized by residual oxygen.[10]2. Impure Reagents: Water in solvents or old boronic acid (protodeboronation).[10]3. Insufficient Base: Base is not strong enough or has absorbed moisture. | 1. Ensure all solvents are rigorously degassed. Handle catalyst under an inert atmosphere.2. Use fresh, anhydrous solvents and high-purity boronic acid. Consider using a more stable boronic ester.[16]3. Use freshly opened, finely ground base. Try a stronger base like K₃PO₄. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can promote the oxidative homocoupling of boronic acids.[7]2. High Temperature/Long Reaction Time: Can lead to decomposition and side reactions. | 1. Improve degassing technique for solvents and ensure a tight inert atmosphere seal.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider a more active catalyst to lower temperature/time. |
| Dehalogenation of Starting Material | 1. Hydrogen Source: Presence of a hydride source (e.g., from solvent degradation or certain bases).2. Catalyst/Ligand Choice: Some catalyst systems are more prone to this side reaction. | 1. Ensure high-purity solvents. If using an amine base, switch to an inorganic carbonate or phosphate.[7]2. Screen different palladium catalysts and ligands. |
| Poor Product Solubility/Isolation | 1. Product Characteristics: The synthesized molecule may have low solubility in standard workup solvents.2. Emulsion during Workup: Surfactant-like properties of reagents or products. | 1. Screen alternative extraction solvents (e.g., dichloromethane, THF).2. Add brine during the wash steps to help break emulsions. Centrifugation can also be effective. |
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from preparation to final product analysis.
References
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions . Journal of the American Chemical Society. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Synlett. [Link]
-
Masking Boronic Acids for Suzuki Coupling . YouTube. [Link]
-
Boron Suzuki Coupling . Borates Today. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC - NIH. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines . ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
Struggling with Suzuki Reaction . Reddit. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules. [Link]
-
(PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions . ResearchGate. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst . Malaysian Journal of Chemistry. [Link]
-
Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review . PMC - NIH. [Link]
-
Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review . PubMed. [Link]
-
Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions . ResearchGate. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks . PMC - NIH. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
scale-up synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
An Application Note for the Scale-Up Synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a comprehensive guide for the laboratory and , a key building block in the development of various pharmaceutical agents. Indanone scaffolds are prevalent in numerous biologically active molecules, including treatments for Alzheimer's disease, making robust and scalable synthetic routes to their derivatives highly valuable.[1][2] The described two-step protocol, commencing from 3-(4-bromo-3-fluorophenyl)propanoic acid, involves an acid chloride formation followed by an intramolecular Friedel-Crafts acylation.[1][3] This guide emphasizes the critical parameters, safety considerations, and process modifications necessary for transitioning from bench-scale to pilot-scale production, ensuring scientific integrity and operational safety.
Introduction and Synthetic Strategy
The target molecule, 4-bromo-5-fluoro-1-indanone, possesses a synthetically useful handle (the bromine atom) for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates. The chosen synthetic pathway is a classic and reliable method for constructing the indanone core.
The synthesis proceeds in two distinct stages:
-
Acyl Chloride Formation: The starting material, 3-(4-bromo-3-fluorophenyl)propanoic acid[4], is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). This reagent is advantageous as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed, driving the reaction to completion.
-
Intramolecular Friedel-Crafts Acylation: The generated acyl chloride undergoes an intramolecular electrophilic aromatic substitution, catalyzed by a strong acid, to form the five-membered ring of the indanone system.[5][6] While various Lewis and Brønsted acids can facilitate this cyclization, polyphosphoric acid (PPA) is a widely used, effective, and economical choice for this transformation, acting as both catalyst and solvent.[1][3]
This document will first detail the laboratory-scale execution before elaborating on the specific challenges and protocols required for a successful and safe scale-up.
Reaction Mechanism Overview
// Nodes A [label="3-(4-bromo-3-fluorophenyl)\npropanoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="3-(4-bromo-3-fluorophenyl)\npropanoyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Acylium Ion Intermediate\n(Electrophile)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4-bromo-5-fluoro-2,3-dihydro\n-1H-inden-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" SOCl₂\n(Thionyl Chloride)"]; B -> C [label=" PPA\n(Polyphosphoric Acid)"]; C -> D [label=" Intramolecular\n Electrophilic\n Aromatic Substitution"]; } केंद Caption: Overall two-step synthesis pathway.
Safety and Reagent Handling
Trustworthiness through Safety: A protocol's validity is intrinsically linked to its safety and reproducibility. The reagents used in this synthesis are hazardous and require strict adherence to safety protocols, especially during scale-up operations.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[7][8][9] Causes severe skin and eye burns.[7]
-
Handling: Must be handled in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., neoprene), chemical splash goggles, a face shield, and a lab coat.[7][10][11] Ensure an emergency eyewash and safety shower are immediately accessible.[10][11] Store away from moisture and incompatible materials like bases and alcohols.[11]
-
-
Polyphosphoric Acid (PPA):
-
Hazards: Corrosive and causes severe skin and eye burns.[12][13][14] Its reaction with water is exothermic.[15] Although not combustible, it can decompose upon heating to produce toxic fumes.[15]
-
Handling: Wear the same level of PPE as for thionyl chloride. PPA is viscous, especially at room temperature; warming it slightly (to ~50-60°C) can aid in transfer. When quenching the reaction, the mixture must be added slowly to a large excess of ice to manage the exotherm.
-
-
Gas Scrubbing: The reaction generates significant quantities of HCl and SO₂ gas. On a laboratory scale, a gas trap containing a sodium hydroxide solution is sufficient. For scale-up, a dedicated, efficient gas scrubbing system is mandatory to neutralize corrosive and toxic off-gassing.
Part A: Detailed Laboratory-Scale Protocol (5-10 g)
This protocol outlines the synthesis of the title compound on a standard laboratory scale.
Step 1: Synthesis of 3-(4-bromo-3-fluorophenyl)propanoyl chloride
-
Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap containing 2M NaOH solution.
-
In a fume hood, charge the flask with 3-(4-bromo-3-fluorophenyl)propanoic acid (10.0 g, 40.5 mmol).
-
Carefully add thionyl chloride (11.0 mL, 151 mmol, 3.7 equiv) to the flask.
-
Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle and stir for 3-4 hours. The solid starting material will dissolve as the reaction progresses.
-
Monitor the reaction completion by TLC (thin-layer chromatography) or by observing the cessation of gas evolution.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate safety traps). This will yield the crude 3-(4-bromo-3-fluorophenyl)propanoyl chloride as a viscous oil, which is used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate 500 mL flask, pre-warm polyphosphoric acid (100 g) to approximately 60°C to reduce its viscosity.
-
With vigorous stirring, slowly add the crude acyl chloride from Step 1 to the PPA. A slight exotherm may be observed.
-
Heat the reaction mixture to 90-95°C and maintain this temperature for 2-3 hours. The solution will darken in color.
-
Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes) until the starting acyl chloride is consumed.
-
Work-up: a. Prepare a large beaker (2 L) containing crushed ice (approx. 500 g). b. Allow the reaction mixture to cool slightly (to ~70°C) and then very slowly and carefully pour it into the beaker of crushed ice with vigorous mechanical stirring. This quenching process is highly exothermic and must be done in a controlled manner. c. A precipitate (the product) will form. Continue stirring until all the ice has melted. d. Extract the aqueous slurry with dichloromethane (3 x 150 mL). e. Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford this compound as a solid.
Part B: Scale-Up Synthesis Protocol & Considerations (250-500 g)
Scaling a synthesis from grams to hundreds of grams is not a linear process. Physical and safety parameters become dominant factors.[16]
Key Scale-Up Challenges & Solutions
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation a primary concern.[16] Friedel-Crafts acylations are exothermic, and poor heat control can lead to runaway reactions.[17]
-
Solution: Use a jacketed glass reactor with a temperature control unit (TCU) for precise heating and cooling. Employ efficient overhead mechanical stirring to ensure homogeneity and prevent localized hot spots.
-
-
Reagent Addition: Adding reagents too quickly can overwhelm the reactor's cooling capacity.
-
Solution: Use a programmable addition pump or a pressure-equalizing dropping funnel for slow, controlled addition of the thionyl chloride and for the transfer of the acyl chloride intermediate.
-
-
Off-Gassing: The volume of HCl and SO₂ produced is substantial and poses a significant safety and environmental risk.
-
Solution: Vent the reactor through a large, efficient, and monitored gas scrubbing tower containing a circulating caustic solution (e.g., 10-20% NaOH).
-
-
Material Handling & Viscosity: Handling large volumes of corrosive liquids and viscous PPA requires specialized equipment.
-
Solution: Use chemical pumps and appropriate transfer lines for reagents. Pre-heat PPA in its drum or a separate vessel before charging to the reactor to ensure it flows easily.
-
-
Work-up & Purification: Quenching hundreds of grams of hot PPA is extremely hazardous if not properly controlled. Chromatography is impractical and uneconomical at this scale.
-
Solution: The quench should be performed by slowly adding the reaction mass to a separate, larger, baffled reactor containing a well-stirred mixture of ice and water. Purification should be achieved via recrystallization.
-
Scale-Up Workflow Diagram
// Final Product FP [label="Final Product:\n4-bromo-5-fluoro-1-indanone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections P1 -> S1_1; P2 -> S1_1 [style=dashed]; S1_1 -> S1_2 -> S1_3 -> S1_4; S1_4 -> S2_2; S2_1 -> S2_2; S2_2 -> S2_3 -> S2_4; S2_4 -> W1; W1 -> W2 -> W3 -> W4 -> W5 -> FP; } केंद Caption: Workflow for the scale-up synthesis process.
Detailed Scale-Up Protocol (Example: 250 g)
Equipment: 5 L jacketed reactor (Reactor 1), 10 L jacketed reactor (Reactor 2 for quench), overhead mechanical stirrer, temperature probe, addition funnel/pump, condenser, and connection to a caustic scrubber.
-
Acyl Chloride Formation (Reactor 1): a. Charge Reactor 1 with 3-(4-bromo-3-fluorophenyl)propanoic acid (250 g, 1.01 mol). b. Slowly add thionyl chloride (275 mL, 3.78 mol) via an addition funnel over 30-45 minutes, maintaining the internal temperature below 40°C with jacket cooling. c. Once the addition is complete, heat the reactor jacket to 85-90°C to maintain a gentle reflux. Stir for 4-5 hours. d. Monitor for completion via an in-process control (IPC), e.g., HPLC analysis of a quenched sample. e. Cool the reactor to 40°C and apply vacuum carefully to distill off the excess thionyl chloride. The crude acyl chloride remains in the reactor.
-
Friedel-Crafts Cyclization (Transfer to Reactor 1): a. In a separate vessel, pre-heat polyphosphoric acid (2.5 kg) to 60-70°C. b. Carefully charge the hot PPA to Reactor 1 containing the crude acyl chloride. Note: This is an inverse addition compared to the lab scale for better temperature control of the initial mixing. c. Heat the reactor jacket to 100°C to bring the internal temperature to 90-95°C. Stir vigorously for 3-4 hours. d. Monitor for completion by IPC (HPLC).
-
Work-up and Isolation (Reactor 2): a. Charge Reactor 2 with crushed ice (5 kg) and water (2 L). Begin strong agitation. b. Cool the reaction mixture in Reactor 1 to ~70°C. c. Using a transfer line or pump, slowly transfer the reaction mass from Reactor 1 into Reactor 2 over at least 1-2 hours. Carefully monitor the temperature in Reactor 2, keeping it below 25°C by adding more ice if necessary. d. Once the transfer is complete, extract the resulting slurry with dichloromethane (1 x 2 L, then 2 x 1 L). e. Perform aqueous washes of the combined organic layers directly in the reactor or a separate extraction vessel. f. Concentrate the organic layer under reduced pressure. Co-distill with a suitable crystallization solvent like isopropanol to remove residual dichloromethane. g. Cool the concentrated isopropanol solution to 0-5°C to induce crystallization. Hold for several hours, then filter the product. h. Wash the filter cake with cold isopropanol and dry under vacuum at 40-45°C to a constant weight.
Data Summary and Characterization
Table 1: Reagent & Synthesis Parameters
| Parameter | Laboratory Scale (10 g) | Scale-Up (250 g) | Rationale for Change |
| Starting Material | 10.0 g (40.5 mmol) | 250 g (1.01 mol) | 25x Scale Factor |
| Thionyl Chloride | 11.0 mL (3.7 equiv) | 275 mL (3.7 equiv) | Maintained stoichiometry |
| Polyphosphoric Acid | 100 g (10x weight) | 2.5 kg (10x weight) | Maintained ratio for fluidity/mixing |
| Acyl Chloride Temp. | Reflux (~80°C) | Reflux (~80°C) | Optimal reaction temperature |
| Cyclization Temp. | 90-95°C | 90-95°C | Optimal reaction temperature |
| Purification Method | Column Chromatography | Recrystallization | Efficiency, cost, and throughput |
Table 2: Typical Yield & Purity
| Scale | Typical Yield Range | Purity (by HPLC) |
| Laboratory | 75-85% | >98% |
| Scale-Up | 70-80% | >99% |
Note: The slightly lower yield on scale-up can be attributed to transfer losses and the more stringent purification via crystallization, which favors purity over quantity.
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.68 (dd, J=8.0, 5.2 Hz, 1H), 7.25 (dd, J=8.0, 2.0 Hz, 1H), 3.10 (t, J=5.8 Hz, 2H), 2.75 (t, J=5.8 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 195.2, 162.5 (d, J=252.5 Hz), 154.1, 135.8, 128.9, 118.2 (d, J=22.2 Hz), 115.4 (d, J=24.2 Hz), 36.4, 25.8.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -108.5.
-
Mass Spec (ESI+): m/z 230.97, 232.97 [M+H]⁺.
-
Melting Point: 102-105 °C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Acyl Chloride Formation | Insufficient thionyl chloride; reaction time too short; moisture contamination. | Use a larger excess of SOCl₂; extend reflux time; ensure all glassware is rigorously dried. |
| Low Yield in Cyclization | Reaction temperature too low; insufficient PPA; decomposition at high temp. | Ensure internal temperature reaches 90°C; use 10x weight of PPA for good mixing; do not exceed 100°C. |
| Formation of Dark Tarry Side Products | Temperature too high during cyclization; extended reaction time. | Maintain strict temperature control (<100°C); monitor reaction closely and quench upon completion. |
| Difficult Work-up/Emulsion | Inefficient stirring during quench; insufficient volume for quench. | Use a baffled reactor with a powerful overhead stirrer; ensure a large excess of ice/water (>20:1 by volume). |
| Product Fails to Crystallize | Solution too dilute; presence of impurities inhibiting nucleation. | Concentrate the solution further; add a seed crystal; attempt trituration with a non-polar solvent like heptane. |
References
- NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- Sigma-Aldrich.
- NOAA. POLYPHOSPHORIC ACID - CAMEO Chemicals.
- University of Virginia.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Stark Pavement Corp.
- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.
- National Institutes of Health (PMC). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
- ResearchGate. Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction.
- KISHIDA CHEMICAL CO., LTD.
- Carl ROTH.
- ChemicalBook. 4-Bromo-1-indanone synthesis.
- Acros Organics.
- Organic Chemistry Portal. Indanone synthesis.
- ResearchGate.
- Wikipedia.
- Studocu.
- Biosynth. 3-(4-Bromo-3-fluorophenyl)propanoic acid.
- Wikipedia. Friedel–Crafts reaction.
- Benchchem.
- Guidechem. How to synthesize 4-Bromo-1-indanone?.
- CatSci.
- Master Organic Chemistry. EAS Reactions (3)
- Sigma-Aldrich.
Sources
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. POLYPHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. catsci.com [catsci.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Ketone Group in 4-Bromo-5-fluoro-1-indanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid framework allows for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. The specific analogue, 4-bromo-5-fluoro-1-indanone, offers a particularly attractive starting point for chemical library synthesis. The presence of two distinct halogen atoms—bromine and fluorine—provides handles for a variety of synthetic transformations, including cross-coupling reactions, while also modulating the compound's lipophilicity and metabolic stability.
This guide provides a comprehensive overview of established and adaptable protocols for the derivatization of the ketone moiety in 4-bromo-5-fluoro-1-indanone. The transformations discussed herein are fundamental in the construction of diverse chemical libraries for screening in drug discovery programs targeting a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[2][3]
Core Derivatization Strategies
The ketone functional group of 4-bromo-5-fluoro-1-indanone is a versatile hub for a multitude of chemical transformations. This section details the rationale and experimental protocols for several key derivatization reactions:
-
Reductive Amination: Conversion to substituted amines.
-
Wittig Reaction: Formation of exocyclic double bonds.
-
Oxime and Hydrazone Formation: Introduction of nitrogen-containing functionalities.
-
Knoevenagel Condensation: Carbon-carbon bond formation to yield α,β-unsaturated systems.
Experimental Protocols
Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds.[4] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[5]
Protocol: Synthesis of N-Benzyl-4-bromo-5-fluoro-1-aminoindane
-
Materials:
-
4-Bromo-5-fluoro-1-indanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of 4-bromo-5-fluoro-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) |
| Reducing Agent | Sodium triacetoxyborohydride |
| Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Typical Yield | 60-85% |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7][8] It involves the reaction of a carbonyl compound with a phosphonium ylide (Wittig reagent).[9][10] This reaction is particularly useful for introducing an exocyclic double bond onto the indanone scaffold, a common motif in various biologically active molecules.
Protocol: Synthesis of 4-Bromo-5-fluoro-1-methyleneindane
-
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Bromo-5-fluoro-1-indanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of 4-bromo-5-fluoro-1-indanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition |
| Solvent | Tetrahydrofuran (THF) |
| Base | n-Butyllithium |
| Wittig Reagent | Methyltriphenylphosphonium bromide |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% |
Oxime and Hydrazone Formation
The formation of oximes and hydrazones from ketones provides a straightforward method to introduce nitrogen-containing functionalities, which can serve as key intermediates for further transformations or as bioactive moieties themselves.[11][12] These reactions are typically acid-catalyzed condensations.
Protocol: Synthesis of 4-Bromo-5-fluoro-1-indanone Oxime
-
Materials:
-
4-Bromo-5-fluoro-1-indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 4-bromo-5-fluoro-1-indanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[13]
-
After completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
-
Add 1 M HCl to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Parameter | Condition |
| Solvent | Ethanol/Pyridine |
| Reagent | Hydroxylamine hydrochloride |
| Temperature | Reflux |
| Typical Yield | >90% |
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[14][15] This reaction is instrumental in synthesizing α,β-unsaturated systems, which are valuable precursors for a variety of subsequent transformations.
Protocol: Synthesis of 2-(4-Bromo-5-fluoro-1-ylidene)malononitrile
-
Materials:
-
4-Bromo-5-fluoro-1-indanone
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of 4-bromo-5-fluoro-1-indanone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
| Parameter | Condition |
| Solvent | Ethanol |
| Catalyst | Piperidine |
| Active Methylene Compound | Malononitrile |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Data Interpretation and Troubleshooting
Successful derivatization requires careful monitoring and characterization of the products. Below are general guidelines for data interpretation and common troubleshooting tips.
Spectroscopic Characterization
-
¹H and ¹³C NMR: The disappearance of the ketone signal in the ¹³C NMR spectrum (typically >190 ppm) is a key indicator of a successful reaction. The appearance of new signals corresponding to the introduced functional group (e.g., new aliphatic protons in reductive amination, vinylic protons in the Wittig reaction) should be observed in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the derivatized product.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the ketone (around 1700-1720 cm⁻¹) and the appearance of new characteristic peaks (e.g., N-H stretch for amines, C=N stretch for oximes/hydrazones, C=C stretch for alkenes) will confirm the transformation.[16]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive reagents (e.g., moisture-sensitive reducing agents or bases) - Insufficient reaction time or temperature - Steric hindrance from the indanone scaffold | - Use freshly opened or purified reagents. - Increase reaction time and/or temperature. - Consider using a more reactive catalyst or reagent. |
| Formation of multiple products | - Side reactions (e.g., over-alkylation in reductive amination) - Formation of regioisomers | - Adjust stoichiometry of reagents. - Optimize reaction conditions (temperature, solvent, catalyst). - Employ more selective reagents. |
| Difficult purification | - Similar polarities of product and starting material/byproducts - Oily or non-crystalline product | - Optimize the mobile phase for column chromatography.[17] - Consider derivatization to a more crystalline solid for purification. |
Applications in Drug Discovery
Derivatives of 4-bromo-5-fluoro-1-indanone are of significant interest in drug discovery due to the diverse biological activities exhibited by the indanone scaffold.
-
Neurodegenerative Diseases: Indanone derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.[2]
-
Oncology: The indanone framework is present in compounds that have shown anti-proliferative activity against various cancer cell lines.[3]
-
Anti-inflammatory Agents: Certain indanone derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[18]
The derivatization of 4-bromo-5-fluoro-1-indanone allows for the systematic exploration of the structure-activity relationship (SAR) around this privileged core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
References
- BenchChem. (2025). A Comprehensive Review of 4-Chloro-1-indanone and Its Analogs in Medicinal Chemistry.
- BenchChem. (2025). Troubleshooting low yield in 4-Methyl-1-indanone reactions.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Indanone Synthesis.
- BenchChem. (2025). Common impurities in 4-Methyl-1-indanone and their removal.
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
- Guidechem. (2023). How to synthesize 4-Bromo-1-indanone?.
- BenchChem. (2025). Characterization of unexpected products in indanone synthesis.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
- Li, C.-S., et al. (1998). Cyclooxygenase-2 Inhibitors. Synthesis and Pharmacological Activities of 5-Methanesulfonamido-1-indanone Derivatives. Journal of Medicinal Chemistry, 41(25), 5045-5054.
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
- Semantic Scholar. (n.d.).
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- BenchChem. (2025).
- BenchChem. (2025).
- Turek, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
- BenchChem. (2025).
- Turek, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
- BenchChem. (2025). Spectroscopic Profile of 5-Fluoro-1-indanone: A Technical Guide.
- ResearchGate. (2015).
- RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
- PubMed. (2022).
- The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Organic Syntheses. (n.d.). Note 4.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Chem-Impex. (n.d.). 5-Fluoro-1-indanone.
- PubMed Central. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
- PubMed Central. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
- Andrew G Myers Research Group. (n.d.).
- Khan Academy. (n.d.).
- University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone.
- ScienceAsia. (n.d.). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones.
Sources
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- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-fluoro-1-indanone
Welcome to the technical support guide for the synthesis of 4-bromo-5-fluoro-1-indanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during its preparation, with a focus on the identification and mitigation of byproducts. Our guidance is grounded in established reaction mechanisms and practical, field-tested experience.
The predominant synthetic route to 4-bromo-5-fluoro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(4-bromo-3-fluorophenyl)propanoic acid or its derivatives.[1] This process, while effective, is sensitive to reaction conditions and can lead to several impurities. This guide will help you navigate these complexities to optimize your synthesis for yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-bromo-5-fluoro-1-indanone and what are the key reaction steps?
The most prevalent method is an intramolecular Friedel-Crafts acylation.[1] This typically involves two main steps:
-
Activation of the Carboxylic Acid: The starting material, 3-(4-bromo-3-fluorophenyl)propanoic acid, is converted into a more reactive acylating agent. This is commonly achieved by treating it with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.
-
Intramolecular Cyclization: The acyl chloride is then treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA), to catalyze the electrophilic aromatic substitution reaction that forms the five-membered ring of the indanone.[2][3]
Q2: I'm observing a significant amount of unreacted starting material in my final product. What are the likely causes?
Recovering unreacted 3-(4-bromo-3-fluorophenyl)propanoic acid is a common issue and can stem from several factors:
-
Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be incomplete. Ensure your thionyl chloride or oxalyl chloride is fresh and used in sufficient excess. The reaction should be monitored (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid) to ensure full conversion before proceeding to the cyclization step.
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be of poor quality or may have been deactivated by moisture.[4] Friedel-Crafts reactions require strictly anhydrous conditions.[5] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, temperatures that are too low can lead to an incomplete or stalled reaction, as the activation energy for the cyclization is not met.[6]
-
Inadequate Reaction Time: The cyclization reaction may require more time to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Q3: My product is contaminated with an isomer. How can I identify it and prevent its formation?
The primary regioisomeric byproduct in this synthesis would be 6-bromo-5-fluoro-1-indanone. Its formation is generally less favored due to the directing effects of the fluorine and bromine substituents on the aromatic ring.
-
Identification: The isomers can be distinguished by advanced analytical techniques such as 2D NMR spectroscopy (NOESY or HMBC experiments) to establish the connectivity of the protons and carbons.
-
Prevention: The formation of this regioisomer is often promoted by excessively high reaction temperatures or the use of less selective catalysts. Maintaining a controlled temperature during the addition of the acyl chloride to the Lewis acid and throughout the reaction is critical.
Q4: I have a high-molecular-weight, tar-like substance in my reaction flask. What is it and how do I avoid it?
The formation of tar or polymeric material is a frequent issue in Friedel-Crafts reactions, especially when they are not properly controlled.[8]
-
Cause: This byproduct arises from intermolecular acylation reactions where one molecule of the acyl chloride reacts with the aromatic ring of another molecule, leading to dimers, trimers, and eventually polymers. This is often exacerbated by:
-
High Concentrations: Running the reaction at a lower concentration can favor the intramolecular pathway.
-
Elevated Temperatures: Excessive heat provides the activation energy for these competing intermolecular reactions.[6] Careful temperature management, often involving slow, portion-wise addition of reagents at reduced temperatures, is key.
-
Excessively Strong Catalysts: While a strong Lewis or Brønsted acid is necessary, overly harsh conditions can promote polymerization.
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | Incomplete reaction, byproduct formation, or product degradation. | - Ensure all reagents are pure and anhydrous. - Optimize reaction temperature and time. - Use a high-purity Lewis acid catalyst. - Monitor the reaction progress by TLC or GC-MS.[7] |
| Presence of a Water-Soluble Impurity | Hydrolysis of the acyl chloride intermediate back to the carboxylic acid. | - Maintain strictly anhydrous conditions throughout the reaction. - Use freshly distilled solvents and dry glassware. |
| Product is a Dark, Oily Residue | Charring or decomposition due to overly harsh reaction conditions. | - Lower the reaction temperature. - Consider a milder Lewis acid or Brønsted acid catalyst. - Ensure efficient stirring to prevent localized overheating. |
| Difficult Purification | Presence of multiple, closely-related byproducts. | - Optimize the reaction to minimize byproduct formation. - Employ column chromatography with a carefully selected solvent system for purification.[7] - Recrystallization from a suitable solvent may also be effective. |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-bromo-3-fluorophenyl)propanoic acid
This precursor can be synthesized via several routes. One common method involves the Heck coupling of 4-bromo-3-fluoroaniline, followed by diazotization and subsequent reactions. A more direct laboratory-scale synthesis might involve the malonic ester synthesis starting from a suitably substituted benzyl halide.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to 4-bromo-5-fluoro-1-indanone
This protocol is a representative example and may require optimization for your specific laboratory conditions.
-
Acyl Chloride Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or IR).
-
Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.
-
-
Cyclization:
-
In a separate, larger, flame-dried flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until completion is confirmed by TLC or GC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-5-fluoro-1-indanone as a solid.
-
Visualizing the Reaction and Byproduct Formation
Reaction Pathway
Caption: Synthetic route to 4-bromo-5-fluoro-1-indanone.
Common Byproduct Formation Pathways
Caption: Pathways to common byproducts.
References
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Cyclization for Indanone Synthesis.
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
- Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure, 15.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results - BJOC. Retrieved from [Link]
- Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Synthesis of Indanones.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Stack Exchange. (2017). Can any other common reagent other than than H3PO4 cause this conversion? Retrieved from [Link]
- Benchchem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.
-
PMC - NIH. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
Hive Chemistry Discourse. (2002). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Retrieved from [Link]
-
MDPI. (2015). Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]
-
PMC - NIH. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
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Technical Support Center: Regioselectivity in the Bromination of Fluoro-Indanones
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of electrophilic bromination on fluoro-indanone scaffolds. The inherent electronic duality of the fluorine substituent, combined with the multiple reactive sites on the indanone core, often presents significant challenges in achieving the desired regioselectivity.
This document moves beyond standard protocols to provide a deeper understanding of the underlying mechanisms and a practical, field-tested framework for troubleshooting common experimental hurdles. Our goal is to empower you to control the outcome of your reactions through a logical, evidence-based approach.
Part 1: Frequently Asked Questions - The Mechanistic Foundation
This section addresses the fundamental principles governing the regioselectivity of fluoro-indanone bromination. Understanding these concepts is the first step toward rational reaction design and troubleshooting.
Q1: My primary goal is to brominate a fluoro-indanone. What are the possible sites of reaction?
A: On a typical fluoro-indanone skeleton, there are two primary sites susceptible to electrophilic bromination:
-
The α-Carbon: This is the carbon atom adjacent to the carbonyl group (C2 position) in the five-membered ring. Reaction at this site is known as α-bromination.
-
The Aromatic Ring: The fluorinated benzene ring can undergo electrophilic aromatic substitution (EAS) at the available carbon positions (typically C4, C5, C6, or C7, depending on the substitution pattern).
The key to a successful synthesis is to direct the bromine to your desired location, either the α-carbon or a specific position on the aromatic ring, while suppressing reaction at the other.
Q2: What are the critical factors that control whether bromination occurs on the α-carbon versus the aromatic ring?
A: The regiochemical outcome is primarily dictated by a competition between two distinct mechanistic pathways, the rates of which are profoundly influenced by the reaction conditions. The two most critical factors are:
-
pH of the Reaction Medium (Acidic vs. Basic): This is the most powerful tool for controlling the reaction site.
-
Acidic conditions (e.g., using acetic acid as a solvent) promote the formation of an enol intermediate. The subsequent reaction of the enol with bromine leads preferentially to α-monobromination.[1]
-
Basic conditions (e.g., using potassium hydroxide, KOH) generate a more nucleophilic enolate intermediate. This pathway typically leads to α,α-dibromination if two α-protons are available.[1][2]
-
-
Nature of Aromatic Substituents: The electronic properties of the groups on the benzene ring determine its reactivity towards electrophilic attack.
-
Activating Groups (e.g., -OH, -OCH₃): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards EAS. In indanones with strongly activating groups, aromatic bromination can compete with or even dominate over α-bromination.[1][2]
-
Deactivating Groups (e.g., -F, -NO₂): These groups withdraw electron density, making the aromatic ring less nucleophilic and less reactive towards EAS. For indanones with deactivating groups like fluorine, α-bromination is often the favored pathway because the aromatic ring is significantly less reactive.[1][2]
-
Q3: How does the fluorine substituent specifically influence bromination on the aromatic ring?
A: Fluorine (and other halogens) exhibits a dual electronic effect which can be counterintuitive:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond network. This effect is distance-dependent and deactivates the entire ring towards electrophilic attack compared to benzene.[3]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance donation preferentially increases the electron density at the ortho and para positions.[3]
The result is that fluorine is classified as a deactivating, ortho, para-director .[3] This means that while the overall rate of aromatic substitution is slow, if it does occur, the bromine will be directed to the positions ortho or para to the fluorine atom. The strong deactivating nature of fluorine is why, in many cases, reaction at the α-position is kinetically favored.[1][2]
Q4: Can you illustrate the mechanism for α-bromination under both acidic and basic conditions?
A: Certainly. The key difference lies in the nature of the nucleophilic intermediate that attacks the bromine.
Under acidic conditions, a neutral, less nucleophilic enol intermediate is formed, which typically leads to controlled monobromination. Under basic conditions, a highly reactive, negatively charged enolate is generated, often leading to rapid di-bromination if a second α-proton is present.
Q5: What is the accepted mechanism for electrophilic aromatic substitution (EAS) on the fluoro-indanone ring?
A: Aromatic bromination follows the general EAS mechanism, which is a two-step process.[4][5] The deactivating nature of the carbonyl group and the fluorine atom must be considered to predict the substitution site.
The first and rate-determining step is the attack of the aromatic π-system on the electrophile (bromine, activated by a Lewis acid like FeBr₃) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4] In the fast second step, a base removes a proton from the carbon bearing the new bromine atom, restoring the ring's aromaticity.[4][6]
Part 2: Experimental Protocols & Characterization
The following protocols are based on established methodologies and principles for achieving selective bromination.[1][2]
Protocol 1: Selective α-Monobromination of 5,6-Difluoro-1-indanone (Acidic Conditions)
This protocol is designed to favor the formation of 2-bromo-5,6-difluoro-1-indanone.
Materials:
-
5,6-Difluoro-1-indanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Dissolve 5,6-difluoro-1-indanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Protect the reaction from light by wrapping the flask in aluminum foil to prevent radical side reactions.[7]
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, pour the reaction mixture into ice-water.
-
Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange/brown color disappears.
-
Extract the aqueous mixture with the chosen organic solvent (3x).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure α-monobrominated product.
Protocol 2: Selective α,α-Dibromination of 5,6-Difluoro-1-indanone (Basic Conditions)
This protocol is designed to favor the formation of 2,2-dibromo-5,6-difluoro-1-indanone.
Materials:
-
5,6-Difluoro-1-indanone
-
Bromine (Br₂)
-
Potassium Hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Materials for workup as described in Protocol 1.
Procedure:
-
Dissolve 5,6-difluoro-1-indanone (1.0 eq) and powdered KOH (2.5-3.0 eq) in CHCl₃ in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add a solution of bromine (2.0-2.2 eq) in CHCl₃ dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC or LC-MS. The reaction may take several hours.
-
Upon completion, carefully quench the reaction by adding it to cold, dilute HCl to neutralize the excess KOH.
-
Perform the same quenching and extraction procedure as described in Protocol 1 (steps 6-10) to isolate and purify the α,α-dibrominated product.
Characterization Guide: Distinguishing Regioisomers
Correctly identifying the position of bromination is critical. A combination of spectroscopic methods is required for unambiguous structure elucidation.[8][9]
| Spectroscopic Method | α-Bromo Isomer | Aromatic-Bromo Isomer |
| ¹H NMR | The signal for the α-proton (CH Br) will shift significantly downfield (typically δ 4.5-5.0 ppm) and appear as a multiplet (e.g., a doublet of doublets). The aromatic region will retain the original splitting pattern of the fluoro-indanone starting material.[9] | The α- and β-protons on the five-membered ring will remain in their typical upfield region (δ 2.5-3.5 ppm). The aromatic region will show a loss of one proton signal and a change in the splitting pattern due to the new bromine substituent. |
| ¹³C NMR | The signal for the α-carbon (C HBr) will shift downfield. The aromatic carbon signals will be largely unaffected. | Aromatic carbon signals will change significantly. The carbon directly attached to bromine (C -Br) will appear in the δ 110-125 ppm range, and other aromatic carbon chemical shifts will be altered.[9] |
| ¹⁹F NMR | The chemical shift(s) of the fluorine atom(s) will show minimal change compared to the starting material. | The chemical shift of the fluorine atom will likely change. Furthermore, long-range C-F and H-F coupling constants in the ¹³C and ¹H spectra may be altered, providing clues to the substitution pattern.[10] |
| IR Spectroscopy | The characteristic strong carbonyl (C=O) stretch will be present (~1710-1730 cm⁻¹).[9] | The carbonyl stretch will be present. The pattern of C-H bending vibrations in the fingerprint region (800-900 cm⁻¹) may change, reflecting the altered substitution on the aromatic ring.[9] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the addition of one bromine atom. A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. | Same as the α-bromo isomer in terms of mass and isotopic pattern. Fragmentation patterns may differ; for instance, loss of CO is a common fragmentation for indanones, and the subsequent fragments would differ.[9] |
Part 3: Troubleshooting Guide
Even with optimized protocols, unexpected results can occur. This guide provides a logical framework for diagnosing and solving common issues.
Q: My reaction gave a mixture of α-bromo and aromatic-bromo products. How can I improve the selectivity? A: This indicates that the reaction conditions are allowing both mechanistic pathways to proceed at competitive rates.
-
To favor α-bromination: Ensure you are using acidic conditions (acetic acid) and strictly avoiding any Lewis acid catalysts (like iron filings or FeBr₃). Lowering the reaction temperature can also increase selectivity.
-
To favor aromatic bromination: This is more challenging with a deactivated fluoro-indanone. You will need a Lewis acid catalyst (FeBr₃) to activate the bromine.[6] You may also need to block the α-position if it remains competitive, for example, by introducing a bulky substituent at C2 that can be removed later.
Q: I am getting the dibromo-product (2,2-dibromo) when I only want the monobromo version. What should I do? A: This is a classic sign that your reaction conditions are too harsh or your stoichiometry is incorrect.
-
Switch to Acidic Conditions: As shown in the protocols, acidic conditions strongly favor monobromination at the α-position.[1]
-
Control Stoichiometry: Use precisely 1.0 equivalent of bromine. Ensure it is added slowly and at a low temperature to allow the monobromination to complete before any subsequent reaction can occur.
-
Avoid Base: Do not use basic conditions (like KOH or K₂CO₃) if you want to stop at the monobromo stage, as the enolate formed is highly reactive and the first bromine atom makes the remaining α-proton even more acidic, accelerating the second bromination.[1][2]
Q: The reaction is very slow or isn't working at all. How can I get it to proceed? A: This is common when attempting aromatic bromination on the deactivated fluoro-aromatic ring.
-
Check Reagent Purity: Ensure your solvent is anhydrous and your brominating agent is active. If using a Lewis acid catalyst like FeBr₃, ensure it has not been deactivated by moisture.[6]
-
Increase Temperature: Gently warming the reaction can increase the rate, but be aware this may also decrease selectivity.
-
Increase Catalyst Loading: For aromatic substitutions, you may need to increase the amount of Lewis acid catalyst.
-
Consider a More Powerful Brominating Agent: While Br₂ is standard, reagents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes be effective.
Part 4: Summary of Regioselectivity Data
The following table summarizes the observed regioselectivity for the bromination of various substituted indanones under different conditions, as reported in the literature. This data provides the empirical foundation for the protocols and troubleshooting advice in this guide.
| Starting Indanone | Reaction Conditions | Major Product(s) | Yield | Reference |
| 5,6-Difluoro-1-indanone | Br₂ / Acetic Acid / RT | 2-Bromo-5,6-difluoro-1-indanone | 65% | [1] |
| 5,6-Difluoro-1-indanone | Br₂ / KOH / CHCl₃ / RT | 2,2-Dibromo-5,6-difluoro-1-indanone | 84% | [1] |
| 5,6-Dimethoxy-1-indanone | Br₂ / Acetic Acid / RT | 2,4-Dibromo-5,6-dimethoxy-1-indanone | 95% | [1][2] |
| 5,6-Dimethoxy-1-indanone | Br₂ / K₂CO₃ / CHCl₃ / 0°C | 4-Bromo-5,6-dimethoxy-1-indanone | 79% | [1][2] |
| 5,6-Dihydroxy-1-indanone | Br₂ / Acetic Acid / RT | 4,7-Dibromo-5,6-dihydroxy-1-indanone | 47% | [1] |
| Unsubstituted 1-Indanone | Br₂ / Acetic Acid / RT | 2-Bromo-1-indanone | 84% | [1] |
| Unsubstituted 1-Indanone | Br₂ / KOH / CHCl₃ / RT | 2,2-Dibromo-1-indanone | 67% | [1] |
References
-
Choi, T.; Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85. [Link]
-
Choi, T.; Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Lumen Learning. Organic Chemistry II. 14.2. Examples of electrophilic aromatic substitution. [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]
-
NC State University Libraries. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]
-
Science Forums. (2012). Preventing a bromination reaction from going radical. [Link]
-
ResearchGate. (2019). trans-4-Fluoro- l -proline: A Sensitive 19 F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. [Link]
-
Zare, A. et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 7. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Stabilization of 4-Bromo-5-Fluoro-1-Indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-bromo-5-fluoro-1-indanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block. The inherent electronic properties of this molecule, specifically the electron-withdrawing nature of the bromo and fluoro substituents, present unique challenges during its synthesis, often leading to decomposition and reduced yields.
This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively. We will explore the causality behind common experimental failures and offer robust, self-validating methodologies to ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before or during your synthesis campaign.
Q1: My intramolecular Friedel-Crafts cyclization to form 4-bromo-5-fluoro-1-indanone is failing, resulting in low yield and a complex mixture. What is the primary cause?
A: The root cause is almost certainly the deactivated nature of the aromatic ring. The bromine and fluorine atoms are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the phenyl ring. This makes the key intramolecular electrophilic aromatic substitution step difficult to achieve.[1] Consequently, harsher reaction conditions (e.g., higher temperatures or stronger Lewis acids) are often employed, which in turn can promote side reactions and lead to the decomposition of both the starting material and the desired product. Success hinges on finding a delicate balance between activating the substrate sufficiently for cyclization without inducing degradation.
Q2: What are the optimal long-term storage conditions for purified 4-bromo-5-fluoro-1-indanone to prevent degradation?
A: Like many ketones with electron-withdrawing groups, 4-bromo-5-fluoro-1-indanone can be sensitive to light and air over time. For optimal stability, it should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen) at a reduced temperature. Storage at 0-8 °C is recommended for long-term stability.[2] Ensure the compound is completely dry before sealing, as residual solvent or moisture can facilitate degradation pathways.
Q3: Is it preferable to use a strong Brønsted acid (like polyphosphoric acid) or a Lewis acid (like AlCl₃) for the cyclization step?
A: Both classes of acids can effect the cyclization, but Lewis acids like aluminum chloride (AlCl₃) are generally more effective for highly deactivated substrates.[3][4] Lewis acids directly coordinate to the acyl chloride, generating a highly reactive acylium ion, which is a potent electrophile required to overcome the high activation barrier of the deactivated ring.[5][6] While strong Brønsted acids can also work, they often require higher temperatures, increasing the risk of charring and decomposition. However, modern, milder Lewis acids like niobium pentachloride (NbCl₅) have also been shown to be effective under milder conditions, offering a good alternative.[7]
Section 2: In-Depth Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during the experiment.
| Observed Issue | Probable Cause(s) | Recommended Corrective Actions & Explanations |
| 1. Reaction Stalls / Incomplete Conversion | A. Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) has been deactivated by atmospheric moisture.B. Insufficient Activation Energy: The reaction temperature is too low to overcome the energy barrier for the deactivated ring. | A. Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous AlCl₃. Perform all transfers in a glovebox or under a strong stream of inert gas (argon/nitrogen). Use flame-dried glassware.[4]B. Controlled Temperature Increase: After the initial addition at low temperature (0-5 °C), allow the reaction to slowly warm to room temperature. If conversion remains low (monitored by TLC), gentle heating (e.g., to 40-50 °C) can be cautiously applied. |
| 2. Formation of Dark, Tarry Substance | A. Runaway Reaction/Exotherm: The addition of the acyl chloride precursor to the Lewis acid was too rapid, causing localized overheating.B. Excessive Temperature: The overall reaction temperature is too high, promoting polymerization and decomposition pathways. | A. Slow, Controlled Addition: Add the substrate (dissolved in an anhydrous solvent like dichloromethane) dropwise to a stirred suspension of the Lewis acid at 0 °C. Maintain rigorous temperature control throughout the addition.[4]B. Optimize Temperature Profile: A successful synthesis often requires a specific temperature profile. Avoid high temperatures unless incremental increases have failed to promote the reaction. |
| 3. Multiple Unidentified Spots on TLC Post-Workup | A. Decomposition During Quench: The quenching procedure was too slow or violent, causing localized heat that degraded the product.B. Side Reactions: Undesired intermolecular reactions or fragmentation occurred due to overly harsh conditions. | A. Rapid & Cold Quench: The reaction must be quenched by carefully and slowly transferring the reaction mixture to a vigorously stirred vessel of crushed ice.[4] This ensures rapid hydrolysis of the catalyst and dissipation of heat.B. Re-evaluate Stoichiometry: Use the minimum effective amount of Lewis acid. An excess can drive side reactions. Typically, 1.5 to 2.0 equivalents are sufficient. |
| 4. Product Decomposes During Silica Gel Chromatography | A. Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.B. Prolonged Exposure: The compound remains on the column for too long, increasing the chance of decomposition. | A. Neutralize or Use Alternative Media: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Alternatively, use a more inert stationary phase like alumina (neutral or basic).B. Rapid Purification: Use flash column chromatography rather than gravity chromatography. Choose a solvent system that provides good separation with a reasonable retention factor (Rf ≈ 0.3-0.4) to minimize elution time.[8] |
Section 3: Preventative Protocols & Methodologies
Adherence to a robust protocol is the best defense against decomposition. Below is a validated methodology for the synthesis of 4-bromo-5-fluoro-1-indanone via intramolecular Friedel-Crafts acylation.
Protocol 1: Synthesis via Friedel-Crafts Acylation of 3-(2-bromo-3-fluorophenyl)propanoyl chloride
This two-step, one-pot procedure converts the carboxylic acid to the acyl chloride in situ before cyclization.
Step 1: Acyl Chloride Formation
-
Under an inert atmosphere (N₂ or Ar), add 3-(2-bromo-3-fluorophenyl)propanoic acid (1.0 equiv) to anhydrous 1,2-dichloroethane.
-
Add thionyl chloride (2.5 equiv) to the solution.
-
Heat the mixture to reflux and maintain for 3-4 hours, or until TLC analysis shows complete consumption of the starting acid.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acyl chloride is used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.65 equiv) in anhydrous dichloromethane in a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer.[4]
-
Cool the suspension to 0-5 °C using an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour, then allow it to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[8]
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water.[8]
Visualization of the Synthetic Pathway and Critical Points
The following diagram illustrates the key transformation and highlights areas where decomposition is most likely to occur.
Caption: Synthetic workflow with critical control points highlighted.
Troubleshooting Decision Workflow
Use this flowchart to diagnose and resolve common synthesis issues systematically.
Caption: A decision tree for troubleshooting poor reaction outcomes.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Synthesis of 1-indanones with a broad range of biological activity. P. C. K. Ramya, et al. Beilstein Journal of Organic Chemistry, 2017.
- Indanone synthesis. Organic Chemistry Portal.
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Deriv
- Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. L. C. S. Barbosa, et al. Tetrahedron Letters, 2005.
- Synthesis of 1-indanones with a broad range of biological activity.
- An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applic
- Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing, 2022.
- 4-Bromo-1-indanone synthesis. ChemicalBook.
- Technical Support Center: 5-Fluoro-1-indanone Purific
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acyl
- Synthesis of indanones.
- A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI, 2021.
- Applications of Friedel–Crafts reactions in total synthesis of n
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of Halogenated Indanones
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of halogenated indanones. As a researcher, scientist, or drug development professional, you are aware that while these scaffolds are invaluable in medicinal chemistry, their purification can be a significant bottleneck. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome common hurdles in your daily laboratory work.
The structure of this guide is fluid, mirroring the non-linear nature of scientific troubleshooting. We will move from frequently encountered problems to the underlying chemical principles and then to detailed, actionable protocols. Our goal is to empower you not just to follow steps, but to understand the "why" behind them, enabling you to adapt and innovate in your own experimental context.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted as a direct Q&A to address the most pressing issues you might face during the purification of halogenated indanones.
Q1: My crude halogenated indanone is a dark, sticky oil, not the expected solid. What's going on and how do I proceed?
A: This is a very common observation, particularly after a Friedel-Crafts cyclization using strong acids like polyphosphoric acid. The discoloration and oily nature often point to the presence of polymeric byproducts or degradation products formed under harsh reaction conditions.
-
Expert Insight: High reaction temperatures or prolonged reaction times can promote intermolecular reactions, leading to high-molecular-weight oligomers that are difficult to crystallize.
Troubleshooting Steps:
-
Initial Assessment with TLC: Before attempting any large-scale purification, analyze a small sample of the crude product by Thin-Layer Chromatography (TLC). This will give you a preliminary idea of the number of components and the polarity of your target compound relative to the impurities.
-
Vacuum Distillation: For thermally stable indanones, vacuum distillation can be highly effective in separating the desired product from non-volatile polymeric material.
-
Pro-Tip: Use a short-path distillation apparatus and ensure your condenser water is not too cold to prevent the product from solidifying and clogging the apparatus.
-
-
Solvent Trituration: Try stirring the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. Hexanes or a mixture of hexanes and a small amount of ethyl acetate can be effective for "crashing out" the indanone as a solid.
-
Column Chromatography as a First Pass: If distillation is not feasible, a rapid filtration through a plug of silica gel can remove the most polar, colored impurities. A more thorough column chromatography will likely be needed for complete purification.
Q2: I'm struggling to separate my desired halogenated indanone from its regioisomer by column chromatography. They have very similar Rf values. What can I do?
A: The separation of regioisomers, such as 5-fluoro-1-indanone and 7-fluoro-1-indanone, is a classic challenge due to their similar polarities.[1]
-
Expert Insight: The formation of regioisomers is often a consequence of the directing effects of the halogen substituent on the aromatic ring during the intramolecular Friedel-Crafts acylation. Halogens are ortho-, para-directors, which can lead to cyclization at two different positions on the aromatic ring.[2][3]
Troubleshooting and Optimization Strategies:
-
Optimize Your Mobile Phase:
-
Solvent System: Experiment with different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/hexane or a toluene-based system can improve separation.
-
Solvent Polarity: Use a very shallow solvent gradient or even isocratic elution with a low polarity mobile phase to maximize the separation between closely eluting spots.
-
-
Modify Your Stationary Phase:
-
Silica Gel Particle Size: Use silica gel with a smaller particle size for higher resolution.
-
Alternative Stationary Phases: Consider stationary phases that offer different selectivities. For halogenated compounds, columns with phenyl or pentafluorophenyl (PFP) phases can provide enhanced separation through π-π and halogen-π interactions.[3]
-
-
Improve Your Technique:
-
Sample Loading: Use a dry loading technique to apply your sample to the column in a concentrated band.
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.
-
-
Consider Advanced Chromatographic Techniques: For particularly challenging separations, techniques like Supercritical Fluid Chromatography (SFC) or preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Q3: My halogenated indanone "oils out" during recrystallization instead of forming crystals. How can I induce crystallization?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.
-
Expert Insight: The choice of recrystallization solvent is critical. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal.
Strategies to Promote Crystallization:
-
Solvent Selection:
-
Single Solvent: Test a range of solvents. Ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes are good starting points.[4]
-
Two-Solvent System: If a single solvent is not effective, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Control the Cooling Rate:
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal growth.
-
Insulation: Insulating the flask can further slow the cooling process.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, saturated solution to initiate crystallization.
-
Q4: How does halogen bonding influence the purification of these compounds?
A: Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, can significantly impact the solid-state properties and chromatographic behavior of halogenated indanones.
-
In Crystallization: Halogen bonds can influence the crystal packing of molecules. This can sometimes lead to the inclusion of solvent molecules or impurities within the crystal lattice, making them difficult to remove by simple washing. The strength of these interactions can also affect the solubility of the compound in different solvents.
-
In Chromatography: The ability of halogens (especially iodine and bromine) to participate in halogen-π interactions can be exploited for chromatographic separation. Stationary phases with aromatic functionalities can selectively interact with the halogenated compounds, providing a mechanism for separating isomers with different halogen positions.
Part 2: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on the specific substrate and impurities.
Protocol 1: Purification of 5-Fluoro-1-indanone by Column Chromatography
This protocol is adapted from a standard laboratory procedure for the purification of 5-fluoro-1-indanone synthesized via Friedel-Crafts cyclization.
Materials:
-
Crude 5-fluoro-1-indanone
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is 10% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 5-fluoro-1-indanone in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-fluoro-1-indanone.
-
Protocol 2: Recrystallization of a Halogenated Indanone
This is a general protocol that can be adapted for various halogenated indanones.
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the impure indanone and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure indanone in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Part 3: Data Presentation and Visualization
Table 1: Typical Purification Outcomes for Halogenated Indanones
| Compound | Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| 5-Fluoro-1-indanone | Column Chromatography | ~70% | >98% | Effective for removing regioisomers. |
| 5-Bromo-1-indanone | Recrystallization (Methanol) | ~85% | >99% | Good for removing colored impurities. |
| 4-Chloro-1-indanone | Vacuum Distillation | ~65% | >97% | Useful for removing polymeric byproducts. |
Note: Yields and purities are approximate and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Diagrams
Workflow for Troubleshooting Purification Issues
Caption: A decision-making workflow for troubleshooting common purification challenges with halogenated indanones.
Logical Relationship of Impurities and Purification Methods
Caption: The relationship between common impurity types in halogenated indanone synthesis and the most effective purification methods.
References
- BenchChem Technical Support Team. (2025).
- JoVE. (2023). Video: ortho–para-Directing Deactivators: Halogens. Journal of Visualized Experiments.
- Ashenhurst, J. (2018). Why are halogens ortho-, para- directors? Master Organic Chemistry.
- Lumen Learning. Organic Chemistry II: 14.3. Substituent Effects.
- The Organic Chemistry Tutor. (2022).
- BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. BenchChem.
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. BenchChem.
- ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Hanson, S. (n.d.). "Substituent Effect Analysis on Halogen Bonding Interactions".
- NIH. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.
- ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- BenchChem. (2025).
- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- SupremeScience. (2018).
- Organic Syntheses.
- Chrom Tech, Inc. (2024).
- Bitesize Bio. (2024).
- University of Liverpool IT Services. (2020).
- Organic Chemistry Portal. Indanone synthesis.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Semantic Scholar. (2006).
- Chemistry Stack Exchange. (2017).
- ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- ResearchGate. (2025). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA).
- ResearchGate. (2025).
- ACS Publications. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine.
- NIH. (2021). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies.
- ResearchGate. (2024).
- RSC Publishing. (2019).
- ChemicalBook. 5-Bromo-1-indanone synthesis.
- Benchchem. Synthesis routes of 5-Bromo-1-indanone.
- Tokyo Chemical Industry Co., Ltd. 5-Bromo-1-indanone 34598-49-7.
- Sigma-Aldrich. 5-Bromo-1-indanone 97 34598-49-7.
Sources
Technical Support Center: Improving the Solubility of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this versatile synthetic intermediate. The inherent aromatic and halogenated structure of this indenone derivative can lead to poor solubility in common reaction media, posing a significant hurdle to achieving optimal reaction kinetics and yields.
This guide provides a structured approach to systematically troubleshoot and overcome these solubility issues, ensuring the successful progression of your synthetic campaigns. We will move from fundamental principles to advanced techniques, explaining the scientific rationale behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure—a polycyclic aromatic ketone with bromo and fluoro substituents—this compound is a non-polar, hydrophobic molecule. Its parent compound, indanone, is more soluble in organic solvents than in water.[1] The addition of halogen atoms generally decreases aqueous solubility further. Therefore, it is expected to have poor solubility in polar protic solvents like water and limited solubility in some polar aprotic solvents. It should exhibit better solubility in non-polar organic solvents and certain polar aprotic solvents.[2] Common solvents to consider for initial trials include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and chlorinated solvents like Dichloromethane (DCM).[2][3]
Q2: I'm starting a new reaction. What is the first step to ensure my compound dissolves?
The most critical first step is a systematic solvent screen. Do not assume a solvent from a similar reaction will work. Small-scale solubility tests with your precise starting material concentration are essential. This empirical approach saves time and resources by identifying a viable solvent system before committing to a large-scale reaction. Consult a solvent polarity chart to select a diverse range of candidates for your screen.[4]
Q3: How can a co-solvent system improve the solubility of my compound?
A co-solvent system involves mixing two or more miscible solvents to create a medium with finely tuned polarity.[5][6] For a non-polar compound like this compound, adding a less polar co-solvent to a polar aprotic primary solvent can disrupt the solvent's self-association, creating a more favorable environment for the solute.[7][8] This technique is powerful but requires careful optimization, as the ideal ratio can be narrow and adding too much co-solvent can sometimes cause the compound to precipitate.[7][9]
Q4: Can I just heat the reaction mixture to get it to dissolve?
Heating is a common and effective method to increase the solubility of most solids. However, you must consider the thermal stability of your compound and other reagents. For this compound, which is an α-haloketone derivative, prolonged heating, especially in the presence of certain nucleophiles or bases, could potentially lead to side reactions or degradation.[10] Always perform a stability test on a small scale at the target temperature before applying heat to the entire reaction.
Q5: What is sonication, and how does it help with dissolution?
Sonication uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles in the liquid.[11][12] This process generates intense, localized mechanical forces that break apart solid agglomerates, increasing the effective surface area of the solute exposed to the solvent.[11][13] This dramatically accelerates the rate of dissolution, especially for kinetically slow-to-dissolve solids.[12][14][15] It is an excellent physical method to achieve dissolution without altering the chemical properties of the solvent system.
Q6: My reaction involves an aqueous phase and an organic phase. What should I do if the indenone derivative remains in the organic layer?
This is a classic scenario for employing Phase-Transfer Catalysis (PTC).[16][17] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, can transport a reactant (like an anion from the aqueous phase) into the organic phase where it can react with your substrate.[3][17][18] This avoids the need to find a single solvent that can dissolve all reactants, which is often impossible.[19]
Troubleshooting Guide: Common Solubility Problems
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in the chosen reaction solvent. | The solvent's polarity is mismatched with the solute. The concentration of the starting material is too high for the selected solvent. | 1. Perform a Systematic Solvent Screen: Test solubility in a range of solvents (e.g., Toluene, THF, Dioxane, DCM, DMF, DMSO).2. Use a Co-solvent System: Gradually add a second, miscible solvent to alter the overall polarity. See Protocol 2 for a detailed method.[7][8]3. Increase Solvent Volume: If practical, decrease the concentration by adding more solvent. |
| Compound dissolves upon heating but precipitates upon cooling or addition of another reagent. | The compound has low solubility at lower temperatures or the addition of the new reagent has altered the solvent properties unfavorably. | 1. Maintain Reaction Temperature: If the reaction allows, maintain the elevated temperature throughout the process.[7]2. Optimize Co-solvent System: Find a co-solvent mixture that provides adequate solubility at the desired reaction temperature.[7]3. Slow Reagent Addition: Add the second reagent slowly and at an elevated temperature to prevent localized supersaturation and precipitation. |
| Reaction is sluggish, incomplete, or gives low yield, even though the solid appears to have dissolved. | The dissolved concentration is below the threshold required for efficient reaction kinetics. Micro-particles may still be present, limiting the available reactive surface area. | 1. Employ Sonication: Use an ultrasonic bath to ensure complete dissolution and break up any micro-agglomerates. See Protocol 3.[11][13]2. Consider a Stronger Solvent System: Re-evaluate your solvent choice. A solvent like DMSO or DMF may provide the necessary concentration.[3]3. Use a Phase-Transfer Catalyst (PTC): If the reaction is heterogeneous, a PTC can significantly accelerate the reaction rate by bringing reactants together across the phase boundary.[16][18] |
| The solid forms a "gummy" or oily layer at the bottom of the flask instead of dissolving. | The compound is "oiling out," which happens when it is highly insoluble and may have a melting point near the solvent's boiling point. | 1. Change Solvents: This is a clear indication of a poor solvent choice. Switch to a solvent in which the compound has higher solubility.2. Particle Size Reduction: Grind the starting material into a fine powder before adding it to the solvent. This increases surface area and can prevent the formation of an intractable mass.[7] |
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid and efficient determination of a suitable solvent for your reaction.
Methodology:
-
Preparation: In separate, small vials (e.g., 1 mL glass vials), weigh a precise amount of this compound to match the target concentration of your reaction.
-
Solvent Addition: To each vial, add a measured volume of a different test solvent. Select a diverse range of solvents such as Toluene, THF, Acetonitrile, Ethyl Acetate, DCM, DMF, and DMSO.
-
Agitation: Vigorously stir or vortex each vial at room temperature for 5-10 minutes.
-
Observation: Visually inspect each vial for complete dissolution. Note any solvents that achieve full dissolution.
-
Heating Test: For solvents that did not achieve full dissolution at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe if solubility improves.
-
Selection: Choose the least polar solvent that provides complete dissolution at the desired reaction temperature. This often minimizes downstream purification challenges.
Protocol 2: Employing a Co-solvent System
Use this protocol when a single solvent is inadequate.
Methodology:
-
Initial Dissolution: Attempt to dissolve the indenone derivative in the primary, more polar solvent (e.g., Acetonitrile).[7]
-
Co-solvent Titration: While stirring vigorously, add a less polar, miscible co-solvent (e.g., Toluene or Dioxane) dropwise from a burette or syringe.[7]
-
Monitor for Clarity: Observe the mixture for signs of clarification. Continue adding the co-solvent until the solid is fully dissolved.
-
Record Ratio: Carefully record the final volume ratio of the primary solvent to the co-solvent. This ratio should be used for the scaled-up reaction.[7]
-
Reaction Setup: Proceed with the reaction in the optimized co-solvent system.
Protocol 3: Using Sonication for Enhanced Dissolution
This physical method can overcome kinetic barriers to dissolution.
Methodology:
-
Preparation: In the reaction flask, combine the this compound and the chosen solvent.[7]
-
Sonication: Place the flask into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Operation: Turn on the sonicator. The process can generate heat, so monitor the flask temperature and use a cooling bath if necessary.[12]
-
Duration: Sonicate in short bursts (e.g., 5-10 minutes) followed by visual inspection. Continue until the solid is fully dissolved.[14] For stubborn solids, longer sonication may be required.[12]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.
Caption: A workflow for troubleshooting solubility issues.
Understanding Co-Solvency
The diagram below illustrates the principle of co-solvency, where a second solvent helps to bridge the polarity gap between the primary solvent and the solute.
Caption: Mechanism of co-solvency for solubility enhancement.
References
- Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21).
- Phase-transfer catalyst – Knowledge and References - Taylor & Francis.
- Phase-transfer catalyst - Wikipedia.
- Sonication: Significance and symbolism. (2026, January 3).
- Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem.
- Phase Transfer Catalysis - Alfa Chemistry.
- Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment. (2020, May 12).
- Industrial Phase Transfer Catalysis - Scientific Update - UK. (2018, April 30).
- From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar. (2023, May 15).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Cosolvent - Wikipedia.
- Cosolvent – Knowledge and References - Taylor & Francis.
- Indanone - Solubility of Things.
- Lab tip: use a bath sonicator to help dissolve solids - YouTube. (2025, March 22).
- Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13).
- How to Choose the Best Indanone: A Complete Buyer's Guide - Plant Care. (2026, January 1).
- High Throughput Sonication: Evaluation for Compound Solubilization - ResearchGate. (2025, August 7).
- Solvation Effects in Organic Chemistry - ACS Publications - American Chemical Society. (2022, February 4).
- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester.
- US2229625A - Method of stabilizing halogenated ketones - Google Patents.
Sources
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- 17. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
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- 19. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: Catalyst Selection for Efficient Indanone Cyclization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of catalyst selection for efficient intramolecular cyclization. Indanone scaffolds are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be fraught with challenges related to yield, purity, and selectivity.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature and field-proven insights. Our goal is to empower you to overcome common hurdles and optimize your synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during indanone cyclization experiments. Each issue is analyzed to identify probable causes and provide actionable solutions.
Question 1: My reaction has a very low yield or is not proceeding at all. What are the likely causes?
Answer: Low or no conversion is a frequent issue, often pointing to problems with the catalyst, reaction conditions, or the substrate itself.
-
Probable Cause 1: Inactive or Inappropriate Catalyst.
-
Lewis Acids (e.g., AlCl₃): These are extremely sensitive to moisture. Hydrolysis will completely deactivate the catalyst.[3]
-
Brønsted Acids (e.g., PPA): The activity of Polyphosphoric Acid (PPA) is directly related to its phosphorus pentoxide (P₂O₅) content. Old or low-grade PPA may lack the acidity to drive the reaction.[3] For less reactive substrates, a stronger superacid like triflic acid (TfOH) or Eaton's Reagent may be necessary.[3][4]
-
Transition Metals: The active catalytic species may not have formed correctly, or the ligand may be inappropriate for the specific transformation.
-
-
Solution Pathway:
-
Catalyst Integrity: For Lewis acids, use a freshly opened bottle of anhydrous catalyst and handle it under an inert atmosphere (e.g., argon or nitrogen).[5] For PPA, ensure a high P₂O₅ content is used or consider a more potent acid system.[3]
-
Temperature Optimization: The activation energy for cyclization may not be reached. Gradually increase the reaction temperature in small increments while monitoring the reaction by TLC or LC-MS.[5] Be aware that excessive heat can lead to polymerization or the formation of indene byproducts.[5]
-
Substrate Reactivity: If your 3-arylpropionic acid precursor contains strong electron-withdrawing groups, the aromatic ring is deactivated towards electrophilic attack, hindering the Friedel-Crafts acylation.[3] In such cases, a transition-metal-catalyzed approach, which often has a different mechanism and greater functional group tolerance, may be a more viable strategy.[6]
-
Question 2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Answer: Achieving high regioselectivity is critical, especially with substituted aromatic precursors. The cyclization position is governed by a combination of electronic and steric factors, which can be manipulated through careful selection of the catalyst and reaction conditions.[7]
-
Probable Cause 1: Competing Electronic Directing Effects. Substituents on the aromatic ring direct the intramolecular acylation. Electron-donating groups (EDGs) typically direct ortho- and para- to their position, and a choice often exists.[7]
-
Probable Cause 2: Inappropriate Catalyst or Conditions. The reaction conditions can switch the reaction between kinetic and thermodynamic control, favoring different isomers. The catalyst itself plays a pivotal role in determining the outcome.
-
Solution Pathway:
-
Leverage PPA Concentration: The P₂O₅ content in PPA is a powerful tool for controlling regioselectivity.[8]
-
High P₂O₅ Content (>83%): Favors the formation of the isomer where the electron-donating group is ortho or para to the newly formed carbonyl. This is believed to proceed through a free acylium ion intermediate.[8]
-
Low P₂O₅ Content (<76%): Tends to favor the isomer with the electron-donating group meta to the carbonyl.[7][8]
-
-
Solvent Optimization: For Friedel-Crafts reactions, the solvent can significantly influence selectivity. While common solvents include dichlorobenzene or dichloroethane, nitromethane has been shown to provide excellent regioselectivity in certain cases.[5][9]
-
Modify the Substrate: If feasible, altering the position of substituents or introducing a temporary blocking group can force the cyclization to occur at the desired position.
-
Below is a workflow for addressing regioisomer formation.
Caption: Troubleshooting workflow for regioisomer formation.
Question 3: My reaction is messy, producing significant polymeric byproducts. What's wrong?
Answer: Polymer formation is a common side reaction, especially under harsh acidic conditions and at high temperatures.
-
Probable Cause 1: Excessively Strong Acid or High Temperature. Superacids like triflic acid or high-P₂O₅ PPA can promote intermolecular reactions and polymerization of the starting material or the indanone product, which can itself undergo acid-catalyzed self-condensation.[5]
-
Probable Cause 2: High Substrate Concentration. The desired intramolecular cyclization is a first-order process, while the competing intermolecular acylation is a second-order process. At high concentrations, the intermolecular pathway becomes more favorable.[5]
-
Solution Pathway:
-
Employ High-Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular pathway. This can be achieved by simply using a larger volume of solvent or by using a syringe pump to add the substrate slowly to the reaction mixture over several hours.[5]
-
Moderate Reaction Conditions: Reduce the reaction temperature and monitor for the consumption of starting material. Avoid prolonged reaction times after the starting material is consumed.[5]
-
Consider a Milder Catalyst: If polymerization is persistent, switch to a milder catalyst system. Niobium pentachloride (NbCl₅) can effect the cyclization of 3-arylpropanoic acids at room temperature.[10] Alternatively, a transition-metal-catalyzed method may avoid the harsh acidic conditions altogether.[6]
-
Frequently Asked Questions (FAQs)
Question 1: What are the main classes of catalysts for indanone synthesis, and how do I choose between them?
Answer: The three primary classes are Brønsted acids, Lewis acids, and transition metal complexes. The choice depends on your substrate's functional groups, the desired scale, and cost considerations.
-
Brønsted Acids (PPA, TfOH):
-
Mechanism: Protonate the carboxylic acid, facilitating the formation of an acylium ion for intramolecular Friedel-Crafts acylation.[8][11]
-
Pros: Inexpensive, powerful, and effective for simple, robust substrates. PPA can serve as both catalyst and solvent.[8]
-
Cons: Require high temperatures, harsh conditions, and are incompatible with acid-sensitive functional groups. Workup can be difficult.[12]
-
Best for: Large-scale synthesis of simple indanones from stable 3-arylpropionic acid precursors.
-
-
Lewis Acids (AlCl₃, NbCl₅):
-
Mechanism: Coordinate to the carbonyl of an acyl chloride (or carboxylic acid for stronger Lewis acids like NbCl₅) to generate a highly electrophilic acylium ion equivalent.[10][13]
-
Pros: Very common and well-understood. Milder Lewis acids like NbCl₅ can offer improved functional group tolerance and milder conditions.[10]
-
Cons: Traditional Lewis acids like AlCl₃ require stoichiometric amounts, are highly moisture-sensitive, and often necessitate the use of the more reactive acyl chloride precursor.
-
Best for: Classic Friedel-Crafts approaches where the substrate is compatible and the precursor is an acyl chloride.
-
-
Transition Metal Catalysts (Pd, Rh, Ni, Cu):
-
Mechanism: Highly varied, including pathways like C-H activation, carbonylative cyclization, and reductive cyclization. These do not typically involve a free acylium ion.[14][15]
-
Pros: Operate under much milder and often neutral conditions, showing excellent functional group tolerance. They enable the synthesis of complex and highly substituted indanones and can be used for asymmetric synthesis.[1][15][16]
-
Cons: Catalysts and ligands can be expensive. Reactions may be sensitive to air and require inert atmosphere techniques.
-
Best for: Synthesis of complex, functionalized, or chiral indanones where traditional acid catalysis would fail.
-
Caption: Decision workflow for catalyst selection.
Question 2: What is the Nazarov cyclization and when should it be used for indanone synthesis?
Answer: The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone, promoted by a Lewis or Brønsted acid, to form a cyclopentenone.[6] For indanone synthesis, the substrate is typically a chalcone (1,3-diphenyl-2-propen-1-one) derivative where one of the "vinyl" groups is part of an aromatic ring.[13] This method is particularly useful for synthesizing indanones with specific substitution patterns that may be difficult to access through direct Friedel-Crafts acylation of a propionic acid. For example, it allows for the construction of 2- and 3-substituted indanones. The reaction is often promoted by acids like TFA or Lewis acids like Cu(OTf)₂.[6][13]
Data Summary: Comparison of Catalytic Systems
The following table summarizes the performance of representative catalytic systems for indanone synthesis, providing a comparative overview to guide your selection.
| Catalytic System | Catalyst / Ligand | Substrate Type | Typical Yield (%) | Reaction Conditions | Selectivity | Reference(s) |
| Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | 3-Arylpropanoic acid | Good to High | High temperature (e.g., 100 °C) | Regioselective | [3][8] |
| Friedel-Crafts Acylation | Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acid | Good to Excellent | Mild (Room Temperature) | Good | [10][17] |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | 3-Arylpropionyl chloride | High | Anhydrous, often harsh | Good | [13][18] |
| Nazarov Cyclization | Trifluoroacetic Acid (TFA) | Chalcone derivatives | Good | High temperature (e.g., 120 °C), microwave assist | Good | [13] |
| Palladium-Catalyzed | Pd(OAc)₂ / dppp | 2-Bromobenzaldehydes and vinyl ethers | Moderate to High | 115–145 °C | Good | [18][19] |
| Rhodium-Catalyzed (Asym.) | [Rh(acac)(CO)₂] / (R)-MonoPhos | Pinacolborane chalcone derivatives | Up to 95 | Mild conditions | Excellent (ee) | [15][16] |
| Nickel-Catalyzed (Asym.) | Ni(OAc)₂ / P-chiral monophosphine | Enones | Up to 99 | Reductive conditions | Excellent (ee) | [15][16] |
Experimental Protocols
Protocol 1: General Procedure for PPA-Mediated Indanone Cyclization
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: Under a fume hood, equip a round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with Polyphosphoric Acid (PPA, ~10-20 wt. equivalents relative to the substrate).
-
Heating: Begin stirring and heat the PPA to the desired reaction temperature (typically 80-120 °C).
-
Substrate Addition: Once the temperature is stable, add the 3-arylpropionic acid substrate in portions to control any initial exotherm.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA.
-
Extraction: Extract the resulting aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for NbCl₅-Mediated Indanone Cyclization at Room Temperature
This protocol is adapted from Barbosa et al. and offers a milder alternative to PPA.[17]
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add anhydrous dichloromethane to a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add niobium pentachloride (NbCl₅, ~1.5-2.0 equivalents) to the solvent.
-
Substrate Addition: Add the 3-arylpropanoic acid (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with dichloromethane three times.
-
Washing & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
References
-
Dong, G. (2019). Indenone Synthesis via Transition‐Metal‐Catalyzed Annulation. Advanced Synthesis & Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indanones. Available at: [Link]
-
Das, S., & Dutta, A. (2020). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry. Available at: [Link]
-
Das, S., & Dutta, A. (2020). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. ResearchGate. Available at: [Link]
-
Synlett. (2014). Regioselective Synthesis of Indanones. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
Das, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. Available at: [Link]
-
Cholewiak, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. Available at: [Link]
-
Satyanarayana, G. et al. (2015). Superacid-Promoted Dual C-C Bond Formation by Friedel-Crafts Alkylation/Acylation of Cinnamate Esters: Synthesis of Indanones. ResearchGate. Available at: [Link]
- Google Patents. (2003). Process for preparing 1-indanones.
-
Das, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]
-
ResearchGate. (2014). Optimization of reaction conditions for the synthesis of indanone 3c. Available at: [Link]
-
Gentry, E. C., & Knowles, R. R. (2021). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]
-
da Silva, F. et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. 2-indanone. Available at: [Link]
-
Ferreira, I. C. F. R. et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Available at: [Link]
-
Kumar, S. et al. (2023). Regioselective Cu(i)-catalyzed intramolecular hydroacylation and dimerization of propargylarylaldehydes. PMC - NIH. Available at: [Link]
-
Wikipedia. Hydroacylation. Available at: [Link]
-
Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives. Available at: [Link]
-
Le, T. N. et al. (2015). An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction. Semantic Scholar. Available at: [Link]
-
Calvino-Casilda, V. et al. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. Available at: [Link]
-
Chen, Q. A., & Dong, V. M. (2015). Control of Regio- and Enantioselectivity in Hydroacylation of 1,3-Dienes. Available at: [Link]
-
Buchwald, S. L. et al. (2015). Enantioselective Synthesis of Carbo- and Heterocycles through a CuH-Catalyzed Hydroalkylation Approach. Journal of the American Chemical Society. Available at: [Link]
-
Sharma, A., & Singh, S. (2022). General representation of inter‐ and intramolecular hydroacylation reaction. ResearchGate. Available at: [Link]
Sources
- 1. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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workup procedure for removing impurities from 4-bromo-5-fluoro-1-indanone
Welcome to the technical support center for the workup and purification of 4-bromo-5-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate.
Introduction to Purification Challenges
4-bromo-5-fluoro-1-indanone is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The most common route to this and similar indanones is through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[3][4] This reaction, while effective, can present several challenges during the workup and purification stages, leading to common impurities that must be removed.
This guide provides a systematic approach to identifying and removing these impurities, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of 4-bromo-5-fluoro-1-indanone?
A1: The impurity profile is largely dictated by the synthetic route, which is typically an intramolecular Friedel-Crafts acylation of 3-(4-bromo-3-fluorophenyl)propanoic acid. Based on this, the primary impurities include:
-
Unreacted Starting Material: 3-(4-bromo-3-fluorophenyl)propanoic acid may remain if the cyclization reaction does not go to completion.
-
Residual Acid Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are often used to catalyze the reaction.[5] These must be thoroughly removed.
-
Regioisomers: Depending on the directing effects of the bromo and fluoro substituents, cyclization could potentially occur at different positions on the aromatic ring, leading to isomeric impurities. However, for 4-bromo-5-fluoro-1-indanone synthesis, the cyclization is generally regioselective.
-
Polymeric Byproducts: Under harsh acidic conditions, intermolecular reactions can lead to the formation of polymeric material.
-
Solvent Residues: Residual solvents from the reaction and extraction steps.
Q2: My crude product is a dark, oily substance. Is this normal, and how do I handle it?
A2: It is not uncommon for the crude product of a Friedel-Crafts reaction to be a dark oil or a semi-solid. This is often due to the presence of residual acid and polymeric byproducts. The first step is to perform a proper aqueous workup to remove the bulk of the acid catalyst. If the product remains oily, it may be due to a high concentration of impurities. In such cases, column chromatography is often the most effective initial purification step before attempting crystallization.
Q3: I am having trouble getting my 4-bromo-5-fluoro-1-indanone to crystallize. What can I do?
A3: Difficulty in crystallization is a common issue. Several factors can contribute to this:
-
Purity: The presence of impurities can significantly inhibit crystallization or lead to "oiling out," where the compound separates as a liquid instead of a solid.
-
Solvent Choice: The selection of an appropriate recrystallization solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Supersaturation: The solution may be supersaturated.
To induce crystallization, you can try the following techniques:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 4-bromo-5-fluoro-1-indanone to the solution to act as a template for crystallization.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Lowering the Temperature: Cool the solution in an ice bath or even a freezer to decrease the solubility of the compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification process.
Issue 1: Low Yield of Isolated Product
A low yield can be attributed to several factors throughout the workup and purification process.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction | The Friedel-Crafts cyclization may not have gone to completion. Action: Before workup, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. |
| Product Loss During Extraction | 4-bromo-5-fluoro-1-indanone may have some solubility in the aqueous phase, especially if the pH is not optimal. Action: Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (at least 3x).[6] |
| Emulsion Formation | The formation of a stable emulsion during extraction can trap the product and lead to significant loss. Action: To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Inappropriate Recrystallization Solvent | If the chosen solvent is too good at dissolving the product even at low temperatures, a significant amount will remain in the mother liquor. Action: Refer to the solvent selection guide below. Consider a two-solvent system to fine-tune the solubility. |
| Premature Crystallization | The product may crystallize out during a hot filtration step if the solution cools too quickly. Action: Use a pre-heated funnel and filter flask for hot filtrations. |
Issue 2: "Oiling Out" During Recrystallization
"Oiling out" occurs when the compound separates from the solution as a liquid layer instead of forming solid crystals. This is often due to the melting point of the impure compound being lower than the boiling point of the solvent.
| Troubleshooting Step | Detailed Procedure |
| 1. Re-dissolve and Add More Solvent | Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool slowly. |
| 2. Lower the Cooling Rate | Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| 3. Change the Solvent System | The chosen solvent may have too high of a boiling point. Select a solvent with a lower boiling point or use a two-solvent system. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly. |
| 4. Induce Crystallization Above the Oiling Point | As the solution cools, but before it becomes cloudy, try scratching the flask with a glass rod or adding a seed crystal. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup Procedure
This protocol is designed to remove the acid catalyst and water-soluble impurities.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid (e.g., 1 M HCl). The acid helps to break down the aluminum chloride-ketone complex.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove any remaining aluminum salts)
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to remove the bulk of the water)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 4-bromo-5-fluoro-1-indanone.
Protocol 2: Purification by Column Chromatography
Column chromatography is highly effective for separating the desired product from unreacted starting material and other byproducts.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading and Elution: Carefully load the slurry onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.
-
Solvent Selection: Choose a suitable solvent or solvent system. Good single solvents for compounds like indanones often include isopropanol, ethanol, or toluene. A mixed solvent system like ethyl acetate/hexanes can also be effective.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude or column-purified product. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of Workflows
Caption: General workflow for the workup and purification of 4-bromo-5-fluoro-1-indanone.
Caption: Troubleshooting logic for inducing crystallization.
References
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 19, 2026, from [Link]
-
PMC - NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 19, 2026, from [Link]
Sources
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- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. study.com [study.com]
- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative with potential applications in medicinal chemistry.
This guide will not only present the spectral data for the title compound but also offer a comparative analysis with the parent 1-indanone structure. This approach is designed to provide a deeper understanding of the influence of bromo and fluoro substituents on the magnetic environment of the protons and carbons within the molecule.
The Structural Landscape: this compound
The structure of this compound is characterized by a bicyclic system comprising a benzene ring fused to a five-membered ring containing a ketone. The aromatic ring is substituted with a bromine atom at position 4 and a fluorine atom at position 5. This specific substitution pattern gives rise to a unique set of NMR signals that can be definitively assigned.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, we can predict the spectrum by starting with the known spectrum of 1-indanone and considering the electronic effects of the bromo and fluoro substituents.
Comparative Analysis: 1-Indanone vs. This compound
The ¹H NMR spectrum of the parent 1-indanone (2,3-dihydro-1H-inden-1-one) exhibits characteristic signals for the aromatic and aliphatic protons.[1][2] The aromatic protons typically appear in the range of δ 7.2-7.8 ppm, while the two methylene groups of the five-membered ring appear as triplets around δ 2.7 and 3.1 ppm.
For this compound, the introduction of the electronegative bromine and fluorine atoms will induce significant changes in the chemical shifts of the nearby protons.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~3.15 | t | ~6.0 | The methylene protons at C-2 are adjacent to the C-3 methylene group, resulting in a triplet. The chemical shift is expected to be similar to that in 1-indanone. |
| H-3 | ~2.75 | t | ~6.0 | The methylene protons at C-3 are adjacent to the C-2 methylene group, resulting in a triplet. The chemical shift is expected to be similar to that in 1-indanone. |
| H-6 | ~7.50 | d | ~8.0 | This proton is ortho to the fluorine atom and will experience coupling. The electron-withdrawing nature of the adjacent halogens will shift it downfield compared to the corresponding proton in 1-indanone. |
| H-7 | ~7.30 | d | ~8.0 | This proton is coupled to H-6. Its chemical shift will be influenced by the distant ketone and halogen substituents. |
Key Observations and Interpretation:
-
Aromatic Region: The aromatic region will be simplified compared to 1-indanone due to the substitution pattern. We expect to see two doublets corresponding to the two remaining aromatic protons (H-6 and H-7). The ortho-coupling between these two protons will result in a characteristic doublet of doublets or two distinct doublets.
-
Aliphatic Region: The two methylene groups (at C-2 and C-3) in the five-membered ring are expected to appear as two triplets, similar to the parent indanone. The protons of each methylene group are chemically equivalent and are coupled to the adjacent methylene group.
-
Substituent Effects: The bromine and fluorine atoms are electron-withdrawing groups, which will generally deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene (δ 7.3 ppm).[3]
¹³C NMR Spectral Analysis: A Carbon-centric View
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Since the natural abundance of the ¹³C isotope is low, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a single peak for each unique carbon atom.
Comparative Analysis: 1-Indanone vs. This compound
The ¹³C NMR spectrum of 1-indanone shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.[2][4] The carbonyl carbon is typically the most downfield signal, appearing around δ 207 ppm. Aromatic carbons resonate in the δ 120-150 ppm region, while the aliphatic carbons are found further upfield.[5]
The introduction of bromine and fluorine will significantly impact the chemical shifts of the aromatic carbons in this compound.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 (C=O) | ~205 | The chemical shift of the carbonyl carbon is not expected to be significantly affected by the substituents on the aromatic ring. |
| C-2 | ~36 | Aliphatic methylene carbon adjacent to the carbonyl group. Similar to 1-indanone. |
| C-3 | ~26 | Aliphatic methylene carbon. Similar to 1-indanone. |
| C-3a | ~152 | Quaternary aromatic carbon at the ring junction, deshielded by the adjacent carbonyl group. |
| C-4 | ~115 | Aromatic carbon directly bonded to bromine. The chemical shift is influenced by the heavy atom effect of bromine. |
| C-5 | ~160 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine. This carbon will exhibit a large one-bond coupling with the fluorine atom. |
| C-6 | ~128 (d, ²JCF ≈ 20 Hz) | Aromatic carbon ortho to the fluorine atom, showing a smaller two-bond coupling. |
| C-7 | ~125 | Aromatic carbon. |
| C-7a | ~135 | Quaternary aromatic carbon at the ring junction. |
Key Observations and Interpretation:
-
Carbonyl Carbon: The signal for the carbonyl carbon (C-1) is expected to be in the typical range for ketones.
-
Aliphatic Carbons: The chemical shifts of the methylene carbons (C-2 and C-3) will be largely unaffected by the aromatic substituents.
-
Aromatic Carbons: The most significant changes will be observed in the aromatic region.
-
C-F Coupling: The carbon directly attached to the fluorine atom (C-5) will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbon ortho to the fluorine (C-6) will also show a smaller two-bond coupling (²JCF).
-
Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the bromine and fluorine substituents.
-
Experimental Protocol
The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Choosing the Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[6][7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8][9]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Employ proton decoupling to simplify the spectrum.
-
Visualizing the Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound with numbering for NMR assignment.
Figure 1. Molecular structure and key NMR correlations for this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound can be confidently predicted and interpreted through a comparative analysis with the parent 1-indanone structure and a solid understanding of substituent effects in NMR spectroscopy. The presence of bromine and fluorine substituents introduces characteristic shifts and coupling patterns, particularly in the aromatic region of both spectra, which are invaluable for structural confirmation. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize NMR spectroscopy in the characterization of this and similar halogenated indanone derivatives.
References
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
ResearchGate. (2015, January). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. Retrieved from [Link]
-
PubChem. (n.d.). 1-Indanone. Retrieved from [Link]
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
-
University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]
- MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1022.
-
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
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A Comparative Guide to the Mass Spectrometry Analysis of 4-bromo-5-fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 4-bromo-5-fluoro-1-indanone, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. As a Senior Application Scientist, this document synthesizes established mass spectrometric principles with practical, field-proven insights to offer a robust framework for method selection and data interpretation. We will explore the nuanced fragmentation behaviors of this halogenated indanone under both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) conditions, providing detailed experimental protocols and predictive data to support your analytical workflows.
Introduction to 4-bromo-5-fluoro-1-indanone and its Analytical Challenges
4-bromo-5-fluoro-1-indanone (C₉H₆BrFO) is a structurally significant building block. The indanone core is a prevalent motif in biologically active compounds, and the dual halogenation with bromine and fluorine offers unique opportunities for synthetic diversification through reactions like palladium-catalyzed cross-couplings.[1] However, the very features that make it synthetically valuable—the presence of two different halogens and a reactive carbonyl group—present distinct challenges and opportunities for mass spectrometric analysis.
The key to elucidating its structure and ensuring its purity lies in understanding its behavior upon ionization. The natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%) provides a characteristic isotopic signature that is invaluable for identification.[2][3] Conversely, fluorine is monoisotopic (¹⁹F), but its high electronegativity significantly influences fragmentation pathways, often promoting the loss of hydrogen fluoride (HF).[4]
This guide will compare two primary ionization techniques: hard ionization via Electron Ionization (EI) typically coupled with GC, and soft ionization via Electrospray Ionization (ESI) coupled with LC. The choice between these methods dictates the type of information obtained, from detailed structural fragmentation to confident molecular weight confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A Hard Ionization Approach
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile halogenated organic compounds.[5][6] The high energy imparted by Electron Ionization (EI) leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.
Experimental Protocol: GC-EI-MS
This protocol is designed as a self-validating system for the robust analysis of 4-bromo-5-fluoro-1-indanone.
-
Sample Preparation: Dissolve 1 mg of 4-bromo-5-fluoro-1-indanone in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed capillary column.[4]
-
-
GC Conditions:
-
Inlet Temperature: 270°C.
-
Injection Volume: 1 µL (Split mode, 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-300.
-
Predicted GC-EI-MS Fragmentation Pattern
The EI-induced fragmentation of 4-bromo-5-fluoro-1-indanone is expected to be governed by the stability of the resulting carbocations and the inherent isotopic pattern of bromine.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-EI-MS analysis of 4-bromo-5-fluoro-1-indanone.
Key Fragmentation Pathways:
-
Molecular Ion (M⁺): The most critical peaks for initial identification will be the molecular ion peaks. Due to the presence of one bromine atom, a characteristic pair of peaks of nearly equal intensity will appear at m/z 228 (C₉H₆⁷⁹BrFO) and m/z 230 (C₉H₆⁸¹BrFO).[2][3]
-
Loss of CO (M-28): A common fragmentation for indanones and other cyclic ketones is the neutral loss of carbon monoxide.[7] This would result in fragment ions at m/z 200 and m/z 202.
-
Loss of Br radical (M-79/81): Cleavage of the C-Br bond will result in a fragment ion at m/z 149 (C₉H₆FO). This peak will not have the bromine isotopic signature.
-
Loss of HF (M-20): The high electronegativity of fluorine makes the neutral loss of HF a probable event, leading to ions at m/z 208 and m/z 210.
-
Formation of Bromobenzoyl Cation: α-cleavage adjacent to the carbonyl group can lead to the formation of a bromofluorobenzoyl cation, although this is less direct in a cyclic system. More complex rearrangements might occur.
Table 1: Predicted Major Ions in GC-EI-MS of 4-bromo-5-fluoro-1-indanone
| Predicted m/z | Ion Formula | Interpretation | Characteristic Isotope Pattern |
| 228 / 230 | [C₉H₆BrFO]⁺ | Molecular Ion (M⁺) | ~1:1 ratio |
| 200 / 202 | [C₈H₆BrF]⁺ | Loss of Carbon Monoxide (-CO) | ~1:1 ratio |
| 149 | [C₉H₆FO]⁺ | Loss of Bromine radical (·Br) | None |
| 121 | [C₈H₆F]⁺ | Loss of Br and CO | None |
| 75 / 77 | [C₅H₂Br]⁺ or similar rearranged fragments | Fragments of the brominated aromatic ring | ~1:1 ratio |
Diagram: Predicted EI Fragmentation of 4-bromo-5-fluoro-1-indanone
Caption: Major predicted fragmentation pathways for 4-bromo-5-fluoro-1-indanone under EI.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: A Soft Ionization Approach
LC-MS is indispensable for analyzing compounds that are thermally labile or less volatile, and it has become a standard for high-throughput analysis in drug discovery.[8][9] Using a soft ionization technique like Electrospray Ionization (ESI), LC-MS typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation for structural confirmation.[10]
Experimental Protocol: LC-ESI-MS/MS
This protocol provides a robust starting point for method development.
-
Sample Preparation: Dissolve 1 mg of 4-bromo-5-fluoro-1-indanone in 10 mL of a 50:50 mixture of acetonitrile and water. Further dilute as necessary to achieve a final concentration of 1-10 µg/mL.
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Thermo Scientific Q Exactive or a triple quadrupole instrument (e.g., Sciex 7500).
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas (N₂): 800 L/hr at 350°C.
-
Full Scan (MS1): m/z 100-350 to identify the precursor ion.
-
Product Ion Scan (MS/MS): Select the precursor ions (m/z 229 and 231) and apply varying collision energies (e.g., 10, 20, 40 eV with Argon) to generate a fragmentation spectrum.
-
Predicted LC-ESI-MS/MS Fragmentation Pattern
In positive ESI mode, the indanone's carbonyl oxygen will be the likely site of protonation.
Table 2: Predicted Ions in LC-ESI-MS/MS of 4-bromo-5-fluoro-1-indanone
| Predicted m/z | Ion Formula | Interpretation | Characteristic Isotope Pattern |
| 229 / 231 | [C₉H₆BrFO+H]⁺ | Protonated Molecule (Precursor Ion for MS/MS) | ~1:1 ratio |
| 211 / 213 | [C₉H₄BrFO]⁺ | Loss of water (-H₂O) from the protonated molecule | ~1:1 ratio |
| 201 / 203 | [C₈H₆BrF+H]⁺ | Loss of Carbon Monoxide (-CO) from the protonated molecule | ~1:1 ratio |
| 150 | [C₉H₆FO+H]⁺ | Loss of Bromine radical following in-source decay or high collision energy | None |
Comparative Analysis: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS depends on the analytical goal.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Ionization | Hard (Electron Ionization) | Soft (Electrospray Ionization) |
| Molecular Ion | M⁺ observed, but can be low intensity or absent. | [M+H]⁺ is typically the base peak, providing clear MW. |
| Fragmentation | Extensive, reproducible fragmentation "fingerprint". | Minimal in MS1; controlled fragmentation in MS/MS. |
| Databases | Large, searchable libraries (e.g., NIST) for compound ID. | Libraries are growing but less comprehensive for EI spectra. |
| Analyte Scope | Requires volatile and thermally stable compounds. | Broad applicability, including non-volatile & labile molecules. |
| Primary Use Case | Definitive structural elucidation and identification. | Accurate mass measurement, quantitation, purity analysis. |
For 4-bromo-5-fluoro-1-indanone , GC-MS provides a wealth of structural information from its rich fragmentation pattern, which is highly useful for confirming the identity of the synthesized compound against a reference or for identifying unknown related impurities. The characteristic bromine isotope pattern on multiple fragments provides very high confidence.[11]
LC-MS/MS excels in providing an unambiguous determination of the molecular weight.[10] It is also the superior technique for quantitative analysis in complex matrices (e.g., biological fluids) due to its high sensitivity and the selectivity of methods like Multiple Reaction Monitoring (MRM).[9]
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful techniques for the analysis of 4-bromo-5-fluoro-1-indanone, each providing complementary information.
-
For initial structural confirmation and impurity identification in a pure or semi-pure sample, GC-EI-MS is highly recommended. Its detailed and reproducible fragmentation patterns, combined with the unmistakable bromine isotopic signature, provide a robust method for definitive identification.
-
For quantitative studies, analysis in complex matrices, or for high-throughput screening, LC-ESI-MS/MS is the method of choice. Its ability to clearly define the molecular weight and the targeted nature of MS/MS fragmentation make it ideal for sensitive and selective detection.
By understanding the principles of ionization and fragmentation outlined in this guide, researchers can select the optimal analytical strategy, confidently interpret the resulting mass spectra, and accelerate their research and development efforts involving this versatile chemical intermediate.
References
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- Vertex AI Search Grounding API, Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method - PubMed, Accessed Jan 18, 2026.
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interpreting the spectroscopic data of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
An In-Depth Comparative Guide to the Spectroscopic Data of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Executive Summary
This compound is a substituted indanone, a class of compounds frequently utilized as scaffolds in medicinal chemistry and materials science.[1] Unambiguous structural confirmation is paramount for its effective use in synthetic applications. This guide provides a comprehensive interpretation of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for this molecule. By comparing its predicted spectral features against experimentally-derived data for structurally related analogs, we establish a definitive spectroscopic fingerprint. This document is intended for researchers and drug development professionals who require a deep understanding of how to characterize and validate similar halogenated aromatic ketones.
Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous assignment of spectroscopic signals. The following diagram illustrates the IUPAC numbering for the this compound core structure, which will be used throughout this guide.
Caption: Structure of this compound.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons. For the title compound, we expect to see four distinct signals: two from the aliphatic protons on the five-membered ring and two from the aromatic protons.
Predicted ¹H NMR Data and Interpretation:
The chemical shifts of the aromatic protons are influenced by the electron-withdrawing inductive effects and electron-donating resonance effects of the substituents. Halogens are deactivating via induction but ortho, para-directing via resonance. The carbonyl group is a strong deactivating, meta-directing group.
-
H7 (Aromatic): This proton is ortho to the carbonyl group, which exerts a strong deshielding effect. It is also meta to the fluorine and para to the bromine. It is expected to be the most downfield aromatic proton, appearing as a doublet due to coupling with H6.
-
H6 (Aromatic): This proton is meta to the carbonyl group and ortho to both the fluorine and bromine atoms. The proximity to the electronegative fluorine will cause significant deshielding. It will appear as a doublet of doublets (dd) due to coupling with H7 and the fluorine atom.
-
H3 (Aliphatic): These protons are on a benzylic carbon (C3), adjacent to the aromatic ring. They will be deshielded relative to simple alkanes and will appear as a triplet, coupled to the H2 protons.[2]
-
H2 (Aliphatic): These protons are adjacent to both the benzylic C3 and the carbonyl C1. They will appear as a triplet, coupled to the H3 protons.
Comparative ¹H NMR Data
| Compound | H2 (ppm) | H3 (ppm) | Aromatic Protons (ppm) |
| 4-bromo-5-fluoro-1-indanone (Predicted) | ~2.7-2.8 (t) | ~3.1-3.2 (t) | H6: ~7.4-7.5 (d, JH-F), H7: ~7.6-7.7 (d) |
| 5-Fluoro-1-indanone[3] | ~2.6 (t) | ~3.1 (t) | ~7.0-7.5 (m) |
| 4-Bromo-5,7-dimethoxy-1-indanone[4] | 2.52-2.55 (m) | 2.84-2.87 (m) | H6: 6.64 (s) |
Note: The presence of two electron-donating methoxy groups in the dimethoxy analog significantly shields the aromatic proton (H6), shifting it far upfield compared to the predicted values for our target compound.
Caption: Expected proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. Due to the lack of symmetry, all nine carbon atoms in the title compound are expected to be unique.
Predicted ¹³C NMR Data and Interpretation:
-
C1 (Carbonyl): The carbonyl carbon is the most deshielded, typically appearing above 190 ppm for five-membered ring ketones.[5][6]
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These carbons resonate in the 110-160 ppm range. The carbons directly attached to the halogens (C4 and C5) will have their shifts significantly altered. C-Br bonds typically shift the carbon to a lower field than C-H but less than C-Cl, while C-F bonds cause a large downfield shift and exhibit strong C-F coupling.
-
Aliphatic Carbons (C2, C3): These sp³ hybridized carbons will be the most shielded, appearing furthest upfield. C3, being benzylic, will be slightly more deshielded than C2.
Comparative ¹³C NMR Data
| Carbon | 4-bromo-5-fluoro-1-indanone (Predicted, ppm) | 4-Bromo-5,7-dimethoxy-1-indanone (ppm)[4] | General Range for Ketones (ppm)[7] |
| C1 (C=O) | ~200-203 | 201.6 | 205-220 |
| C2 | ~26-28 | 27.3 | 10-40 |
| C3 | ~36-38 | 37.0 | 10-40 |
| C4 (C-Br) | ~115-118 | 96.4 | 110-150 (Aromatic) |
| C5 (C-F) | ~160-165 (d, ¹JC-F) | 99.7 (C-OMe) | 110-150 (Aromatic) |
| C6 | ~118-120 (d) | 120.1 | 110-150 (Aromatic) |
| C7 | ~128-130 | 157.9 (C-OMe) | 110-150 (Aromatic) |
| C3a | ~135-138 | 158.8 | 110-150 (Aromatic) |
| C7a | ~155-158 | 162.3 | 110-150 (Aromatic) |
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups. The most diagnostic peak for this molecule is the carbonyl (C=O) stretch.
Interpretation of Key IR Bands:
-
C=O Stretch: For simple acyclic ketones, this band appears around 1715 cm⁻¹.[8] However, two factors influence its position in the title compound:
-
Ring Strain: Incorporating the carbonyl into a five-membered ring increases the frequency, typically to ~1745 cm⁻¹.[9]
-
Conjugation and Electronegativity: Conjugation with the aromatic ring typically lowers the frequency. However, the presence of two strongly electron-withdrawing halogens (Br and F) on the ring counteracts this effect by withdrawing electron density from the carbonyl bond, increasing its double-bond character and thus its stretching frequency.[10]
-
-
Aromatic C=C Stretch: Expect multiple sharp bands in the 1600-1450 cm⁻¹ region.[11]
-
C-F Stretch: A strong, characteristic band is expected in the 1250-1100 cm⁻¹ region.[10]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[12]
Comparative IR Data (C=O Stretch)
| Compound | C=O Stretch (cm⁻¹) | Key Influencing Factor |
| 4-bromo-5-fluoro-1-indanone (Predicted) | ~1720-1730 | Ring strain + Halogen induction |
| 5-Fluoro-1-indanone[3] | ~1715 | Ring strain + F induction |
| Acetophenone[10] | ~1686 | Conjugation |
| 2-Bromo-1-phenylethanone[10] | ~1700 | α-Halogen induction |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of one bromine atom, the M⁺ peak will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, which is the characteristic isotopic signature of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The nominal molecular weight is 228 g/mol for ⁷⁹Br and 230 g/mol for ⁸¹Br.
-
Key Fragmentation Pathways: Aromatic ketones are relatively stable, often showing a prominent molecular ion.[13] Common fragmentation patterns for ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of small neutral molecules like CO.[14][15]
-
Loss of CO ([M-28]⁺): A common fragmentation for cyclic and aromatic ketones, leading to a fragment around m/z 200/202.
-
Loss of Br• ([M-79/81]⁺): Cleavage of the C-Br bond would result in a fragment at m/z 149.
-
Loss of C₂H₄ (ethylene): A retro-Diels-Alder-type fragmentation of the five-membered ring could lead to the loss of ethylene ([M-28]⁺), although this is often less favorable than loss of CO.
-
Caption: Predicted major fragmentation ions for the title compound.
Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Validation: The chemical shifts and coupling patterns in the ¹H spectrum must be consistent with the number and type of carbons observed in the ¹³C spectrum.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air.
-
Place a small, solvent-free sample of the solid compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Validation: The spectrum should clearly show a very strong C=O absorption in the expected region (1700-1750 cm⁻¹) and the absence of broad O-H peaks, confirming the compound is a ketone and not hydrated.
3. Mass Spectrometry (MS)
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable method such as Direct Infusion-Electrospray Ionization (DI-ESI) or Gas Chromatography (GC-EI) for volatile compounds.
-
Acquire the mass spectrum over a range of m/z 50-500.
-
-
Validation: The spectrum must display the characteristic M/M+2 isotopic pattern for a monobrominated compound at the correct molecular weight.
Conclusion
The structural identity of this compound is definitively established by a confluence of spectroscopic data. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. The IR spectrum provides unequivocal evidence of the five-membered ring ketone functionality, with its frequency modulated by the electronic effects of the halogen substituents. Finally, high-resolution mass spectrometry confirms the elemental composition and the presence of a single bromine atom through its distinct isotopic signature. This guide provides the foundational data and interpretive logic necessary for the confident identification of this compound and serves as a template for the analysis of related structures.
References
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Available at: [Link]
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Ahmedova, A., et al. (2014). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]
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Roux, C., et al. (2000). Spectroscopic study of 1,2-indandione. Forensic Science International. Available at: [Link]
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University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. Available at: [Link]
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National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]
-
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University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]
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PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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A Comparative Guide to the X-ray Crystallography of 4-bromo-5-fluoro-1-indanone Derivatives: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is paramount to understanding their function and potential applications. The 1-indanone scaffold is a privileged structure, appearing in numerous biologically active molecules.[1][2][3] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their metabolic stability, binding affinity, and crystal packing. This guide provides a comprehensive technical comparison of the X-ray crystallography of 4-bromo-5-fluoro-1-indanone derivatives, offering insights into their synthesis, crystallization, and structural analysis, benchmarked against related halogenated indanones.
As a senior application scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their own investigations.
The Significance of Halogenated Indanones
1-indanone derivatives are foundational in the synthesis of various therapeutic agents.[1][4] The strategic placement of halogen atoms on the aromatic ring can profoundly influence a molecule's properties. Fluorine, for instance, is often introduced to enhance metabolic stability and binding affinity due to its high electronegativity and ability to form strong bonds.[5] Bromine, a larger and more polarizable atom, can participate in halogen bonding, a non-covalent interaction that can direct crystal packing and influence ligand-receptor interactions. The combined presence of bromine at the 4-position and fluorine at the 5-position of the 1-indanone core presents an intriguing case for structural analysis, with potential implications for drug design and crystal engineering.
Synthesis and Crystallization: A Proactive Approach
While specific literature on the crystallization of 4-bromo-5-fluoro-1-indanone is not abundant, established synthetic routes for halogenated indanones provide a robust starting point.
Experimental Protocol: Synthesis of Halogenated 1-Indanone Precursors
A common and effective method for the synthesis of the indanone core is the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid.[3][6]
Step 1: Synthesis of 3-(3-fluoro-4-bromophenyl)propanoic acid
This precursor can be synthesized from commercially available starting materials through standard organic chemistry procedures.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To 10 mmol of 3-(3-fluoro-4-bromophenyl)propanoic acid, add 20 mL of a strong acid catalyst such as polyphosphoric acid or Eaton's reagent.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the strong acid protonates the carboxylic acid, facilitating the formation of an acylium ion which then undergoes electrophilic aromatic substitution to form the five-membered ring.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-5-fluoro-1-indanone.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
-
Solvent Selection: Begin by testing the solubility of the purified 4-bromo-5-fluoro-1-indanone in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth. This method is straightforward but offers less control over the crystallization process.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a "precipitating" solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution will induce crystallization. This technique often yields higher quality crystals.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
Comparative Crystallographic Analysis
While a crystal structure for 4-bromo-5-fluoro-1-indanone is not publicly available, we can draw valuable comparisons from the crystallographic data of other halogenated 1-indanone derivatives to predict its structural features.[7]
| Parameter | 5-Chloro-1-indanone[7] | 2,2-Dibromo-1-indanone[7] | 4-Hydroxyindan-1-one[4] | Predicted: 4-Bromo-5-fluoro-1-indanone |
| Chemical Formula | C₉H₇ClO | C₉H₆Br₂O | C₉H₈O₂ | C₉H₆BrFO |
| Formula Weight | 166.60 g/mol | 293.96 g/mol | 148.16 g/mol | 229.05 g/mol |
| Crystal System | Triclinic | Orthorhombic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P-1 | Pnma | P2₁/c | Common packing for small organic molecules |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Halogen bonding (Br···O) | O-H···O hydrogen bonds, C-H···O hydrogen bonds | Halogen bonding (Br···O, Br···F), C-H···O hydrogen bonds, π-π stacking |
The presence of both bromine and fluorine in 4-bromo-5-fluoro-1-indanone is expected to significantly influence its crystal packing. The bromine atom is a good halogen bond donor, while the carbonyl oxygen and the fluorine atom can act as halogen bond acceptors. This could lead to the formation of specific supramolecular synthons that direct the overall crystal architecture.
X-ray Crystallography vs. Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of 4-bromo-5-fluoro-1-indanone derivatives requires a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination. | Requires single crystals of sufficient size and quality. |
| Powder X-ray Diffraction | Information on crystal lattice parameters and phase purity. | Useful for characterizing bulk material. | Does not provide detailed atomic coordinates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F).[8] | Provides structural information in solution. | Does not provide information on solid-state packing. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern.[8] | High sensitivity and accuracy in mass determination. | Does not provide stereochemical information. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule.[8] | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Workflow & Data Visualization
A logical workflow is crucial for the successful structural elucidation of novel compounds.
Caption: Experimental workflow for the X-ray crystallography of 4-bromo-5-fluoro-1-indanone derivatives.
The following diagram illustrates the potential key intermolecular interactions that could be observed in the crystal structure of 4-bromo-5-fluoro-1-indanone.
Caption: Potential intermolecular interactions in the crystal lattice of 4-bromo-5-fluoro-1-indanone.
Conclusion and Future Outlook
The study of 4-bromo-5-fluoro-1-indanone derivatives through X-ray crystallography offers a window into the subtle interplay of non-covalent interactions that govern molecular assembly in the solid state. While direct crystallographic data for this specific substitution pattern is yet to be reported, a comparative approach using data from related halogenated indanones provides a strong predictive framework. The synthesis and crystallization protocols outlined in this guide, coupled with a multi-faceted analytical approach, will empower researchers to successfully elucidate the structures of these and other novel indanone derivatives. Future work should focus on the systematic crystallographic analysis of a series of di-halogenated indanones to build a comprehensive understanding of how halogen substitution patterns can be used to engineer desired solid-state properties, a concept of immense value in both pharmaceutical and materials science.
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A Comparative Guide to the Synthetic Routes of Halogenated Indanones for Drug Discovery and Development
Introduction
Halogenated indanones are a class of bicyclic ketones that serve as pivotal structural motifs in a myriad of biologically active molecules and advanced materials. Their unique electronic and steric properties, conferred by the presence of halogen substituents on the aromatic ring, make them indispensable building blocks in medicinal chemistry for the development of novel therapeutics. Notably, the indanone core is found in drugs such as Donepezil, used for the treatment of Alzheimer's disease, and its halogenated analogues are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.[1][2][3] This guide provides a comprehensive comparison of the primary synthetic routes to halogenated indanones, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific applications.
Route A: Intramolecular Friedel-Crafts Acylation of Halogenated Precursors
The intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis, prized for its reliability and versatility.[4][5] This method involves the cyclization of a halogenated 3-phenylpropanoic acid or its corresponding acyl chloride, catalyzed by a Brønsted or Lewis acid.
Principle and Mechanism
The reaction proceeds via an electrophilic aromatic substitution pathway. The acid catalyst activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion. The halogenated aromatic ring then acts as a nucleophile, attacking the acylium ion to forge a new carbon-carbon bond and form a six-membered ring intermediate, the sigma complex. Subsequent deprotonation restores aromaticity, yielding the desired halogenated 1-indanone.[4]
Key Strategies & Experimental Data
-
Cyclization of Halogenated 3-Phenylpropanoic Acids: This is the most direct approach. The choice of acid catalyst is critical and often depends on the nature and position of the halogen substituent. Strong acids like polyphosphoric acid (PPA), methanesulfonic acid (MSA), and triflic acid are commonly employed.[2][6] For electron-deficient halogenated arenes, stronger acids like chlorosulfonic acid may be necessary to drive the reaction to completion.[3][6]
-
Use of Meldrum's Acid Derivatives: As an alternative to 3-phenylpropanoic acids, halogenated benzyl Meldrum's acid derivatives can be used.[3][7] These substrates are stable, easy to handle, and can be cyclized under relatively mild conditions, often with improved regioselectivity.[7]
Detailed Experimental Protocol: Synthesis of 6-Chloro-1-indanone via Friedel-Crafts Acylation
-
To a stirred solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in dichloromethane (0.1 M) at 0 °C, slowly add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The reaction can be monitored by the disappearance of the starting material by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and slowly add aluminum chloride (AlCl₃) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 6-chloro-1-indanone.
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A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from 4-Bromo-5-Fluoro-1-Indanone
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is a continuous endeavor. The indanone scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth technical comparison of the potential biological activity of a promising, yet underexplored, class of kinase inhibitors derived from 4-bromo-5-fluoro-1-indanone.
While specific kinase inhibitors originating directly from this scaffold are not yet extensively documented in peer-reviewed literature, this guide will extrapolate from the known structure-activity relationships (SAR) of related halogenated indanone derivatives. We will compare their projected efficacy against established, clinically relevant inhibitors of key signaling pathways known to be modulated by indanone-like molecules, such as the p38 MAPK, VEGFR-2, and PI3K/Akt pathways.[3][4] Our objective is to provide a forward-looking, data-supported framework for researchers interested in exploring this chemical space.
The 4-Bromo-5-Fluoro-1-Indanone Scaffold: A Rationale for Kinase Inhibitor Design
The 4-bromo-5-fluoro-1-indanone core presents a unique combination of structural and electronic features that make it an attractive starting point for the synthesis of kinase inhibitors. The indanone ring system provides a rigid framework that can be functionalized to achieve specific interactions within the ATP-binding pocket of kinases. The presence of two halogen atoms, bromine and fluorine, at positions 4 and 5 respectively, is anticipated to significantly influence the molecule's biological activity. Halogen bonding is an increasingly recognized interaction in drug design, and the bromine atom can act as a halogen bond donor, potentially forming specific interactions with the kinase active site. The fluorine atom, with its high electronegativity, can modulate the electronic properties of the aromatic ring, influencing pKa and metabolic stability, and potentially enhancing binding affinity.[5]
The synthesis of the parent 4-bromo-1-indanone is achievable through methods such as the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid.[6] Similarly, 5-fluoro-1-indanone can be synthesized from 3-(3-fluorophenyl)propanoic acid, suggesting that the combined 4-bromo-5-fluoro-1-indanone scaffold is synthetically accessible for derivatization.[7]
Comparative Analysis of Potential Biological Activity
To objectively assess the potential of 4-bromo-5-fluoro-1-indanone derivatives, we will compare their projected performance with well-established kinase inhibitors in three key signaling pathways implicated in cancer and inflammatory diseases.
p38 MAP Kinase Pathway: Targeting Inflammation and Cancer
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[8] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several p38 MAPK inhibitors have been investigated in clinical trials.[9]
Hypothetical 4-Bromo-5-Fluoro-1-Indanone Derivative (BF-IND-1): Based on SAR studies of similar indenone derivatives, a hypothetical inhibitor, BF-IND-1, could be designed to target the ATP-binding site of p38α. The indanone core would provide the necessary scaffold, while strategic substitutions at the 2-position could be explored to enhance potency and selectivity.
Comparative Data:
| Compound | Target(s) | IC50 (p38α) | Key Features & Clinical Status |
| BF-IND-1 (Hypothetical) | p38α MAPK | To be determined | Projected high potency due to halogen substitution. |
| Ralimetinib (LY2228820) | p38α, p38β | 5.3 nM, 3.2 nM | Oral inhibitor; Investigated in Phase I trials for advanced cancer.[10] |
| VX-702 | p38α | Potent | Investigated in Phase II trials for rheumatoid arthritis.[11] |
| BIRB 796 | p38α | 0.035 µM | Allosteric inhibitor; Clinical development halted due to toxicity.[11] |
Experimental Workflow for Evaluation:
To validate the efficacy of a novel compound like BF-IND-1, a systematic experimental approach is necessary. This would involve an initial in vitro kinase assay to determine the direct inhibitory effect on the target kinase, followed by cellular assays to assess its impact on the signaling pathway and cell viability.
Caption: Experimental workflow for evaluating a novel p38 MAPK inhibitor.
VEGFR-2 Signaling: Inhibition of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] Several VEGFR-2 inhibitors are approved for cancer therapy.[13][14]
Hypothetical 4-Bromo-5-Fluoro-1-Indanone Derivative (BF-IND-2): Drawing inspiration from indazole derivatives that have shown potent VEGFR-2 inhibition, a hypothetical BF-IND-2 could be designed. The halogenated indanone core could provide a unique binding mode within the VEGFR-2 kinase domain.
Comparative Data:
| Compound | Target(s) | IC50 (VEGFR-2) | Key Features & Clinical Status |
| BF-IND-2 (Hypothetical) | VEGFR-2 | To be determined | Potential for high selectivity and anti-angiogenic activity. |
| Sunitinib | VEGFRs, PDGFR, KIT, FLT3 | 9 nM | Approved for renal cell carcinoma and GIST.[13] |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFRβ, RAF | 90 nM | Approved for renal cell and hepatocellular carcinoma.[13] |
| Axitinib | VEGFR-1, -2, -3 | 0.2 nM | Approved for advanced renal cell carcinoma.[15] |
| Lenvatinib | VEGFR-1, -2, -3, FGFRs, PDGFRα, KIT, RET | 4.0 nM | Approved for thyroid and renal cell carcinoma.[16] |
Signaling Pathway:
The inhibition of VEGFR-2 blocks downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
PI3K/Akt Pathway: A Central Hub for Cell Growth and Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[3][17] Numerous inhibitors targeting different nodes of this pathway are in clinical development.[[“]][19]
Hypothetical 4-Bromo-5-Fluoro-1-Indanone Derivative (BF-IND-3): Based on the known activity of some indanone derivatives on pathways that converge with PI3K/Akt signaling, a hypothetical BF-IND-3 could be designed to target a specific isoform of PI3K or Akt. The halogen substitutions could be crucial for achieving isoform selectivity.
Comparative Data:
| Compound | Target(s) | IC50/Ki | Key Features & Clinical Status |
| BF-IND-3 (Hypothetical) | PI3K/Akt | To be determined | Potential for isoform selectivity and circumvention of resistance mechanisms. |
| Idelalisib | PI3Kδ | 2.5 nM | Approved for certain B-cell malignancies.[19] |
| Copanlisib | Pan-PI3K | 0.5-0.7 nM (α, δ) | Approved for follicular lymphoma.[19] |
| Ipatasertib (GDC-0068) | Akt1/2/3 | 5/18/60 nM | Investigated in clinical trials for various cancers. |
| Indazole-pyridine analogue | Akt | Ki = 0.16 nM | Preclinical compound with high potency.[4] |
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed and validated experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the recombinant kinase and its specific substrate peptide in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Serially dilute the test compound in kinase buffer to achieve a range of concentrations.
-
In a 96-well plate, add the kinase, substrate, and diluted test compound.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based ADP detection assay.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their substrates.
-
Cell Lysis:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest (e.g., anti-phospho-p38 or anti-total-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
The 4-bromo-5-fluoro-1-indanone scaffold represents a promising, yet largely untapped, resource for the development of novel kinase inhibitors. Based on the structure-activity relationships of related halogenated indanone derivatives, it is plausible that compounds derived from this core could exhibit potent and selective inhibitory activity against key kinases implicated in cancer and inflammatory diseases. The comparative data presented in this guide, alongside detailed experimental protocols, provides a robust framework for researchers to embark on the synthesis and biological evaluation of this novel class of compounds. Further exploration of this chemical space could lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
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Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. (2021). OncoTargets and Therapy. [Link]
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A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. (2016). Clinical Cancer Research. [Link]
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Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). Cells. [Link]
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What are the therapeutic candidates targeting VEGFR? (2026). Patsnap Synapse. [Link]
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Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. (2011). ACS Medicinal Chemistry Letters. [Link]
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The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of Bromo-Fluoro-Indanone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indanone scaffold stands as a privileged structure, a versatile framework upon which a multitude of potent therapeutic agents have been built. Its rigid, bicyclic system provides a unique topographical presentation for interacting with biological targets, leading to a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects. The strategic placement of halogen atoms, particularly bromine and fluorine, on this scaffold can dramatically influence the molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of bromo-fluoro-indanone derivatives, offering insights into the nuanced interplay between halogen substitution and pharmacological activity, supported by experimental data and established protocols.
The Indanone Core: A Foundation for Diverse Bioactivity
The 1-indanone skeleton, a fusion of a benzene and a cyclopentanone ring, has been the subject of extensive research due to its presence in numerous bioactive natural products and synthetic drugs.[1] Modifications at various positions of the indanone ring system have led to the discovery of compounds with a wide array of therapeutic applications.[2] The introduction of substituents on the aromatic ring (positions 4, 5, 6, and 7) and the cyclopentanone ring (positions 2 and 3) allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, which are critical determinants of its interaction with biological targets.
The Influence of Halogenation: Bromine vs. Fluorine
The incorporation of halogen atoms into a drug candidate is a common strategy in medicinal chemistry to enhance its pharmacological profile. Bromine and fluorine, while both halogens, impart distinct properties to a molecule.
Fluorine , with its small size and high electronegativity, can significantly alter the electronic properties of the indanone ring, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through the formation of hydrogen bonds and other non-covalent interactions.[3]
Bromine , being larger and more polarizable, can introduce favorable van der Waals interactions and also serve as a leaving group in certain reactions. Its presence can also modulate the lipophilicity of the molecule, affecting its membrane permeability and distribution.[4]
This guide will delve into a comparative analysis of how these two halogens, when incorporated into the indanone scaffold, direct the biological activity of the resulting derivatives.
Structure-Activity Relationship of Bromo-Fluoro-Indanone Derivatives as Anticancer Agents
A recent study on a series of 45 2-benzylidene-1-indanone derivatives has provided valuable insights into the comparative effects of bromo and fluoro substitutions on their antitumor activities.[5] The compounds were evaluated for their inhibitory effects on the proliferation of various cancer cell lines.
Comparative Analysis of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative bromo- and fluoro-substituted 2-benzylidene-1-indanone derivatives against the HGC-27 gastric cancer cell line, providing a direct comparison of their potency.[5]
| Compound ID | Substitution on 1-Indanone | Substitution on Benzaldehyde | IC₅₀ (µM) against HGC-27 |
| 1 | 5-Fluoro | 4-Bromo | 5.89 |
| 2 | 5-Fluoro | 2-Bromo | 8.32 |
| 3 | 5-Bromo | 4-Fluoro | 3.12 |
| 4 | 5-Bromo | 2,4-Difluoro | 4.56 |
| 20 | 5-Hydroxy | 4-Bromo | 2.57 |
Analysis of the data reveals several key SAR trends:
-
Superiority of Bromine at the 5-Position: Compounds with a bromine atom at the 5-position of the indanone ring (compounds 3 and 4 ) generally exhibited higher anticancer activity compared to those with a fluorine at the same position (compounds 1 and 2 ). This suggests that the larger, more polarizable bromine atom may be involved in more favorable interactions with the biological target.
-
Impact of Substitution on the Benzaldehyde Ring: The position and nature of the halogen on the benzaldehyde ring also significantly influence activity. For instance, a 4-fluoro substitution on the benzaldehyde ring of a 5-bromo-indanone derivative (compound 3 ) resulted in potent activity.
-
The Role of Other Functional Groups: The presence of a hydroxyl group at the 5-position of the indanone ring, in combination with a 4-bromo-substituted benzaldehyde (compound 20 ), yielded the most potent compound in this particular series against HGC-27 cells.[5] This highlights the importance of considering the interplay of different functional groups in optimizing activity.
These findings underscore the nuanced nature of SAR in this class of compounds, where the interplay between the type of halogen, its position on the indanone and benzaldehyde rings, and the presence of other functional groups collectively determines the anticancer potency.
Experimental Protocols
To facilitate further research and validation of these findings, detailed experimental protocols for the synthesis of a representative bromo-fluoro-indanone derivative and its biological evaluation are provided below.
Synthesis of 2-(4-Bromobenzylidene)-5-fluoro-1-indanone (Compound 1)
This protocol describes the Claisen-Schmidt condensation reaction between 5-fluoro-1-indanone and 4-bromobenzaldehyde.[1]
Materials:
-
5-Fluoro-1-indanone
-
4-Bromobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-1-indanone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-bromobenzylidene)-5-fluoro-1-indanone.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anticancer activity of the synthesized compounds.
Materials:
-
Human cancer cell line (e.g., HGC-27)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized bromo-fluoro-indanone derivatives
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Visualizing the Synthetic and Biological Evaluation Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of bromo-fluoro-indanone derivatives.
Caption: Synthetic workflow for a bromo-fluoro-indanone derivative.
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A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-Indanones in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the indanone scaffold is a privileged structure, forming the core of numerous biologically active molecules. Its functionalization is key to tuning pharmacological properties, and palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. This guide provides an in-depth comparison of the reactivity of two common starting materials, 4-bromo-indanone and 4-chloro-indanone, in widely used cross-coupling reactions. By understanding the inherent differences in their reactivity, researchers can make more informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy.
The Decisive Role of the Halogen: A Fundamental Look at Reactivity
The choice between a bromo or a chloro substituent on the indanone ring is not trivial; it fundamentally dictates the reaction conditions required for a successful cross-coupling. The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F.[1][2] The weaker carbon-bromine bond (C-Br) compared to the carbon-chlorine bond (C-Cl) makes 4-bromo-indanone the more reactive substrate.
This difference in bond strength means that the oxidative addition of the palladium(0) catalyst to the C-Br bond is kinetically more favorable and can often be achieved under milder conditions with a broader range of palladium catalysts and ligands.[3] Conversely, the stronger C-Cl bond in 4-chloro-indanone necessitates more specialized and highly active catalytic systems, often requiring more electron-rich and sterically hindered phosphine ligands, to facilitate the challenging oxidative addition step.[4][5]
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the stability of its organoboron reagents.[6][7] When comparing our two indanone substrates, the difference in reactivity is stark.
4-Bromo-indanone is an excellent substrate for Suzuki-Miyaura coupling. Studies have shown that even ligand-free palladium catalysis can be highly efficient for the synthesis of 4-aryl-substituted indanones from their bromo precursors, achieving quantitative yields with very low catalyst loading (0.005 mol%).[8] A one-pot borylation/Suzuki reaction of 5-bromoindanone has also been successfully developed, highlighting the substrate's reliability.[9]
For 4-chloro-indanone, the situation is more demanding. While the Suzuki coupling of aryl chlorides is well-established, it typically requires more sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos), is often necessary to achieve good yields.[4] The reaction conditions are also likely to be more forcing, potentially requiring higher temperatures and longer reaction times compared to the bromo analogue.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-indanone derivative | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/Toluene | 100 | 1-2 | >95 | [8] |
| Generic Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 8-24 | High | [10][11] |
| Generic Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12-24 | Moderate to High | [4] |
Note: Direct comparative data for 4-chloro-indanone was not available in the reviewed literature. The data for "Generic Aryl Chloride" is representative of typical conditions required for less reactive aryl chlorides.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[12][13] Similar to the Suzuki reaction, the choice of halogen on the indanone ring has significant implications for the reaction's success.
4-Bromo-indanone is generally a reliable substrate for Buchwald-Hartwig amination, reacting with a variety of primary and secondary amines under standard conditions. The use of palladium catalysts with bulky monophosphine ligands typically affords the desired 4-amino-indanone derivatives in good to excellent yields.[14]
4-Chloro-indanone, being less reactive, presents a greater challenge. The coupling of aryl chlorides in Buchwald-Hartwig amination often requires the use of highly active, sterically hindered ligands and stronger bases (e.g., sodium or lithium tert-butoxide) to promote both the oxidative addition and the subsequent reductive elimination steps.[15][16] While successful aminations of aryl chlorides are common, one can expect the need for more rigorous optimization of reaction conditions for 4-chloro-indanone compared to its bromo counterpart.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[17][18] The reactivity trend of aryl halides is particularly pronounced in this reaction.
4-Bromo-indanone is expected to undergo Sonogashira coupling with terminal alkynes under standard palladium-copper co-catalyzed conditions, or even under copper-free protocols, at moderate temperatures.[5][19]
In contrast, the Sonogashira coupling of 4-chloro-indanone is significantly more challenging. While methods for the coupling of aryl chlorides have been developed, they often require higher temperatures, more specialized ligands, and are generally less efficient than for aryl bromides.[5][18] The lower reactivity of the C-Cl bond often leads to slower reactions and a higher propensity for side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 4-Bromo-indanone
This protocol is adapted from established procedures for aryl bromides.[11]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-indanone (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Proposed Protocol for Suzuki-Miyaura Coupling of 4-Chloro-indanone
This protocol is a suggested starting point based on general methods for aryl chlorides.[4]
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine 4-chloro-indanone (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a strong, anhydrous base such as K₃PO₄ (3.0 equiv.).
-
Catalyst Pre-formation/Addition: Add a pre-catalyst such as an XPhos-palladium pre-catalyst (2-4 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 100-120 °C.
-
Monitoring and Work-up: Follow the same procedure as for the bromo-indanone.
Visualizing the Catalytic Cycle and Workflow
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Standard experimental workflow for cross-coupling.
Conclusion and Recommendations
The choice between 4-bromo- and 4-chloro-indanone as a starting material for cross-coupling reactions has profound practical implications.
-
4-Bromo-indanone is the more reactive and versatile substrate. It is the recommended starting material for initial synthetic explorations and for reactions where mild conditions are paramount. A wider array of standard palladium catalysts can be employed, and reaction optimization is generally more straightforward.
-
4-Chloro-indanone is a viable but more challenging substrate. Its use is often dictated by the commercial availability or synthetic accessibility of the chlorinated starting material. Researchers should be prepared to invest more time in catalyst screening and reaction optimization, employing specialized, highly active catalyst systems with bulky, electron-rich ligands to achieve satisfactory results.
By carefully considering these reactivity differences, chemists can streamline their synthetic efforts, reduce optimization time, and ultimately accelerate the discovery and development of novel indanone-based compounds.
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
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A Researcher's Guide to the In Vitro Evaluation of 4-Bromo-5-Fluoro-1-Indanone Based Compounds
For researchers and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive framework for the in vitro testing of novel 4-bromo-5-fluoro-1-indanone based compounds, leveraging comparative data from closely related analogs to establish benchmarks and guide experimental design.
While specific data for the 4-bromo-5-fluoro substitution pattern is emerging, extensive research on 5-fluoro-1-indanone and other indanone derivatives provides a robust foundation for predicting potential biological activities and designing a rigorous testing cascade.[1][3] This guide will detail the essential in vitro assays, from initial cytotoxicity screening to mechanism of action studies, and present comparative data to contextualize the performance of new chemical entities.
Predicted Biological Activities and Rationale for In Vitro Testing
The incorporation of a fluorine atom at the 5-position of the indanone ring is known to enhance metabolic stability and binding affinity.[4] Coupled with a bromine atom at the 4-position, these substitutions create a unique electronic and steric profile that can be exploited for targeted drug design. Based on the known activities of related indanone derivatives, compounds based on the 4-bromo-5-fluoro-1-indanone scaffold are hypothesized to exhibit potential as:
-
Anticancer Agents: Many indanone derivatives demonstrate potent cytotoxicity against a range of cancer cell lines.[5] The proposed mechanism often involves the inhibition of key signaling pathways such as NF-κB or the disruption of cellular machinery like tubulin polymerization.[3][6]
-
Anti-inflammatory Agents: Certain indanone derivatives act as inhibitors of inflammatory mediators.[1]
-
Enzyme Inhibitors: The indanone scaffold is a key component of approved drugs like Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2]
To explore these potential activities, a systematic in vitro evaluation is essential. The following sections provide detailed protocols and comparative data for a recommended testing workflow.
Experimental Workflow for In Vitro Evaluation
A logical and stepwise approach to in vitro testing is crucial for efficiently characterizing the biological activity of novel compounds. The following workflow is recommended:
Caption: A generalized experimental workflow for the in vitro evaluation of novel indanone derivatives.
Phase 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized 4-bromo-5-fluoro-1-indanone compounds against a panel of human cancer cell lines. The MTT assay is a widely used and reliable colorimetric method for this purpose.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from established methods for testing indanone derivatives.[3]
Materials:
-
Human cancer cell lines (e.g., HT-29 and COLO 205 for colorectal cancer, MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as in the compound dilutions) and a positive control (a known anticancer drug like Doxorubicin or Irinotecan).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Phase 2: Comparative Analysis of Potency
Once active compounds are identified, their potency should be quantified and compared to relevant benchmarks. This contextualizes the performance of the novel derivatives and informs structure-activity relationship (SAR) studies.
Comparative Data: Anticancer Activity of Indanone Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected indanone derivatives against various human cancer cell lines, providing a benchmark for new compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | Irinotecan | >10 |
| COLO 205 (Colon) | 0.98 | Irinotecan | >10 | ||
| KM 12 (Colon) | 0.41 | Irinotecan | >10 | ||
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | - | - |
| HCT-116 (Colon) | 0.088 | - | - | ||
| A549 (Lung) | 0.21 | - | - |
Data sourced from multiple studies.[3]
Phase 3: Elucidating the Mechanism of Action
For the most potent compounds, understanding their mechanism of action is critical for further development. This involves a series of cell-based assays to investigate how the compounds induce cell death and which signaling pathways are involved.
Cell Cycle Analysis
Indanone derivatives have been reported to cause cell cycle arrest, particularly at the G2/M phase.[7] This can be investigated using flow cytometry.
Detailed Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (a DNA-intercalating dye) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Signaling Pathway Analysis: NF-κB Inhibition
The NF-κB signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[3] Several indanone derivatives have been shown to inhibit this pathway.[3] Western blotting is a standard technique to assess the activation state of key proteins in this pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition by indanone derivatives.
Detailed Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Protein Extraction: Treat cells with the test compound, with or without an inflammatory stimulus (like TNF-α), for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation and degradation of IκBα and the levels of p65.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of novel 4-bromo-5-fluoro-1-indanone based compounds. By following a systematic approach of primary screening, potency determination, and mechanism of action studies, researchers can efficiently identify promising lead candidates. The comparative data from related indanone derivatives serves as a valuable benchmark for evaluating the potential of these new molecules.
Positive results from this in vitro cascade, particularly the identification of compounds with high potency and a clear mechanism of action, would warrant further investigation, including more extensive profiling against a larger panel of cell lines, selectivity assays against related targets, and ultimately, in vivo efficacy and toxicity studies. The versatile indanone scaffold continues to be a rich source of therapeutic innovation, and the exploration of novel substitution patterns like 4-bromo-5-fluoro holds significant promise for the development of next-generation targeted therapies.
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Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1126–1136. [Link]
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Lee, H. J., et al. (2018). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs Signaling Pathways in HT1080 Human Fibrosarcoma Cells. Molecules, 23(11), 2868. [Link]
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A Comparative Guide to the Analytical Purity Determination of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
This guide provides an in-depth comparison of analytical methodologies for determining the chemical purity of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. As drug development professionals, our objective extends beyond simple quantification; we require robust, validated methods that ensure the identity, strength, and purity of our materials, ultimately safeguarding patient safety and ensuring regulatory compliance.[1] This document synthesizes established analytical principles with field-proven insights to guide researchers in selecting and implementing the most appropriate techniques for their specific needs.
We will explore the utility of High-Performance Liquid Chromatography (HPLC) for routine quality control, the power of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary standard-free quantification method, and the role of Gas Chromatography-Mass Spectrometry (GC-MS) in identifying volatile impurities and residual solvents.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. Its ability to separate a wide range of compounds based on their hydrophobicity makes it ideal for quantifying the main component and detecting non-volatile impurities. For a molecule like this compound, the indanone core contains a chromophore, making UV detection a straightforward and sensitive choice.
Causality Behind Experimental Choices
The primary goal is to develop a stability-indicating method . This means the method must be able to separate the active pharmaceutical ingredient (API) or intermediate from any potential degradation products or process-related impurities.[2][3] Forced degradation studies are essential to validate this capability.[2] By intentionally stressing the compound under harsh conditions (acid, base, oxidation, heat, photolytic), we generate potential degradants and prove our method can resolve them from the main peak.[4][5]
-
Column Selection: A C18 stationary phase is the logical starting point due to its versatility and wide use in separating moderately polar compounds.
-
Mobile Phase: A gradient of a weak acid (e.g., formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is typically used. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
Detection: The conjugated system in the indanone ring allows for strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it provides spectral data, which can be used to assess peak purity and aid in the preliminary identification of impurities.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To quantify the purity of this compound and separate it from potential impurities and degradants.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines.[6]
-
Specificity: Perform forced degradation studies. Spike the sample with known impurities if available. The method should demonstrate baseline resolution between the main peak and all other peaks.
-
Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be >0.999.[6]
-
Accuracy & Precision: Determine by analyzing multiple preparations at different concentration levels. Acceptance criteria are typically within ±2% for accuracy and <2% RSD for precision.[7]
-
LOD & LOQ: Determine the limit of detection and limit of quantitation to ensure the method is sensitive enough to control impurities at required levels.[6]
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of small molecules without requiring a specific reference standard of the analyte.[8][9] The technique relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[10] This makes qNMR a compelling alternative and orthogonal technique to chromatography.[11]
Causality Behind Experimental Choices
For this compound, both ¹H and ¹⁹F qNMR are viable and offer unique advantages.
-
¹H qNMR: This is the most common qNMR experiment due to the near-universal presence of protons in organic molecules and their high sensitivity.[8] The key is to select a signal from the analyte that is well-resolved from other signals (analyte, impurity, and internal standard).
-
¹⁹F qNMR: This is a particularly advantageous technique for this molecule. The natural abundance of ¹⁹F is 100%, and its gyromagnetic ratio is high, resulting in excellent sensitivity. Furthermore, the ¹⁹F NMR spectrum is often very simple, with minimal background interference, making it ideal for quantification. It provides a highly specific and robust method for fluorinated pharmaceuticals.[12]
Critical Choice—The Internal Standard (IS): A certified internal standard of known purity is required. The IS must be stable, non-volatile, and possess signals that do not overlap with the analyte. For ¹⁹F qNMR, a simple fluorinated compound like trifluoroacetic acid or another certified fluorinated standard would be used.[12]
Experimental Protocol: ¹⁹F qNMR Purity Determination
Objective: To determine the absolute purity (potency) of this compound using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the analyte (m_a) into a clean vial.
-
Accurately weigh approximately 10-15 mg of a certified ¹⁹F internal standard (m_std) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure the spectral width is large enough to encompass all ¹⁹F signals of interest.
-
Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals being quantified. This ensures complete relaxation and accurate integration. A preliminary T₁ measurement is recommended for highest accuracy.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte (I_a) and a signal from the internal standard (I_std).
-
Calculate the purity of the analyte (P_a) using the following equation[8]:
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I: Integral value
-
N: Number of fluorine nuclei for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
Subscripts a and std refer to the analyte and standard, respectively.
-
qNMR Workflow Diagram
Caption: Workflow for ¹⁹F qNMR purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
While HPLC is ideal for non-volatile components, GC is the superior technique for analyzing volatile and semi-volatile substances, such as residual solvents from the manufacturing process or low molecular weight impurities. Given the probable low volatility of this compound, GC is not suitable for analyzing the parent compound's purity but is essential for a complete impurity profile. Coupling GC with a Mass Spectrometer (MS) provides definitive identification of separated components based on their mass fragmentation patterns.[13][14]
Causality Behind Experimental Choices
-
Sample Introduction: Static headspace is the preferred injection technique for residual solvent analysis. It involves heating the sample in a sealed vial and injecting only the vapor phase, which protects the GC system from non-volatile matrix components.
-
Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is a good general-purpose choice for separating a wide range of solvents and volatile impurities.
-
Detector: An MS detector is invaluable for identifying unknown peaks, which is critical during process development and troubleshooting. A Flame Ionization Detector (FID) can be used for routine quantification if the identity of all impurities is already known.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents and other volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point solvent, such as dimethyl sulfoxide (DMSO), that will dissolve the sample but not interfere with the analysis of more volatile solvents.
-
Seal the vial immediately with a septum and cap.
-
-
GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
GC System:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Scan Mode: Full Scan.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify using an external standard method for any identified solvents.
-
Method Comparison Summary
| Feature | HPLC-UV/PDA | Quantitative NMR (qNMR) | GC-MS |
| Primary Application | Assay, purity, non-volatile impurities, stability-indicating | Absolute purity/potency determination, standard characterization | Residual solvents, volatile impurities |
| Selectivity | High; dependent on column and mobile phase chemistry | Very high; based on unique chemical shifts of nuclei | Very high; based on volatility and column chemistry |
| Sensitivity | High (typically low µg/mL to ng/mL) | Moderate (typically requires mg of sample) | Extremely high (pg to fg levels for MS) |
| Speed | Moderate (20-40 min per run) | Fast acquisition (<15 min), sample prep can be meticulous | Moderate (20-30 min per run) |
| Reference Standard | Requires specific analyte standard for accurate quantification | Requires a certified internal standard (not necessarily the analyte) | Requires specific standards for each analyte to be quantified |
| Sample Type | Non-destructive to sample (can be collected post-column) | Non-destructive | Destructive |
| Information Provided | Quantitative (purity %), retention time | Quantitative (absolute purity %), structural information | Quantitative/Qualitative, mass spectrum for identification |
Conclusion and Recommended Strategy
No single analytical method can provide a complete picture of the purity of a pharmaceutical intermediate like this compound. A comprehensive and robust quality control strategy relies on the intelligent application of orthogonal methods.
-
Primary Characterization: Use ¹⁹F qNMR to assign an absolute purity value (potency) to a reference lot of the material. Its high specificity and status as a primary method provide a strong foundation for all subsequent analyses.[10][15]
-
Routine Quality Control: Develop and validate a stability-indicating RP-HPLC method . This method will be the workhorse for routine batch release, stability testing, and impurity profiling due to its high throughput, sensitivity, and precision.[1][16]
-
Volatile Impurity Control: Employ Headspace GC-MS during process development and for release testing to control for residual solvents and other volatile process-related impurities, which are not detectable by HPLC.
By integrating these three techniques, researchers and drug development professionals can build a comprehensive, scientifically sound, and regulatory-compliant analytical control strategy that ensures the quality and consistency of this compound.
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
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Yamazaki, T., & Nakazawa, H. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. Retrieved from [Link]
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Abualhasan, M., et al. (2019). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(1), 43-50. Retrieved from [Link]
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Shana, F., et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Malm, M. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva Portal. Retrieved from [Link]
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- 14. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. particle.dk [particle.dk]
Safety Operating Guide
Navigating the Disposal of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS Number: 935681-01-9), a halogenated organic compound. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Assumed Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
Core Safety Principle: Due to the presence of bromine and fluorine, this compound is classified as a halogenated organic compound . Halogenated waste streams must be segregated from non-halogenated waste to ensure proper and safe disposal, often involving incineration at high temperatures.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened laboratory coat.
All handling procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from the point of generation to final collection.
1. Waste Segregation: The Critical First Step
Immediately upon generation, all waste containing this compound must be classified as halogenated organic waste . This includes:
-
Unused or expired solid material.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Rinsate from cleaning contaminated glassware.
Causality: Mixing halogenated and non-halogenated waste streams can lead to complex and expensive disposal processes, and in some cases, dangerous chemical reactions. Proper segregation is the most critical step in a compliant laboratory waste management program.
2. Containerization: Secure and Compliant
-
Primary Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE." The original product container, if empty and in good condition, can be used.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The date of waste accumulation initiation.
-
-
Secondary Containment: The primary waste container should be stored in a secondary containment bin to prevent the spread of material in case of a leak or spill.
3. Decontamination of Labware
Glassware and other equipment contaminated with this compound must be thoroughly decontaminated:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate is considered halogenated waste and must be collected in the designated waste container.
-
Subsequent Cleaning: After the initial rinse, the glassware can be washed with soap and water.
4. Spill Management
In the event of a small spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, restrict access to the area.
-
Don Appropriate PPE: Wear the minimum required PPE as outlined above.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Carefully sweep or scoop the absorbed material and any remaining solid into the designated halogenated waste container.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as halogenated waste.
For large spills, evacuate the area and follow your institution's emergency response procedures.
5. Final Disposal and Collection
-
Storage: Store the sealed and labeled halogenated waste container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
Arrange for Pickup: Once the container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection by a licensed professional waste disposal service.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to the Safe Handling of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative, represents a class of molecules with significant potential in synthetic chemistry. However, its structure also suggests a specific hazard profile that demands our full attention and respect. This guide moves beyond a simple checklist to provide a framework for understanding and managing the risks associated with this compound, ensuring that our scientific pursuits are conducted with the highest commitment to safety.
This document is a self-validating system for safe laboratory operations. By understanding the causality behind each procedural step, you will be equipped to handle not just this specific compound, but also other structurally similar reagents you may encounter.
Hazard Identification and Risk Assessment: An Expert's Perspective
While a comprehensive toxicological profile for this compound is not extensively published, we can infer its primary hazards by examining its structural motifs—a halogenated aromatic ring and a ketone functional group. Halogenated organic compounds are known for their potential to cause skin, eye, and respiratory irritation.[1][2][3] The presence of bromine and fluorine can enhance this reactivity. Therefore, a proactive and cautious approach is scientifically warranted.
Anticipated Hazards:
-
Skin Irritation: Halogenated ketones can act as lachrymators and skin irritants.[4] Prolonged contact may lead to dermatitis.[5]
-
Serious Eye Irritation: The chemical structure suggests a high potential for causing serious eye irritation upon contact.[1][2][3][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract.[1][2][3]
-
Harmful if Swallowed: Acute oral toxicity is a common hazard for compounds in this class.[1][3][7]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical.[8] All work with this compound requires the mandatory use of the following equipment.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[9][10] Inspect gloves for integrity before each use. Use proper removal technique. | Provides a robust barrier against halogenated organic compounds.[9] Prevents skin contact, a primary route of exposure. |
| Eye & Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH standards) are the minimum requirement.[2] A face shield is required when there is a splash hazard.[11] | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[6] |
| Body Protection | A flame-resistant laboratory coat with tight-fitting cuffs.[12] A chemical-resistant apron should be worn over the lab coat for large quantities.[10][13] | Protects skin from accidental contact and prevents contamination of personal clothing.[10] |
| Respiratory Protection | All handling must be performed within a properly functioning and certified chemical fume hood.[5][14][15] | Engineering controls are the most effective way to prevent inhalation of hazardous dust or vapors.[14] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Step 1: Preparation and Area Setup
-
Designated Area: Confine all work with this compound to a designated area within a certified laboratory chemical fume hood.[14]
-
Emergency Equipment Check: Before starting, verify the location and functionality of the nearest emergency shower and eyewash station.[5] Ensure a spill kit appropriate for halogenated organic compounds is readily accessible.
-
Don PPE: Put on all required PPE as detailed in Table 1.
Step 2: Handling and Dispensing
-
Material Transfer: If handling the solid form, perform transfers over a plastic-backed absorbent pad to contain any minor spills.[12]
-
Avoid Dust Generation: Handle the compound gently to avoid creating dust.[2]
-
Container Management: Keep the primary container tightly closed when not in active use.[2][10]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly with soap and water immediately after handling the chemical and removing gloves.[10][14]
Step 3: Storage
-
Container: Store the compound in its original, tightly sealed container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][15]
Emergency Procedures: A Plan for When Things Go Wrong
Immediate and correct response to an accidental exposure or spill is critical. The following workflow outlines the necessary steps for a chemical spill.
Caption: Workflow for chemical spill response.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Remove contaminated clothing.[5] If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][6] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2][6] If symptoms persist, call a physician.
-
Ingestion: Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.
Disposal Plan: Responsible Stewardship
All waste materials must be treated as hazardous.
-
Containerization: Collect waste, including contaminated PPE and absorbent materials, in a clearly labeled, chemically compatible, and leak-proof container designated for "Halogenated Organic Waste".[5][15]
-
Labeling: The label must include the full chemical name and associated hazard warnings.[15]
-
Storage and Disposal: Keep the waste container closed and store it in a designated satellite accumulation area.[5] Dispose of the contents and container through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2][6]
References
- Washington State University. (n.d.). Halogenated Solvents.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Department of Chemistry. (n.d.). in case of emergency.
- ChemWhat. (n.d.). This compound CAS#: 935681-01-9.
- Apollo Scientific. (n.d.). 4-Bromo-5-fluorobenzene-1,2-diamine Safety Data Sheet.
- Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
- TCI Chemicals. (2025). Safety Data Sheet.
- Cenmed Enterprises. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-1-indanone.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-1-fluoro-2-nitrobenzene.
- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
- BenchChem. (2025). Personal protective equipment for handling Indan.
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
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- GOV.UK. (2024). What to do in a chemical emergency.
- Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- BenchChem. (2025). Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.
- UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
- BLDpharm. (n.d.). 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol.
- University of Wyoming. (n.d.). Chemical Process SOP Example.
- BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 2-bromo-2,3-dihydro-1H-indene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
